n-Methyl-5-nitroquinolin-6-amine
Description
Properties
IUPAC Name |
N-methyl-5-nitroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-9-5-4-8-7(3-2-6-12-8)10(9)13(14)15/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTDYZCHWXTGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327254 | |
| Record name | n-methyl-5-nitroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14204-97-8 | |
| Record name | n-methyl-5-nitroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of n-Methyl-5-nitroquinolin-6-amine
An In-depth Technical Guide to the Chemical Properties of n-Methyl-5-nitroquinolin-6-amine
Introduction
The quinoline scaffold is a quintessential "privileged pharmacophore" in medicinal chemistry. First identified in coal tar in 1834, its derivatives have become the foundation for a multitude of therapeutic agents, a journey that began with the isolation of the antimalarial alkaloid quinine.[1] The rigid bicyclic structure of quinoline offers a versatile framework for functionalization, enabling the modulation of biological activity across a wide spectrum of targets.[1][2] This has led to the development of quinoline-based drugs with applications as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents.[1][2][3][4]
This guide focuses on a specific, functionalized derivative: n-Methyl-5-nitroquinolin-6-amine . It is important to note that while the quinoline family is extensively studied, publicly available experimental data on this precise molecule is limited. Therefore, this document serves as a comprehensive theoretical and predictive analysis of its chemical properties. By applying established principles of physical organic chemistry and leveraging data from structurally analogous compounds, we will construct a detailed profile to guide researchers and drug development professionals in their exploration of this molecule. The rationale for its investigation is built upon the known biological activities of related nitro- and amino-substituted quinolines.[1]
Molecular Structure and Predicted Physicochemical Properties
The chemical identity of n-Methyl-5-nitroquinolin-6-amine is defined by its quinoline core substituted with a nitro group at the C5 position, an N-methylated amine at C6. This specific arrangement of functional groups dictates its electronic landscape and, consequently, its chemical behavior.
Chemical Structure:
-
IUPAC Name: N-Methyl-5-nitroquinolin-6-amine
-
Molecular Formula: C₁₀H₉N₃O₂
Electronic Effects of Substituents
The reactivity and properties of the quinoline ring are significantly influenced by the interplay of its three key substituents:
-
5-Nitro Group: As a potent electron-withdrawing group (EWG), the nitro group deactivates the ring towards electrophilic substitution through both a strong negative inductive effect (-I) and a negative resonance effect (-M). This electronic pull is critical for its potential biological activities and its influence on the basicity of the ring nitrogen.[1]
-
6-Amino Group (N-Methyl): The secondary amine is a strong electron-donating group (EDG). It activates the ring towards electrophilic attack via a powerful positive resonance effect (+M), directing incoming electrophiles to the ortho and para positions (C5 and C7).
-
N-Methyl Group: The methyl group attached to the exocyclic amine is weakly electron-donating via a positive inductive effect (+I).
This push-pull electronic system, with an EDG and an EWG on the same aromatic ring, creates a highly polarized molecule with distinct regions of high and low electron density, which is a key feature influencing its interaction with biological targets.
Caption: Electronic influence of substituents on the quinoline ring.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for n-Methyl-5-nitroquinolin-6-amine. These values are estimated based on computational models and data from analogous compounds.
| Property | Predicted Value | Source/Basis |
| Molecular Weight | 203.20 g/mol | Calculated from Formula |
| Exact Mass | 203.069476 Da | Calculated from Formula |
| XLogP3 | ~2.3 - 2.8 | Extrapolated from 6-Methyl-5-nitroquinoline (2.4)[5] and 8-Methyl-5-nitroquinoline (2.2)[6] |
| Hydrogen Bond Donors | 1 | From the N-H group |
| Hydrogen Bond Acceptors | 4 | From the nitro oxygens and two nitrogen atoms |
| pKa (most basic) | ~4.5 - 5.5 | Estimated for the quinoline nitrogen, influenced by the nitro group |
| pKa (less basic) | ~1.0 - 2.0 | Estimated for the N-methylamino group, significantly reduced by the ortho nitro group |
Reactivity, Solubility, and Stability Profile
Solubility
The molecule's structure suggests a mixed solubility profile. The quinoline core is inherently lipophilic, while the polar nitro and secondary amine groups can engage in hydrogen bonding, conferring some degree of aqueous solubility.
-
Organic Solvents: Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Its solubility in less polar solvents like diethyl ether is likely to be slight, similar to related compounds like 8-hydroxy-5-nitroquinoline.[7]
-
Aqueous Solvents: Limited solubility in neutral water is predicted. However, its basic nitrogen centers mean it will form salts in acidic media (e.g., dilute HCl), significantly enhancing its aqueous solubility. This property is crucial for formulation and biological testing. The solubility of related 8-hydroxyquinoline derivatives is often improved by creating hybrids with moieties like proline to enhance water solubility for biological applications.[8]
Chemical Reactivity and Stability
The electronic push-pull system governs the molecule's reactivity.
-
Basicity: The quinoline ring nitrogen is the primary basic center. Its basicity is expected to be reduced compared to unsubstituted quinoline due to the electron-withdrawing effect of the C5-nitro group. The exocyclic N-methylamino group, while typically basic, will have its basicity severely diminished by the strong electron-withdrawing nitro group at the adjacent position.
-
Redox Chemistry: The nitro group is susceptible to chemical or metabolic reduction. This transformation to a hydroxylamine and subsequently to an amino group is a critical pathway. While this can be a mechanism of activation for certain biological effects, it is also frequently linked to mechanisms of cytotoxicity and mutagenicity for nitroaromatic compounds.[9]
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. The hydrogen at C7, being ortho to the activating amino group and para to the deactivating nitro group, could be a potential site for certain nucleophilic substitutions.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, like many nitroaromatic compounds, it may exhibit sensitivity to light and strong reducing agents.
Proposed Synthesis and Analytical Characterization
Plausible Synthetic Pathway
A logical synthetic approach would start from a pre-formed quinoline core. One plausible route involves the nitration of N-methylquinolin-6-amine. The strong activating effect of the amino group would direct the incoming nitro group to the C5 position.
Caption: Potential drug discovery avenues for n-Methyl-5-nitroquinolin-6-amine.
Conclusion and Future Directions
n-Methyl-5-nitroquinolin-6-amine is a fascinating molecule that sits at the intersection of well-established medicinal chemistry principles. Our theoretical analysis, based on the known properties of its constituent parts, predicts it to be a highly polarized, reactive compound with a distinct physicochemical profile suitable for further investigation. The push-pull electronic nature endowed by the nitro and amino groups suggests significant potential for biological activity, particularly in the antimicrobial and anticancer arenas.
This guide provides a foundational framework for researchers. The immediate and most critical next step is the experimental validation of these predictions. The synthesis and thorough chemical characterization of n-Methyl-5-nitroquinolin-6-amine are paramount. Following this, a systematic evaluation of its biological properties, including cytotoxicity, antimicrobial activity, and kinase screening, would be a logical progression. The insights gained from such studies will determine the ultimate potential of this compound and its derivatives as future therapeutic leads.
References
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Al-Mulla, A. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available at: [Link]
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Al-Zoubi, W., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitroquinoline. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 6-Nitroquinoxalin-5-amine. PubChem. Available at: [Link]
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Creative Biolabs. (n.d.). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Creative Biolabs. Available at: [Link]
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Ibrahim, A. M., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Cheméo. Available at: [Link]
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Maccioni, E., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
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Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. Available at: [Link]
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n-Methyl-5-nitroquinolin-6-amine molecular structure elucidation
An In-Depth Technical Guide to the Molecular Structure Elucidation of n-Methyl-5-nitroquinolin-6-amine
For professionals in research, drug discovery, and analytical sciences, the unambiguous determination of a molecule's structure is a foundational requirement for advancing any scientific endeavor. The biological activity, physicochemical properties, and synthetic accessibility of a novel compound are all intrinsically linked to its precise atomic arrangement. This guide provides a comprehensive, methodology-focused exploration of the structural elucidation of n-Methyl-5-nitroquinolin-6-amine, a substituted quinoline of interest.
As a Senior Application Scientist, my approach is to present not just a sequence of analytical techniques, but a logical, self-validating workflow. We will explore the causality behind each experimental choice, demonstrating how data from multiple spectroscopic methods are integrated to build an unshakeable structural hypothesis, which is then definitively confirmed. This guide is structured to empower researchers to apply these principles to their own work with complex heterocyclic systems.
Initial Assessment and Hypothesized Structure
Before any analysis, we begin with the hypothesized structure of n-Methyl-5-nitroquinolin-6-amine. This is typically derived from the synthetic route used for its preparation. The structure dictates the expected functional groups and atomic composition, which forms the basis for our analytical strategy.
Key Identifiers & Predicted Physicochemical Properties
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₁₀H₉N₃O₂ | Elemental Composition |
| Molecular Weight | 203.20 g/mol | Calculated |
| Exact Mass | 203.0695 Da | Calculated |
| Key Functional Groups | Aromatic rings, Secondary Amine (N-H), Nitro group (NO₂), Methyl group (CH₃) | Structural Inspection |
The Integrated Spectroscopic Workflow
No single technique provides all the necessary information. True structural elucidation relies on the synergistic use of multiple spectroscopic methods. Each technique offers a unique piece of the puzzle, and their combined data provide the necessary cross-validation for a confident assignment.
Caption: Integrated workflow for molecular structure elucidation.
Mass Spectrometry: The First Experimental Step
Expertise & Rationale: Mass spectrometry (MS) is the initial and most crucial step. It provides the molecular weight of the compound, which is a fundamental piece of data. By employing high-resolution mass spectrometry (HRMS), we can obtain the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. This is a critical self-validation step; if the determined formula does not match C₁₀H₉N₃O₂, our initial hypothesis is incorrect.
Expected Mass Spectrum Data
-
Low-Resolution MS (EI/ESI): A prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observed at m/z 203.
-
High-Resolution MS (ESI-TOF/Orbitrap): The exact mass should be measured. For the [M+H]⁺ ion, the calculated value is 204.0773. An experimental result within a narrow tolerance (e.g., ± 5 ppm) confirms the elemental composition C₁₀H₉N₃O₂.
-
Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation patterns.[1] A key fragmentation pathway involves the loss of NO₂ (46 Da) and subsequent loss of CO (28 Da) from the resulting ion.[2] We would anticipate major fragments at:
-
m/z 157 ([M-NO₂]⁺)
-
m/z 129 ([M-NO₂-CO]⁺)
-
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: Utilize an ESI-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the measured exact mass.
Vibrational and Electronic Spectroscopy
Expertise & Rationale: FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and the electronic nature of the molecule. FT-IR is excellent for confirming the presence of the nitro and amine groups, while UV-Vis gives insight into the extent of the conjugated π-electron system.
FT-IR Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify characteristic vibrations of molecular bonds.[3]
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350-3450 | N-H Stretch | Secondary Amine |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2850-2960 | C-H Stretch | Methyl (CH₃) |
| ~1590-1620 | C=C Stretch | Aromatic Ring |
| ~1510-1560 (asym) | N=O Stretch | Nitro Group |
| ~1340-1380 (sym) | N=O Stretch | Nitro Group |
| ~1250-1340 | C-N Stretch | Aromatic Amine |
The two strong absorption bands for the nitro group are highly characteristic and their presence would provide strong evidence for this functional group.[4]
UV-Vis Spectroscopy: Probing the Conjugated System
The extended π-system of the nitroquinoline core is expected to produce strong absorptions in the UV-visible region. The presence of both an electron-donating group (the methylamino group) and a strong electron-withdrawing group (the nitro group) on the quinoline scaffold should result in significant absorption bands. For comparison, 6-nitroquinoline shows an absorption peak around 333 nm, attributed to a π→π* transition.[5] We can expect similar, potentially red-shifted, absorptions for our target molecule.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the powder directly onto the diamond crystal of the Attenuated Total Reflection (ATR) accessory.
-
Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify and label the key absorption bands corresponding to the predicted functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Rationale: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, crucially, to determine how they are connected. This process allows us to definitively place the substituents at the C-5 and C-6 positions.
¹H NMR: Proton Environments
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (which protons are adjacent). The electron-withdrawing nitro group and the electron-donating amine group will strongly influence the chemical shifts of the aromatic protons.[6]
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~8.8 | dd | 1H | Ortho to ring N, deshielded. |
| H-4 | ~8.6 | dd | 1H | Para to ring N, deshielded. |
| H-3 | ~7.5 | dd | 1H | Shielded relative to H-2/H-4. |
| H-7 | ~8.2 | d | 1H | Deshielded by adjacent nitro group. |
| H-8 | ~7.8 | d | 1H | Coupled to H-7. |
| N-H | ~5.0 | br s | 1H | Exchangeable proton, broad signal. |
| N-CH₃ | ~3.1 | s | 3H | Methyl group on nitrogen. |
¹³C NMR and DEPT: The Carbon Skeleton
The ¹³C NMR spectrum shows all unique carbon atoms. A DEPT-135 experiment is invaluable as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | DEPT-135 |
| C-2 | ~151 | CH |
| C-3 | ~122 | CH |
| C-4 | ~135 | CH |
| C-4a | ~128 | C |
| C-5 | ~140 | C (Nitro-bearing) |
| C-6 | ~145 | C (Amine-bearing) |
| C-7 | ~125 | CH |
| C-8 | ~129 | CH |
| C-8a | ~148 | C |
| N-CH₃ | ~30 | CH₃ |
2D NMR: Establishing Connectivity
This is where the structure is definitively pieced together.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We expect to see correlations between H-2/H-3, H-3/H-4, and H-7/H-8, confirming the two isolated aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all CH, CH₂, and CH₃ carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It shows correlations between protons and carbons over 2-3 bonds. It allows us to connect the different fragments and place the substituents.
Caption: Key HMBC correlations confirming substituent positions.
Critical HMBC Correlations for n-Methyl-5-nitroquinolin-6-amine:
-
The proton of the N-CH₃ group should show a strong correlation to C-6 . This proves the methyl group is on the nitrogen at position 6.
-
The N-H proton should show correlations to both C-6 and C-5 . This confirms the amine is at C-6 and adjacent to C-5.
-
Proton H-7 should show correlations to C-5 and C-8a . The correlation to C-5 is critical, as it links the carbocyclic ring to the nitro-substituted carbon.
-
Proton H-4 should show a correlation to C-5 , further confirming the position of the nitro group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (400 MHz or higher).
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a phase-sensitive COSY spectrum.
-
Acquire an HSQC spectrum optimized for a one-bond J-coupling of ~145 Hz.
-
Acquire an HMBC spectrum optimized for long-range couplings of ~8 Hz.
-
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all peaks by systematically analyzing the 1D and 2D correlation data.
Definitive Confirmation: Single-Crystal X-ray Crystallography
Expertise & Rationale: While the integrated spectroscopic approach provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for absolute structural proof.[7] If a suitable single crystal can be grown, this technique provides a 3D model of the molecule, showing the precise location of every atom and confirming bond lengths, bond angles, and stereochemistry without ambiguity.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. It involves slowly evaporating a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Selection: A high-quality, single crystal of appropriate size is mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to produce the final, detailed 3D structure of the molecule.
Conclusion: A Unified Structural Assignment
The molecular structure elucidation of n-Methyl-5-nitroquinolin-6-amine is achieved through a systematic and multi-faceted analytical workflow. High-resolution mass spectrometry confirms the elemental formula of C₁₀H₉N₃O₂. FT-IR spectroscopy validates the presence of key N-H, NO₂, and aromatic functional groups. The complete carbon-hydrogen framework is then meticulously assembled using a suite of 1D and 2D NMR experiments, with critical HMBC correlations providing the definitive placement of the methylamino group at C-6 and the nitro group at C-5. Finally, single-crystal X-ray crystallography can be employed to provide unequivocal, three-dimensional proof of the structure. This integrated approach ensures the highest level of scientific rigor and confidence in the final structural assignment, a prerequisite for any further chemical or biological investigation.
References
-
ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline. Available at: [Link]
-
PubChem. 5-Nitroquinoline. Available at: [Link]
-
Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]
-
ResearchGate. FTIR spectrum of quinoline derivative. Available at: [Link]
-
Paraskevas, C., et al. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]
-
MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]
-
ResearchGate. Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]
-
ResearchGate. Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. Available at: [Link]
-
YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]
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ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]
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Spectroscopic Characterization of n-Methyl-5-nitroquinolin-6-amine: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
n-Methyl-5-nitroquinolin-6-amine belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The introduction of a nitro group at the 5-position and an N-methylamino group at the 6-position is expected to modulate the electronic and steric properties of the quinoline core, potentially leading to novel biological activities. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
Due to the absence of published experimental spectra for n-Methyl-5-nitroquinolin-6-amine, this guide presents a predicted spectroscopic profile based on the analysis of analogous compounds and fundamental spectroscopic principles.
Molecular Structure and Predicted Spectroscopic Overview
The structure of n-Methyl-5-nitroquinolin-6-amine is presented below. The numbering of the quinoline ring is crucial for the assignment of NMR signals.
Caption: Molecular structure of n-Methyl-5-nitroquinolin-6-amine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the quinoline scaffold.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR chemical shifts for n-Methyl-5-nitroquinolin-6-amine are summarized in the table below. The electron-withdrawing nitro group at C5 and the electron-donating N-methylamino group at C6 will significantly influence the chemical shifts of the aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale |
| H-2 | 8.8 - 9.0 | dd | J = 4.5, 1.5 | Deshielded due to proximity to the heterocyclic nitrogen. |
| H-3 | 7.4 - 7.6 | dd | J = 8.5, 4.5 | Typical aromatic proton in the pyridine ring of quinoline. |
| H-4 | 8.6 - 8.8 | dd | J = 8.5, 1.5 | Deshielded due to the anisotropic effect of the quinoline ring system. |
| H-7 | 7.2 - 7.4 | d | J = 9.0 | Shielded by the adjacent electron-donating N-methylamino group. |
| H-8 | 8.0 - 8.2 | d | J = 9.0 | Deshielded relative to H-7 due to being further from the amino group. |
| NH | 5.0 - 6.0 | br s | - | Broad singlet, exchangeable with D₂O. |
| N-CH₃ | 3.0 - 3.2 | s | - | Singlet for the methyl protons on the nitrogen. |
Causality behind Experimental Choices:
-
Solvent: A deuterated solvent such as CDCl₃ or DMSO-d₆ would be appropriate. DMSO-d₆ would be particularly useful for observing the NH proton, which might exchange too rapidly in other solvents.[1]
-
Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and facilitate the interpretation of coupling patterns.[2]
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the electronic effects of the substituents.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 150 - 152 | Deshielded due to proximity to the heterocyclic nitrogen. |
| C-3 | 122 - 124 | Typical aromatic carbon in the pyridine ring. |
| C-4 | 135 - 137 | Deshielded aromatic carbon. |
| C-4a | 128 - 130 | Bridgehead carbon. |
| C-5 | 145 - 147 | Deshielded due to the attached electron-withdrawing nitro group. |
| C-6 | 140 - 142 | Influenced by the electron-donating amino group. |
| C-7 | 115 - 117 | Shielded by the adjacent N-methylamino group. |
| C-8 | 125 - 127 | Aromatic carbon. |
| C-8a | 148 - 150 | Bridgehead carbon, deshielded by the heterocyclic nitrogen. |
| N-CH₃ | 30 - 35 | Typical chemical shift for an N-methyl carbon. |
Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, confirming the predicted structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for n-Methyl-5-nitroquinolin-6-amine are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium | N-H stretch of the secondary amine. |
| 3000 - 3100 | Medium | Aromatic C-H stretch. |
| 2850 - 2960 | Medium | Aliphatic C-H stretch of the N-methyl group. |
| 1580 - 1620 | Strong | C=C and C=N stretching of the quinoline ring. |
| 1500 - 1550 | Strong | Asymmetric NO₂ stretch. |
| 1330 - 1370 | Strong | Symmetric NO₂ stretch. |
| 1250 - 1350 | Strong | Aromatic C-N stretch.[3] |
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate. An ATR-FTIR (Attenuated Total Reflectance) accessory offers a convenient method for obtaining the spectrum of a solid sample with minimal preparation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.
Predicted Molecular Ion and Fragmentation
-
Molecular Formula: C₁₀H₉N₃O₂
-
Molecular Weight: 203.20 g/mol
-
Predicted Molecular Ion (M⁺): m/z = 203
Nitrogen Rule: The presence of an odd number of nitrogen atoms (three in this case) will result in a molecular ion with an odd mass-to-charge ratio, which is consistent with the predicted m/z of 203.[4]
Predicted Fragmentation Pattern: The fragmentation of n-Methyl-5-nitroquinolin-6-amine is expected to proceed through several characteristic pathways:
Caption: Predicted major fragmentation pathways for n-Methyl-5-nitroquinolin-6-amine.
-
Loss of NO (m/z 173): A common fragmentation pathway for aromatic nitro compounds.[5]
-
Loss of NO₂ (m/z 157): Another characteristic fragmentation of nitroaromatics.[5]
-
Loss of a methyl radical (m/z 188): α-cleavage at the N-methyl group is a typical fragmentation for N-methylamines.
-
Loss of a hydrogen radical (m/z 202): Loss of a hydrogen atom from the molecular ion.
Experimental Workflow: Electron Ionization (EI) would be a suitable ionization method to induce fragmentation and obtain a characteristic mass spectrum. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of n-Methyl-5-nitroquinolin-6-amine. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds and established spectroscopic principles, offer a valuable resource for researchers working with this and similar molecules. It is anticipated that this theoretical framework will facilitate the interpretation of experimental data and contribute to the advancement of research in the field of medicinal chemistry.
References
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PubChem. (n.d.). 5-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]]
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JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link]4]
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Supporting Information. (n.d.). Electronic Supporting Information. Retrieved from a chemistry-related article providing experimental procedures for NMR of quinoline derivatives.[2]
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NIST. (n.d.). Aniline, N-methyl-. NIST WebBook. Retrieved from [Link]]
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Trinh, T. H. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2).[6]
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YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube.[5]
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ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from a relevant research article.[7]
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ACS Publications. (2013). Enzymatic Conversion of 6-Nitroquinoline to the Fluorophore 6-Aminoquinoline Selectively under Hypoxic Conditions. Chemical Research in Toxicology.[3]
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An In-depth Technical Guide to N-Methyl-5-nitroquinolin-6-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet underexplored derivative, N-methyl-5-nitroquinolin-6-amine. We will delve into its chemical identity, propose a robust synthetic strategy, and discuss its potential applications in drug discovery based on the established significance of its constituent functional groups—the quinoline core, a nitro group, and a methylamino substituent.
Part 1: Chemical Identity and Properties
IUPAC Name and Synonyms
The correct IUPAC name for the compound of interest is N-methyl-5-nitroquinolin-6-amine .
Currently, there are no widely recognized synonyms for this compound in major chemical databases. For clarity and consistency, the IUPAC name will be used throughout this guide.
Structural Elucidation
The structure of N-methyl-5-nitroquinolin-6-amine consists of a quinoline bicyclic system with a nitro group (NO₂) at the C5 position and a methylamino group (NHCH₃) at the C6 position.
| Feature | Description |
| Core Scaffold | Quinoline |
| Substituent at C5 | Nitro Group (-NO₂) |
| Substituent at C6 | Methylamino Group (-NHCH₃) |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Physical State | Solid |
| Solubility | Likely soluble in organic solvents like DMSO and DMF. Limited solubility in water. |
| pKa (Predicted) | The quinoline nitrogen is weakly basic. The exocyclic amine will also have a characteristic pKa. |
Safety and Handling
Based on the hazard classifications of analogous compounds such as 6-methyl-5-nitroquinoline, N-methyl-5-nitroquinolin-6-amine should be handled with care.[2] Predicted hazards include:
-
Acute Toxicity (Oral): Likely to be toxic if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: Potential to cause serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Part 2: Synthesis and Characterization
A multi-step synthetic approach is proposed for the preparation of N-methyl-5-nitroquinolin-6-amine. The following protocol is a logical pathway based on established organic chemistry principles and published methods for quinoline functionalization.
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed through the following key transformations:
Caption: Proposed synthetic workflow for N-Methyl-5-nitroquinolin-6-amine.
Detailed Experimental Protocols
Step 1: Protection of the Amine Group of 6-Aminoquinoline
-
Rationale: The amino group at the C6 position is activated and would interfere with the subsequent nitration step. Therefore, it is protected as an acetamide.
-
Procedure:
-
Dissolve 6-aminoquinoline in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring at room temperature.
-
Heat the mixture gently for a short period to ensure complete reaction.
-
Pour the reaction mixture into cold water to precipitate the product, 6-acetamidoquinoline.
-
Filter, wash with water, and dry the product.
-
Step 2: Nitration of 6-Acetamidoquinoline
-
Rationale: The introduction of the nitro group at the C5 position is achieved through electrophilic aromatic substitution. The acetamido group directs the incoming nitro group to the ortho position (C5).
-
Procedure:
-
Add 6-acetamidoquinoline portion-wise to a cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, 6-acetamido-5-nitroquinoline.
-
Filter, wash thoroughly with water to remove residual acid, and dry.
-
Step 3: Deprotection of the Amine Group
-
Rationale: The acetyl protecting group is removed by acid hydrolysis to yield 6-amino-5-nitroquinoline.
-
Procedure:
-
Suspend 6-acetamido-5-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 6-amino-5-nitroquinoline.
-
Step 4: N-Methylation of 6-Amino-5-nitroquinoline
-
Rationale: Reductive amination is a common and effective method for the N-methylation of primary amines.
-
Procedure:
-
Dissolve 6-amino-5-nitroquinoline in a suitable solvent such as methanol or acetonitrile.
-
Add an aqueous solution of formaldehyde.
-
Stir the mixture for a period to allow for the formation of the Schiff base intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-methyl-5-nitroquinolin-6-amine.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, C-H, C=N, N=O).
Part 3: Potential Applications in Drug Development
The structural features of N-methyl-5-nitroquinolin-6-amine suggest several potential avenues for investigation in drug discovery.
Caption: Relationship between structural features and potential applications.
Anticancer Activity
Many quinoline derivatives exhibit significant anticancer properties.[1] The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the quinoline ring, potentially influencing its interaction with biological targets. Furthermore, nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments, leading to the formation of cytotoxic species. The well-known antibacterial and anticancer agent nitroxoline (5-nitro-8-hydroxyquinoline) serves as a precedent for the potential of 5-nitroquinolines in oncology.[3]
Antimicrobial Properties
The quinoline core is present in many antibacterial and antifungal agents.[1] The introduction of a nitro group has been shown to enhance the antimicrobial activity in some heterocyclic systems.[1] Therefore, N-methyl-5-nitroquinolin-6-amine is a candidate for screening against a panel of pathogenic bacteria and fungi.
Antimalarial Potential
Historically, quinoline-based compounds like chloroquine have been pivotal in the fight against malaria. The search for new antimalarial agents is ongoing due to the emergence of drug-resistant strains of Plasmodium falciparum. The specific substitution pattern of N-methyl-5-nitroquinolin-6-amine warrants its evaluation for antimalarial activity.
Conclusion
N-Methyl-5-nitroquinolin-6-amine is a rationally designed molecule that, while not extensively studied, holds considerable promise for applications in drug discovery. This guide provides a comprehensive overview of its chemical nature, a detailed, plausible synthetic route, and a discussion of its therapeutic potential. The synthesis and biological evaluation of this compound could lead to the discovery of novel therapeutic agents in the fields of oncology, infectious diseases, and beyond.
References
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PubChem. 6-Methyl-5-nitroquinoline. National Center for Biotechnology Information. [Link]
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Al-Ostoot, F.H., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(21), 7247. [Link]
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An In-depth Technical Guide to n-Methyl-5-nitroquinolin-6-amine: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of n-Methyl-5-nitroquinolin-6-amine, a specialized quinoline derivative. As a compound not readily cataloged with a dedicated CAS number, this document establishes its scientific context based on the well-documented chemistry of its structural analogs. We present a reasoned, multi-step synthetic pathway, detailed protocols for its synthesis and characterization, and a thorough discussion of its potential properties and applications, particularly within medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel substituted quinolines.
Introduction: The Quinoline Scaffold and the Significance of n-Methyl-5-nitroquinolin-6-amine
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] Its versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities and physicochemical properties. The introduction of a nitro group, an amino group, and a methyl group onto the quinoline core, as in n-Methyl-5-nitroquinolin-6-amine, is anticipated to confer unique electronic and steric characteristics.
While a specific CAS number for n-Methyl-5-nitroquinolin-6-amine is not presently indexed, its structure suggests significant potential. The 5-nitro substitution is known to influence the electronic properties of the quinoline ring, and the 6-amino group provides a key site for further functionalization. The N-methylation of the amino group can fine-tune basicity, lipophilicity, and metabolic stability, all critical parameters in drug design. This guide, therefore, provides a scientifically grounded framework for the synthesis and study of this novel compound.
Proposed Synthesis of n-Methyl-5-nitroquinolin-6-amine: A Stepwise Approach
The synthesis of n-Methyl-5-nitroquinolin-6-amine can be logically approached through a multi-step sequence starting from quinoline. This proposed pathway leverages established and reliable reactions in heterocyclic chemistry.
Caption: Proposed synthetic workflow for n-Methyl-5-nitroquinolin-6-amine.
Step 1: Nitration of Quinoline to 5-Nitroquinoline
The initial step involves the electrophilic nitration of quinoline to introduce the nitro group at the C5 position.
Protocol:
-
In a fume hood, cautiously add quinoline dropwise to a stirred mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10°C with an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7.
-
The crude 5-nitroquinoline will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.[2]
Causality of Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is essential to generate the nitronium ion (NO₂⁺), the active electrophile for this reaction. The reaction is performed at a low temperature to control the exothermic nature of the nitration and to minimize the formation of byproducts. Neutralization is necessary to precipitate the product from the acidic solution.
Step 2: Synthesis of 6-Amino-5-nitroquinoline
The subsequent step involves the reduction of the nitro group to an amino group.
Protocol:
-
Dissolve 5-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid.[3] Alternatively, catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) can be employed.[3]
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
If using SnCl₂, cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) to precipitate the tin salts and the free amine.
-
Extract the 6-amino-5-nitroquinoline with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Causality of Experimental Choices: Tin(II) chloride in acidic media is a classic and effective method for the reduction of aromatic nitro compounds to amines.[3] Catalytic hydrogenation offers a cleaner alternative, though care must be taken to avoid over-reduction of the quinoline ring. The choice of solvent and temperature is optimized to ensure complete reaction and minimize side reactions.
Step 3: N-Methylation of 6-Amino-5-nitroquinoline
The final step is the selective methylation of the primary amino group.
Protocol:
-
Dissolve 6-amino-5-nitroquinoline in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the amino group.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.[4]
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, n-Methyl-5-nitroquinolin-6-amine, by column chromatography.
Causality of Experimental Choices: The use of a base is necessary to deprotonate the amine, making it a more potent nucleophile for the reaction with the methylating agent. The choice of a polar aprotic solvent helps to dissolve the reactants and facilitate the Sₙ2 reaction. The stoichiometry of the methylating agent should be carefully controlled to favor mono-methylation and minimize the formation of the di-methylated product.
Physicochemical Properties and Characterization
The predicted physicochemical properties of n-Methyl-5-nitroquinolin-6-amine are summarized in the table below. These are estimated based on the known properties of its structural components.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| Appearance | Likely a yellow or orange solid |
| Solubility | Expected to be soluble in polar organic solvents |
| Melting Point | Estimated to be in the range of 150-200 °C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating N-methylamino group. A singlet corresponding to the N-methyl protons would be expected in the upfield region (around 3.0-3.5 ppm). The coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern.[3]
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the nitro and amino groups will be significantly affected.[5]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass measurement of the molecular ion peak ([M]⁺ or [M+H]⁺).[6]
-
The fragmentation pattern in the mass spectrum will be characteristic of the substituted quinoline structure, with potential losses of the nitro group (NO₂), the methyl group (CH₃), and HCN from the quinoline ring.[7]
Caption: Workflow for the structural characterization of the final product.
Potential Applications and Future Research Directions
Substituted nitroquinolines and aminoquinolines have a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[8] The unique substitution pattern of n-Methyl-5-nitroquinolin-6-amine makes it an interesting candidate for screening in various biological assays.
-
Medicinal Chemistry: The compound could serve as a scaffold for the development of novel therapeutic agents. The amino and nitro groups provide handles for further chemical modifications to optimize activity and selectivity.
-
Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties. This derivative could be investigated for applications in organic electronics or as a component in functional dyes.
Future research should focus on the successful synthesis and purification of n-Methyl-5-nitroquinolin-6-amine, followed by a comprehensive evaluation of its biological and physicochemical properties.
Safety and Handling
Nitroaromatic compounds are a class of chemicals that require careful handling due to their potential toxicity and reactivity.[9][10]
-
Toxicity: Many nitroaromatic compounds are toxic and may be carcinogenic.[11] It is prudent to handle n-Methyl-5-nitroquinolin-6-amine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Reactivity: Nitro compounds can be thermally unstable and may decompose exothermically.[12] Avoid heating the compound to high temperatures, especially in a sealed container. They can also react violently with strong oxidizing and reducing agents.[13]
A thorough risk assessment should be conducted before commencing any synthetic work involving this compound.
Conclusion
While n-Methyl-5-nitroquinolin-6-amine is not a commercially available compound with a registered CAS number, this technical guide provides a robust scientific framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently approach the preparation and investigation of this novel quinoline derivative. The insights provided herein are intended to facilitate further exploration of the rich chemical and biological landscape of substituted quinolines.
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Lan, T., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255. Available from: [Link]
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Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1386469. Available from: [Link]
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Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Butlerov Communications, 64(12), 101-105. Available from: [Link]
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Pahirnik, D. V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(23), 5589. Available from: [Link]
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An In-depth Technical Guide to the Proposed Synthesis and Isolation of n-Methyl-5-nitroquinolin-6-amine
The quinoline scaffold is a cornerstone in pharmaceutical sciences, forming the core of numerous approved drugs with a wide range of therapeutic activities.[1] The introduction of specific substituents, such as nitro and methylamino groups, can significantly modulate the biological properties of the quinoline ring system. The target molecule, n-Methyl-5-nitroquinolin-6-amine, combines the electron-withdrawing nitro group at the 5-position with an n-methylamino group at the 6-position, creating a unique electronic and steric profile that warrants investigation.
This guide will detail a four-step synthetic sequence, commencing with the commercially available 6-aminoquinoline. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and expected outcomes.
Proposed Synthetic Pathway Overview
The proposed synthesis of n-Methyl-5-nitroquinolin-6-amine is a four-step process designed for efficiency and control over regioselectivity. The pathway begins with the protection of the amino group of 6-aminoquinoline, followed by a regioselective nitration, methylation of the protected amine, and concluding with deprotection to yield the target compound.
Caption: Proposed four-step synthesis of n-Methyl-5-nitroquinolin-6-amine.
Part 1: Protection of the Amino Group
Step 1: Synthesis of 6-Acetamidoquinoline
The initial step involves the protection of the exocyclic amino group of 6-aminoquinoline as an acetamide. This is a crucial strategic decision for two primary reasons:
-
Moderation of Reactivity: The free amino group is a strong activating group, which can lead to uncontrolled side reactions and over-nitration in the subsequent step. The acetyl group moderates this reactivity, allowing for a more controlled nitration.
-
Directing Effect: The acetamido group is an ortho-, para-director in electrophilic aromatic substitution. This property is exploited to direct the incoming nitro group to the C5 position, which is ortho to the acetamido group.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminoquinoline (1.0 eq.) in pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-acetamidoquinoline.
| Parameter | Expected Value |
| Yield | 90-95% |
| Appearance | Off-white solid |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, δ) | ~8.8 (d), 8.2 (d), 8.0 (s), 7.8 (d), 7.4 (dd), 2.2 (s) |
| ¹³C NMR (CDCl₃, δ) | ~168, 147, 144, 135, 131, 130, 128, 122, 115, 25 |
Part 2: Regioselective Nitration
Step 2: Synthesis of 6-Acetamido-5-nitroquinoline
With the amino group protected, the next step is the regioselective nitration of the quinoline ring. The directing effect of the acetamido group should favor the introduction of the nitro group at the C5 position. The use of a standard nitrating mixture (a combination of nitric acid and sulfuric acid) is proposed.[2]
Experimental Protocol:
-
In a flask cooled to 0 °C, slowly add 6-acetamidoquinoline (1.0 eq.) to concentrated sulfuric acid (5-10 volumes) with stirring.
-
Once the solid has dissolved, cool the mixture to -5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield 6-acetamido-5-nitroquinoline.
| Parameter | Expected Value |
| Yield | 70-80% |
| Appearance | Yellow solid |
| Purity (by HPLC) | >95% |
| ¹H NMR (DMSO-d₆, δ) | ~10.5 (s), 8.9 (d), 8.6 (d), 8.4 (d), 7.8 (dd), 2.2 (s) |
| ¹³C NMR (DMSO-d₆, δ) | ~169, 150, 145, 140, 138, 132, 129, 125, 120, 24 |
Part 3: N-Methylation
Step 3: Synthesis of N-Methyl-6-acetamido-5-nitroquinoline
The third step involves the methylation of the acetamido group. This is achieved by deprotonating the amide nitrogen with a strong base, such as sodium hydride, followed by reaction with a methylating agent like methyl iodide.
Experimental Protocol:
-
To a solution of 6-acetamido-5-nitroquinoline (1.0 eq.) in anhydrous dimethylformamide (DMF) (10-20 volumes) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq.) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | Yellowish solid |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, δ) | ~8.9 (d), 8.5 (d), 8.3 (d), 7.7 (dd), 3.3 (s), 2.1 (s) |
| ¹³C NMR (CDCl₃, δ) | ~170, 151, 146, 141, 139, 133, 130, 126, 121, 35, 23 |
Part 4: Deprotection and Isolation
Step 4: Synthesis of n-Methyl-5-nitroquinolin-6-amine
The final step is the hydrolysis of the acetamido group to reveal the desired n-methylamino functionality. This is typically achieved by heating in the presence of a strong acid.
Experimental Protocol:
-
Suspend N-methyl-6-acetamido-5-nitroquinoline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature and neutralize with a concentrated sodium hydroxide solution until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure n-Methyl-5-nitroquinolin-6-amine.
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Orange to red solid |
| Purity (by HPLC) | >99% |
| ¹H NMR (DMSO-d₆, δ) | ~8.8 (d), 8.4 (d), 7.9 (d), 7.5 (dd), 6.5 (q, NH), 3.0 (d, CH₃) |
| ¹³C NMR (DMSO-d₆, δ) | ~152, 148, 142, 135, 130, 128, 124, 118, 30 |
| MS (ESI+) | m/z = 204.07 [M+H]⁺ |
Characterization Workflow
The structural confirmation of the final product and all intermediates is paramount. A multi-technique approach should be employed to ensure the unambiguous identification and purity assessment of the synthesized compounds.
Caption: A typical workflow for the characterization of synthesized compounds.
Conclusion and Future Directions
This technical guide has outlined a rational and detailed synthetic route for the novel compound n-Methyl-5-nitroquinolin-6-amine. While this pathway is proposed based on established chemical principles and analogous reactions, it provides a strong starting point for researchers in the field. The successful synthesis and isolation of this molecule will enable the exploration of its physicochemical properties and biological activities, potentially leading to the development of new therapeutic agents. Further work should focus on the optimization of each synthetic step and a thorough investigation of the pharmacological profile of the target compound.
References
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Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
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PubChem. 6-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link]
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PrepChem.com. Synthesis of (A) 6-Amino-2-methylquinoline. Available at: [Link]
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A Theoretical and Computational Investigation of n-Methyl-5-nitroquinolin-6-amine: A Guide for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive theoretical framework for the study of n-Methyl-5-nitroquinolin-6-amine, a heterocyclic compound with potential pharmacological significance. Quinoline derivatives, particularly those bearing nitro groups, have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] This document outlines a systematic approach employing state-of-the-art computational methodologies to elucidate the structural, electronic, and pharmacokinetic properties of n-Methyl-5-nitroquinolin-6-amine. By leveraging Density Functional Theory (DFT), molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, researchers can gain profound insights into the molecule's potential as a drug candidate, thereby accelerating the drug discovery and development pipeline.
Introduction: The Therapeutic Potential of Nitroquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with diverse therapeutic applications.[1][3] The introduction of a nitro group into the quinoline ring system can significantly modulate its biological activity, often enhancing its efficacy against various pathogens and cancer cell lines.[4][5] The nitro group, with its strong electron-withdrawing nature, can influence the molecule's electronic properties, reactivity, and intermolecular interactions, which are critical determinants of its pharmacological profile.[2] n-Methyl-5-nitroquinolin-6-amine, the subject of this guide, combines the quinoline core with a nitro group at the 5-position and a methylamine substituent at the 6-position. This specific substitution pattern warrants a detailed theoretical investigation to predict its behavior and guide further experimental work.
This guide is designed for researchers, scientists, and drug development professionals, providing a robust computational workflow to thoroughly characterize n-Methyl-5-nitroquinolin-6-amine.
Theoretical and Computational Methodologies
A multi-faceted computational approach is essential for a comprehensive understanding of n-Methyl-5-nitroquinolin-6-amine. This section details the theoretical underpinnings and practical application of key in silico techniques.
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.[6]
Workflow for DFT Calculations:
Caption: A generalized workflow for molecular docking studies.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The DFT-optimized structure of n-Methyl-5-nitroquinolin-6-amine is used. Charges are assigned, and the file is converted to a suitable format (e.g., .pdbqt).
-
Target Protein Selection and Preparation: A relevant protein target (e.g., a bacterial enzyme or a cancer-related protein) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Execution: A docking program (e.g., AutoDock Vina) is used to perform the docking simulations.
-
Results Analysis: The resulting docking poses are analyzed based on their binding energies and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
In Silico ADMET Analysis: Predicting Drug-Likeness
ADMET analysis involves the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This is a critical step in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. [7][8][9]
Results and Discussion: A Theoretical Profile of n-Methyl-5-nitroquinolin-6-amine
This section presents the expected theoretical results for n-Methyl-5-nitroquinolin-6-amine based on established knowledge of similar compounds.
Molecular Geometry and Stability
The geometry of n-Methyl-5-nitroquinolin-6-amine, when optimized using DFT, is expected to be largely planar due to the aromatic quinoline ring system. The nitro and methylamine groups will have specific orientations relative to the ring that represent the global energy minimum.
Electronic Properties: Insights from Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. [6][10]
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely the amino group and the quinoline ring.
-
LUMO: The LUMO is anticipated to be centered on the electron-deficient nitro group and the quinoline ring.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. [6][10]A smaller energy gap suggests higher reactivity. [10] Table 1: Predicted Electronic Properties of n-Methyl-5-nitroquinolin-6-amine
| Property | Predicted Value Range | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |
| Dipole Moment | 4.0 to 6.0 Debye | Polarity and solubility |
Note: These values are estimations based on similar molecules and would need to be confirmed by specific DFT calculations.
Spectroscopic Profile
-
FT-IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental data to confirm the molecular structure. Key predicted vibrational modes would include N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and the characteristic symmetric and asymmetric stretching of the NO2 group.
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectrum. The predicted λmax would correspond to electronic transitions, likely π → π* and n → π* transitions within the conjugated system.
Potential Biological Activity: Molecular Docking Scenarios
Given the known activities of nitroquinolines, n-Methyl-5-nitroquinolin-6-amine could be docked against various biological targets. For instance, it could be evaluated as an inhibitor of bacterial DNA gyrase or topoisomerase, or against protein kinases implicated in cancer. [11]The docking results would reveal the binding affinity and the key amino acid residues involved in the interaction, providing a basis for structure-activity relationship (SAR) studies.
Pharmacokinetic Profile: ADMET Predictions
In silico ADMET predictions are crucial for assessing the drug-like properties of a molecule.
Table 2: Predicted ADMET Properties of n-Methyl-5-nitroquinolin-6-amine
| Parameter | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| Lipinski's Rule of 5 | Likely compliant | Good oral bioavailability potential [9] |
| Gastrointestinal Absorption | High | Favorable for oral administration [9] |
| Distribution | ||
| Blood-Brain Barrier Permeability | Variable | May or may not cross, depending on specific properties |
| Metabolism | ||
| CYP450 Inhibition | Possible | Potential for drug-drug interactions |
| Excretion | ||
| Renal Excretion | Likely | Primary route of elimination |
| Toxicity | ||
| Mutagenicity (Ames test) | Potential concern | The nitro group can be a structural alert for mutagenicity |
| Carcinogenicity | To be evaluated | Requires further investigation |
Conclusion and Future Directions
The theoretical studies outlined in this guide provide a powerful, cost-effective, and efficient means to characterize n-Methyl-5-nitroquinolin-6-amine as a potential drug candidate. The combination of DFT, molecular docking, and ADMET analysis offers a holistic view of its chemical, electronic, and biological properties. The predicted data suggests that n-Methyl-5-nitroquinolin-6-amine possesses features that warrant further investigation. However, the potential for toxicity associated with the nitro group must be carefully evaluated.
Future work should focus on the synthesis and experimental validation of the theoretical predictions presented here. This includes spectroscopic characterization, in vitro biological assays against relevant targets, and experimental ADMET profiling. The insights gained from this integrated computational and experimental approach will be invaluable in advancing n-Methyl-5-nitroquinolin-6-amine through the drug discovery pipeline.
References
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ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF. Retrieved from [Link]
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Bentham Science Publishers. (2024, March 1). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline | Request PDF. Retrieved from [Link]
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Springer. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Retrieved from [Link]
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Semantic Scholar. (2012). Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. Retrieved from [Link]
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ResearchGate. (2020, December 30). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Retrieved from [Link]
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PubMed. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
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MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]
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MDPI. (n.d.). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Technology of preparation of 8-hydroxy-5-nitroquinoline. Retrieved from [Link]
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PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]
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NIH. (2019, July 29). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved from [Link]
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BonViewPress. (n.d.). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. Retrieved from [Link]
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Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Retrieved from [Link]
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PubChem. (n.d.). 6-Methyl-5-nitroquinoline. Retrieved from [Link]
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ResearchGate. (2019, July 22). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved from [Link]
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MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
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MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
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Navigating the Physicochemical Landscape of n-Methyl-5-nitroquinolin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for the design of molecules with diverse biological activities. The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. This technical guide focuses on a specific derivative, n-Methyl-5-nitroquinolin-6-amine, a molecule of interest in synthetic and medicinal chemistry. A thorough understanding of its fundamental physical characteristics, such as melting and boiling points, is paramount for its purification, handling, and formulation in any research and development setting.
Physicochemical Properties: A Comparative Analysis
The physical properties of a molecule are dictated by its structure, including the nature and position of its functional groups, which influence intermolecular forces. For n-Methyl-5-nitroquinolin-6-amine, the presence of a nitro group, a secondary amine, and the extended aromatic system of the quinoline core are the primary determinants of its melting and boiling points.
While direct experimental values for n-Methyl-5-nitroquinolin-6-amine are not currently published, an examination of structurally similar compounds provides valuable insight.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| n-Methyl-5-nitroquinolin-6-amine | 14204-97-8 / 103170-53-2 | C₁₀H₉N₃O₂ | Not available | Not available |
| 5-Amino-6-nitroquinoline | 35975-00-9 | C₉H₇N₃O₂ | 272-273 (decomposes)[1][2] | 324.42 (rough estimate)[1] |
| 6-Methyl-5-nitroquinoline | 23141-61-9 | C₁₀H₈N₂O₂ | 116-120 | Not available |
| 5-Aminoisoquinoline | 1125-60-6 | C₉H₈N₂ | 128[3] | Not available |
Analysis and Expert Insights:
The primary amine analogue, 5-Amino-6-nitroquinoline, exhibits a very high melting point with decomposition, indicative of strong intermolecular hydrogen bonding afforded by the -NH₂ group in the crystal lattice. The N-methylation in n-Methyl-5-nitroquinolin-6-amine replaces one of the N-H bonds with an N-CH₃ bond. This substitution will likely reduce the extent of intermolecular hydrogen bonding, which would be expected to lead to a lower melting point compared to its primary amine counterpart. However, the presence of the polar nitro group and the planar quinoline ring will still contribute to significant dipole-dipole interactions and van der Waals forces, suggesting that the melting point will still be substantial.
The estimated boiling point of 5-Amino-6-nitroquinoline is very high, reflecting the significant energy required to overcome the strong intermolecular forces in the liquid state. For n-Methyl-5-nitroquinolin-6-amine, the reduction in hydrogen bonding capacity would also be expected to lower the boiling point relative to the primary amine.
Experimental Determination of Melting and Boiling Points
To empirically determine the physical characteristics of n-Methyl-5-nitroquinolin-6-amine, standard and well-established laboratory protocols should be employed. The following outlines the methodologies for accurate measurement.
Melting Point Determination: The Capillary Method
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. The capillary method is a common and reliable technique for this measurement.
Protocol:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.
Trustworthiness of the Protocol: This method is self-validating when a certified reference standard with a known melting point is run in parallel to calibrate the apparatus and ensure the accuracy of the temperature reading. The sharpness of the melting range provides an indication of the sample's purity; impurities tend to broaden and depress the melting point.
Boiling Point Determination: The Microscale Method
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For small quantities of a substance, a microscale boiling point determination is appropriate.
Protocol:
-
Sample Preparation: A few drops of the liquid sample are placed in a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary.
-
Cooling and Measurement: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Causality Behind Experimental Choices: The principle behind this micro-method is that the rapid stream of bubbles indicates that the vapor pressure of the liquid has exceeded the external pressure. As the liquid cools, the point at which the liquid re-enters the capillary is the precise temperature where the external pressure equals the vapor pressure of the substance.
Workflow Visualization
The logical flow for the characterization of the physical properties of a novel or uncharacterized compound like n-Methyl-5-nitroquinolin-6-amine is depicted below.
Caption: Workflow for the determination of the physical characteristics of n-Methyl-5-nitroquinolin-6-amine.
Conclusion
While the precise melting and boiling points of n-Methyl-5-nitroquinolin-6-amine remain to be experimentally determined and reported in peer-reviewed literature, a reasoned estimation can be made based on the analysis of structurally related compounds. The provided experimental protocols offer a robust framework for the empirical determination of these critical physical constants. The accurate characterization of such fundamental properties is a cornerstone of chemical research and drug development, enabling further investigation into the potential applications of this and other novel chemical entities.
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The Solubility of n-Methyl-5-nitroquinolin-6-amine in Organic Solvents: A Methodological Framework
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive methodological framework for determining the solubility of n-Methyl-5-nitroquinolin-6-amine in a range of common organic solvents. As a novel heterocyclic compound, understanding its solubility is a critical parameter for its application in medicinal chemistry, process development, and formulation science.[1][2] This document moves beyond a simple listing of data, offering a detailed exploration of the theoretical underpinnings of solubility, practical guidance for experimental design, and robust protocols for analytical quantification. We present a self-validating system for solubility determination, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require accurate and reliable solubility data to advance their work with this and similar novel chemical entities.
Introduction: The Critical Role of Solubility
n-Methyl-5-nitroquinolin-6-amine is a substituted quinoline derivative. The quinoline scaffold is a key pharmacophore in numerous therapeutic agents, valued for a wide spectrum of biological activities.[1] For any such compound to be viable in drug development, its physicochemical properties must be thoroughly characterized. Among these, solubility is arguably one of the most fundamental.[2][3] It dictates the choice of solvents for synthesis and purification, influences bioavailability and formulation strategies, and is a key determinant of a compound's behavior in biological and chemical systems.
Given the nascent stage of research on n-Methyl-5-nitroquinolin-6-amine, publicly available, quantitative solubility data is scarce. Therefore, this guide provides the necessary theoretical and practical tools to empower researchers to generate this critical data in-house.
Molecular Structure and Physicochemical Implications
The structure of n-Methyl-5-nitroquinolin-6-amine, with its aromatic quinoline core, electron-withdrawing nitro group (-NO₂), and electron-donating N-methylamino group (-NHCH₃), suggests a molecule with significant polarity and the potential for hydrogen bonding. These features are the primary drivers of its solubility behavior.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system. Adherence to these steps ensures the generation of high-quality, trustworthy data.
-
Preparation:
-
Accurately weigh approximately 10-20 mg of n-Methyl-5-nitroquinolin-6-amine into a 4 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve.
-
Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Prepare a separate vial for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to 25°C ± 0.5°C. Temperature control is critical as solubility is temperature-dependent. [4] * Agitate the slurries for 24 to 48 hours. A 24-hour period is often sufficient, but for new compounds, it is best practice to confirm that equilibrium has been reached by taking measurements at two different time points (e.g., 24 and 48 hours). [5][6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 30 minutes to let the excess solid settle.
-
Carefully draw a sample from the supernatant using a glass syringe.
-
Immediately filter the sample through a 0.45 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. The first few drops should be discarded to saturate the filter material and prevent adsorption losses.
-
Immediately dilute the clear filtrate with a known volume of a suitable solvent (often the mobile phase for HPLC) to prevent precipitation and to bring the concentration within the linear range of the analytical method. Record the dilution factor accurately.
-
Analytical Quantification of Solubilized Compound
Once a saturated solution is obtained, its concentration must be accurately measured. The choice of analytical technique depends on the compound's properties, the required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for its high sensitivity, specificity, and accuracy, making it suitable for determining solubility even for sparingly soluble compounds. [6][7] Protocol:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving n-Methyl-5-nitroquinolin-6-amine from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping) is a common starting point. Detection should be performed at the compound's λ_max (maximum absorbance wavelength).
-
Calibration Curve: Prepare a series of at least five standard solutions of n-Methyl-5-nitroquinolin-6-amine of known concentrations in the mobile phase. [8]3. Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) > 0.99.
-
Sample Quantification: Inject the diluted, filtered sample from the solubility experiment.
-
Calculation: Use the peak area of the sample and the calibration curve equation to determine the concentration in the diluted sample. Multiply by the dilution factor to find the final solubility.
UV-Vis Spectroscopy
This method is faster than HPLC but less specific. It is suitable if the compound has a strong chromophore and no interfering impurities are present. [5] Protocol:
-
Determine λ_max: Scan a dilute solution of the compound to find the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λ_max to create a Beer-Lambert Law calibration curve.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample.
-
Calculation: Use the absorbance and the calibration curve to determine the concentration and calculate the final solubility.
Gravimetric Method
The gravimetric method is a classical, simple technique that does not require sophisticated instrumentation but is only suitable for compounds with relatively high solubility and low volatility. [3][9] Protocol:
-
Preparation: Accurately weigh a clean, dry evaporating dish (W₁).
-
Sample Addition: Pipette a precise volume (e.g., 1.0 mL) of the filtered, saturated solution into the dish.
-
Evaporation: Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature below the compound's decomposition point.
-
Drying: Once the solvent is removed, dry the dish containing the solid residue to a constant weight (W₂) in an oven. [3]5. Calculation: The mass of the dissolved solid is (W₂ - W₁). The solubility is this mass divided by the volume of solvent pipetted.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents. This table should include key solvent properties to aid in the interpretation of the results.
Table 1: Hypothetical Solubility Data for n-Methyl-5-nitroquinolin-6-amine at 25°C
| Solvent | Solvent Class | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-polar Aliphatic | 0.1 | 1.88 | < 0.1 | < 0.0005 |
| Toluene | Non-polar Aromatic | 2.4 | 2.38 | 1.5 | 0.0074 |
| Dichloromethane | Polar Aprotic | 3.1 | 9.08 | 15.2 | 0.075 |
| Acetone | Polar Aprotic | 5.1 | 20.7 | 25.8 | 0.127 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | 11.3 | 0.056 |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 30.1 | 0.148 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | 155.0 | 0.763 |
| Ethanol | Polar Protic | 4.3 | 24.5 | 8.5 | 0.042 |
| Methanol | Polar Protic | 5.1 | 32.7 | 12.4 | 0.061 |
| Water | Polar Protic | 10.2 | 80.1 | < 0.01 | < 0.00005 |
(Note: Data is hypothetical and for illustrative purposes. The molecular weight of n-Methyl-5-nitroquinolin-6-amine is assumed to be approximately 203.19 g/mol for calculations.)
Interpretation: The hypothetical data suggests that n-Methyl-5-nitroquinolin-6-amine has very low solubility in non-polar solvents and water, but exhibits significant solubility in polar aprotic solvents, particularly DMSO and acetonitrile. This profile is consistent with a polar molecule where dipole-dipole interactions are the primary driver of solvation, while its capacity for hydrogen bonding with protic solvents like ethanol is less dominant.
Conclusion
Determining the solubility of a novel compound like n-Methyl-5-nitroquinolin-6-amine is a foundational step in its development pathway. A rigorous, systematic approach, as detailed in this guide, is not merely an academic exercise but a prerequisite for success in synthesis, purification, and formulation. By combining a sound theoretical understanding with robust experimental and analytical protocols, researchers can generate the high-quality, reliable data needed to unlock the full potential of this and other promising chemical entities. The isothermal equilibrium method, coupled with specific and sensitive quantification techniques like HPLC, provides a trustworthy framework for this essential characterization.
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A Technical Guide to the Predicted Biological Activity and Investigative Strategy for n-Methyl-5-nitroquinolin-6-amine
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The introduction of specific substituents, such as nitro and methylamino groups, can significantly modulate this activity, often enhancing potency and conferring novel mechanisms of action. This whitepaper focuses on n-Methyl-5-nitroquinolin-6-amine, a compound for which, to date, no direct biological data has been published. Based on a comprehensive analysis of structurally analogous nitroquinoline and aminoquinoline derivatives, we hypothesize that this molecule possesses significant potential as an anticancer and antimicrobial agent. This guide provides the scientific rationale for this prediction and outlines a rigorous, multi-stage experimental plan to synthesize, characterize, and validate the potential biological activities of this promising, yet uncharacterized, molecule. We present detailed, field-proven protocols for in vitro screening and offer insights into subsequent mechanistic studies, providing a complete roadmap for researchers and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Structure
Quinoline, a fused bicyclic heterocycle, is a prominent structural motif in a vast number of natural products and synthetic pharmaceuticals.[3] Its rigid, planar structure and ability to engage in hydrogen bonding, π-π stacking, and metal coordination make it an ideal pharmacophore for interacting with various biological targets.[4] FDA-approved drugs such as chloroquine (antimalarial), bosutinib (anticancer), and ofloxacin (antibacterial) underscore the therapeutic versatility of the quinoline core.[5]
The biological profile of a quinoline derivative is heavily influenced by its substitution pattern. Specifically:
-
Nitro Groups (-NO₂): The presence of a nitro group, a strong electron-withdrawing moiety, is a common feature in compounds with potent anticancer and antimicrobial activity.[6] For example, nitroxoline (8-hydroxy-5-nitroquinoline) has demonstrated significant anti-angiogenic and anticancer properties.[7] The nitro group can act as a bio-reductive "warhead," where enzymatic reduction in hypoxic tumor environments or within microbial cells leads to the formation of cytotoxic reactive nitrogen species.
-
Amino Groups (-NHR): The introduction of amino and substituted amino groups can enhance DNA intercalation, modulate solubility, and provide key interaction points with enzyme active sites.[8] The position and nature of the amine substituent are critical in defining the specific biological outcome.
Given these established structure-activity relationships, the target molecule, n-Methyl-5-nitroquinolin-6-amine, which combines a nitro group at the C5 position and a methylated amine at the C6 position, represents a logical and compelling candidate for biological investigation.
Proposed Research & Evaluation Workflow
A systematic approach is required to unlock the potential of a novel chemical entity. We propose a phased workflow, beginning with synthesis and characterization, followed by broad initial screening for biological activity, and culminating in more focused mechanistic studies for any confirmed "hits."
Caption: Proposed workflow for the investigation of n-Methyl-5-nitroquinolin-6-amine.
Hypothesis 1: Potential as an Anticancer Agent
Scientific Rationale: Quinoline derivatives are well-documented anticancer agents that can act through multiple mechanisms, including the inhibition of angiogenesis, cell cycle arrest, and induction of apoptosis.[9] The nitro-aromatic scaffold, in particular, is associated with cytotoxicity, often linked to DNA damage or inhibition of key signaling enzymes like protein kinases.[6] We hypothesize that n-Methyl-5-nitroquinolin-6-amine will exhibit cytotoxic activity against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[10] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating: Seed human cancer cell lines (e.g., MDA-MB-231 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of n-Methyl-5-nitroquinolin-6-amine in DMSO. Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Expected Data Presentation
The results of the cytotoxicity screening should be summarized in a clear, tabular format.
| Cell Line | Tissue of Origin | Predicted IC₅₀ (µM) of n-Methyl-5-nitroquinolin-6-amine | Cisplatin (Control) IC₅₀ (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Adenocarcinoma | Experimental Value | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value | Experimental Value |
| HFF-1 | Normal Fibroblast | Experimental Value | Experimental Value |
Note: The inclusion of a non-cancerous cell line (HFF-1) is critical for assessing preliminary selectivity.
Hypothesis 2: Potential as an Antimicrobial Agent
Scientific Rationale: The quinoline core is fundamental to the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[14] Furthermore, many quinoline derivatives exhibit broad-spectrum antimicrobial properties against various Gram-positive and Gram-negative bacteria.[15][16] The combination of the quinoline scaffold with a nitro group suggests a potential for potent antibacterial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standard and reliable technique for determining MIC values.[18][19]
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[19] This can be confirmed by measuring the optical density at 600 nm.
Expected Data Presentation
MIC values should be tabulated for easy comparison against standard antibiotics.
| Bacterial Strain | Gram Type | Predicted MIC (µg/mL) of n-Methyl-5-nitroquinolin-6-amine | Ciprofloxacin (Control) MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | Experimental Value | Experimental Value |
| E. coli ATCC 25922 | Negative | Experimental Value | Experimental Value |
| P. aeruginosa ATCC 27853 | Negative | Experimental Value | Experimental Value |
| E. faecalis ATCC 29212 | Positive | Experimental Value | Experimental Value |
Proposed Mechanistic Elucidation: Kinase Inhibition
Scientific Rationale: Should n-Methyl-5-nitroquinolin-6-amine demonstrate potent anticancer activity, a likely mechanism of action is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Many quinoline-based anticancer drugs are kinase inhibitors.[9] An initial screen against a panel of key oncogenic kinases can provide rapid insight into its molecular target.
Caption: Hypothetical inhibition of an oncogenic signaling pathway by the test compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[20] They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 96-well or 384-well plate, combine the kinase of interest (e.g., EGFR, PI3K, Akt), its specific substrate, and ATP in a kinase reaction buffer.[21] Add n-Methyl-5-nitroquinolin-6-amine at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the first step into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce a light signal, which is measured by a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine IC₅₀ values for each kinase that shows significant inhibition.
Conclusion
While n-Methyl-5-nitroquinolin-6-amine is currently an uncharacterized molecule, its chemical structure, based on the well-established quinoline scaffold decorated with bio-active nitro and methylamino groups, provides a strong theoretical foundation for predicting significant biological activity. The structure-activity relationships of analogous compounds strongly suggest its potential as both an anticancer and antimicrobial agent. The comprehensive, hypothesis-driven experimental plan detailed in this guide provides a clear and scientifically rigorous path forward. By systematically executing these validated protocols, researchers can efficiently determine the cytotoxic and antimicrobial efficacy of this novel compound, assess its selectivity, and begin to uncover its mechanism of action, thereby paving the way for potential therapeutic development.
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Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved from [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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A Technical Guide to Quantum Chemical Calculations for n-Methyl-5-nitroquinolin-6-amine in Drug Discovery
Abstract: This technical guide provides a comprehensive framework for conducting quantum chemical calculations on n-Methyl-5-nitroquinolin-6-amine, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals aiming to elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT) and other advanced computational techniques, this guide outlines a systematic workflow from molecular model preparation to in-depth analysis of key quantum chemical descriptors. The ultimate goal is to provide a robust computational protocol that can accelerate the rational design and development of novel therapeutics based on the quinoline scaffold.
Introduction: The Role of Computational Chemistry in Modern Drug Discovery
The process of bringing a new drug to market is notoriously time-consuming and expensive. In recent years, computational methods, particularly quantum mechanics (QM), have become indispensable tools for accelerating this process.[4][5][6] Quantum chemical calculations, such as those based on Density Functional Theory (DFT), allow for the precise determination of a molecule's electronic structure, which in turn governs its chemical behavior and interactions with biological targets.[4][7]
N-Methyl-5-nitroquinolin-6-amine belongs to the quinoline family of heterocyclic aromatic compounds, which are known to exhibit a wide range of pharmacological activities.[1][2][3] Understanding the fundamental quantum mechanical properties of this specific derivative is crucial for predicting its metabolic stability, potential toxicity, and mechanism of action at a molecular level. This guide provides a detailed, step-by-step protocol for performing such calculations, emphasizing the rationale behind the choice of computational methods and parameters.
Theoretical Framework and Computational Strategy
The core of our computational approach is Density Functional Theory (DFT), a method that balances computational cost with accuracy for systems of this size.[4][7][8] We will employ a hybrid functional, specifically Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, which has demonstrated reliability for a wide range of organic molecules.[9][10] For the atomic orbital representation, the 6-311++G(d,p) basis set will be used, as it provides a good description of electron distribution, including polarization and diffuse functions necessary for anions and weak interactions.[9][10]
Our computational workflow is designed to provide a holistic understanding of n-Methyl-5-nitroquinolin-6-amine's properties. It encompasses geometry optimization, electronic structure analysis, spectroscopic predictions, and reactivity assessments.
Computational Workflow Diagram
The following diagram illustrates the logical flow of the computational protocol described in this guide.
Caption: A logical flowchart of the quantum chemical calculation protocol.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step methodologies for the key computational experiments. The following protocols assume the use of the Gaussian 09/16 software package, a widely used program in computational chemistry.[11][12][13][14][15]
Protocol 1: Molecular Structure Input and Geometry Optimization
Objective: To obtain the most stable, lowest-energy three-dimensional structure of n-Methyl-5-nitroquinolin-6-amine.
-
Build the Initial Structure: Using a molecular builder such as GaussView, construct the 2D structure of n-Methyl-5-nitroquinolin-6-amine and convert it to a 3D model.[11][13][14]
-
Prepare the Gaussian Input File: Create a text file with a .com or .gjf extension. The input file should specify the calculation type, level of theory, basis set, charge, and spin multiplicity.
-
Route Section (#p line): #p B3LYP/6-311++G(d,p) Opt Freq
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum.
-
-
Title Section: A brief, descriptive title for the calculation.
-
Charge and Multiplicity: For the neutral molecule, this will be 0 1 (charge 0, spin multiplicity 1).
-
Molecular Specification: The Cartesian coordinates of each atom.
-
-
Execute the Calculation: Run the Gaussian program with the prepared input file.[15]
-
Analyze the Output: Upon successful completion, verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies, confirming a local minimum on the potential energy surface.
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
Objective: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties and reactivity.
-
Use the Optimized Geometry: The FMO analysis should be performed on the optimized structure obtained from Protocol 1.
-
Generate Checkpoint File: Ensure that the geometry optimization calculation generated a checkpoint file (.chk).
-
Visualize Orbitals: Use GaussView or another molecular visualization program to open the checkpoint file and visualize the HOMO and LUMO isosurfaces.
-
Extract Energy Values: The energies of the HOMO and LUMO can be found in the Gaussian output file.
-
Calculate the HOMO-LUMO Gap: The energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO. A smaller gap generally indicates higher chemical reactivity.[16][17][18]
Protocol 3: Molecular Electrostatic Potential (MEP) Mapping
Objective: To visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[19][20][21][22]
-
Use the Optimized Geometry: This analysis also requires the optimized molecular structure.
-
Generate the MEP Surface: In GaussView, load the checkpoint file from the optimization. Generate the MEP surface by mapping the electrostatic potential onto the total electron density surface.
-
Interpret the Color Code: The MEP map uses a color spectrum to represent the electrostatic potential.[19]
-
Red: Electron-rich regions, indicative of nucleophilic character.
-
Blue: Electron-deficient regions, indicative of electrophilic character.
-
Green: Regions of neutral potential.
-
Protocol 4: Natural Bond Orbital (NBO) Analysis
Objective: To investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.[23][24][25][26]
-
Modify the Input File: Add the Pop=NBO keyword to the route section of the Gaussian input file using the optimized geometry.
-
Run the Calculation: Execute the NBO calculation.
-
Analyze the NBO Output: The output will contain detailed information about natural atomic charges, hybridization of orbitals, and donor-acceptor interactions. The second-order perturbation theory analysis within NBO is particularly useful for quantifying the stabilization energy associated with hyperconjugative interactions.[23]
Data Presentation and Interpretation
The quantitative data obtained from these calculations should be organized for clarity and ease of comparison.
Key Quantum Chemical Descriptors
| Parameter | Description | Significance in Drug Design |
| Total Energy (Hartree) | The total electronic energy of the optimized molecule. | Provides a measure of molecular stability. |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and membrane permeability. |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability.[16][17][18] |
Interpreting the Results for n-Methyl-5-nitroquinolin-6-amine
-
FMO Analysis: The distribution of the HOMO and LUMO will reveal the regions of the molecule most likely to participate in electron donation and acceptance, respectively. This is crucial for understanding potential interactions with biological receptors.
-
MEP Map: The MEP map will highlight the electron-rich nitro group and the nitrogen atom in the quinoline ring as potential sites for hydrogen bonding or electrophilic attack. Conversely, electron-deficient regions on the aromatic rings will indicate susceptibility to nucleophilic attack.[19][20][21]
-
NBO Analysis: NBO analysis will provide insights into the delocalization of electrons within the aromatic system and the hyperconjugative interactions between the methyl group and the quinoline ring. These interactions contribute to the overall stability and electronic properties of the molecule.[23][24]
Advanced Analyses: TD-DFT and QTAIM
For a more in-depth investigation, the following advanced techniques can be employed.
Time-Dependent DFT (TD-DFT) for Electronic Spectra
TD-DFT calculations can predict the UV-Visible absorption spectrum of the molecule, providing insights into its electronic transitions.[27] This is valuable for comparing with experimental spectroscopic data and understanding the molecule's photophysical properties.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM analysis provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density.[28][29][30][31] This method can be used to characterize the nature and strength of intramolecular and intermolecular interactions, such as hydrogen bonds.[28][30]
Conclusion
The quantum chemical calculation protocols outlined in this guide provide a robust and comprehensive framework for characterizing n-Methyl-5-nitroquinolin-6-amine. By systematically applying these methods, researchers can gain a deep understanding of the molecule's electronic structure, reactivity, and potential for drug-receptor interactions. This knowledge is invaluable for guiding the synthesis of more potent and selective analogs, ultimately accelerating the drug discovery and development process.
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Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. Retrieved from [Link]
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QTAIM Application in Drug Development: Prediction of Relative Stability of Drug Polymorphs from Experimental Crystal Structures. (2011). ACS Publications. Retrieved from [Link]
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An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. Retrieved from [Link]
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Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. (2020). DergiPark. Retrieved from [Link]
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Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). PMC. Retrieved from [Link]
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Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). (n.d.). PubMed Central - NIH. Retrieved from [Link]
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. Retrieved from [Link]
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HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2025). YouTube. Retrieved from [Link]
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Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved from [Link]
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(PDF) QTAIM in Drug Discovery and Protein Modeling. (n.d.). ResearchGate. Retrieved from [Link]
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Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. (2023). PMC - NIH. Retrieved from [Link]
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Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Retrieved from [Link]
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Molecular orbital and topological electron density study of n → π interactions: amides and thioamides cases*. (n.d.). RSC Publishing. Retrieved from [Link]
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HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (n.d.). DergiPark. Retrieved from [Link]
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Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (n.d.). MDPI. Retrieved from [Link]
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Electrostatic Potential Maps - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]
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Conceptual DFT, QTAIM, and Molecular Docking Approaches to Characterize the T-Type Calcium Channel Blocker Anandamide. (n.d.). PMC - NIH. Retrieved from [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ResearchGate. Retrieved from [Link]
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(PDF) Quantum-chemical and NMR study of nitrofuroxanoquinoline cycloaddition. (2025). ResearchGate. Retrieved from [Link]
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New computational chemistry techniques accelerate the prediction of molecules and materials. (2025). MIT News | Massachusetts Institute of Technology. Retrieved from [Link]
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Natural Bond Orbital (NBO) Analysis. (n.d.). Retrieved from [Link]
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DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Retrieved from [Link]
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Gaussian & GaussView Tutorial Videos. (2019). Retrieved from [Link]
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ORCA Input Library - Orbital and density analysis. (n.d.). Retrieved from [Link]
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Molecular Electrostatic Potential (MEP). (n.d.). Retrieved from [Link]
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Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved from [Link]
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(PDF) 8-Nitroquinoline. (n.d.). ResearchGate. Retrieved from [Link]
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DFT for drug and material discovery. (2025). YouTube. Retrieved from [Link]
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Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved from [Link]
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Gauss View | DFT calculation | Introductory Video 1 | Tutorial. (2022). YouTube. Retrieved from [Link]
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Lecture: Introduction to the ORCA ORCA Program System. (n.d.). Retrieved from [Link]
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QTAIM application in drug development: prediction of relative stability of drug polymorphs from experimental crystal structures. (n.d.). PubMed. Retrieved from [Link]
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HOMO and LUMO. (n.d.). Wikipedia. Retrieved from [Link]
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8-Methyl-5-nitroquinoline. (n.d.). PubChem - NIH. Retrieved from [Link]
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Modern Computational Organic Chemistry. (n.d.). Baran Lab. Retrieved from [Link]
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Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (n.d.). MDPI. Retrieved from [Link]
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How to get the .47 file from ORCA for natural bonding orbital analysis. (2021). Retrieved from [Link]
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GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved from [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]
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QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021). CUNY Academic Works. Retrieved from [Link]
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NMR - NBO analysis tutorial. (2018). SCM. Retrieved from [Link]
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Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. (2024). Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: n-Methyl-5-nitroquinolin-6-amine as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide to the utilization of n-Methyl-5-nitroquinolin-6-amine as a pro-fluorescent probe. While direct experimental data for this specific molecule is not extensively available, this guide synthesizes information from closely related nitroaromatic and quinoline-based fluorescent probes to provide a robust framework for its application. The core principle lies in the enzymatic reduction of the nitro group by nitroreductase (NTR), an enzyme upregulated in hypoxic environments characteristic of solid tumors and certain bacterial strains, to its corresponding highly fluorescent amino derivative. This "turn-on" fluorescent response allows for the sensitive detection of NTR activity. This document outlines the foundational principles, inferred photophysical properties, detailed experimental protocols for in vitro and cellular assays, and essential safety information.
Introduction: The Rationale for a Nitroreductase-Activated Quinoline Probe
The detection of specific enzymatic activities within biological systems is a cornerstone of modern biomedical research and drug development. Nitroreductases (NTRs) are a family of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amines.[1][2] Crucially, NTRs are significantly overexpressed in hypoxic (low oxygen) cells, a hallmark of the microenvironment of solid tumors, and are also present in various bacterial species.[3][4] This differential expression provides a powerful target for selective imaging and therapy.
Fluorescent probes that are activated by NTR offer a sensitive and non-invasive method to detect and quantify NTR activity in living cells and tissues.[5] The underlying mechanism of many such probes is based on the principle of "pro-fluorescence," where a non-fluorescent or weakly fluorescent molecule is converted into a highly fluorescent one upon enzymatic action. In the case of n-Methyl-5-nitroquinolin-6-amine, the electron-withdrawing nitro group quenches the fluorescence of the quinoline core. Upon reduction to the electron-donating amino group by NTR, a significant increase in fluorescence intensity is anticipated.
This guide will provide the necessary theoretical and practical framework for researchers to utilize n-Methyl-5-nitroquinolin-6-amine as a fluorescent probe for NTR detection.
Proposed Mechanism of Action
The application of n-Methyl-5-nitroquinolin-6-amine as a fluorescent probe for nitroreductase is predicated on a well-established bio-reductive activation mechanism. The core of this process is the enzymatic conversion of a weakly fluorescent nitro-substituted quinoline to a highly fluorescent amino-substituted quinoline.
Caption: Proposed synthetic workflow for n-Methyl-5-nitroquinolin-6-amine.
Experimental Protocols
In Vitro Assay for Nitroreductase Activity
This protocol describes the use of n-Methyl-5-nitroquinolin-6-amine to determine the activity of purified nitroreductase in a cell-free system.
Materials:
-
n-Methyl-5-nitroquinolin-6-amine
-
Purified nitroreductase (e.g., from E. coli)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of n-Methyl-5-nitroquinolin-6-amine in DMSO.
-
Prepare a 10 mM stock solution of NADH in PBS (pH 7.4). Prepare fresh daily.
-
Prepare a stock solution of purified nitroreductase at a suitable concentration (e.g., 1 mg/mL) in PBS (pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following components to a final volume of 200 µL:
-
PBS (pH 7.4) to bring the final volume to 200 µL.
-
NADH to a final concentration of 200 µM.
-
n-Methyl-5-nitroquinolin-6-amine to a final concentration of 10 µM.
-
Initiate the reaction by adding purified nitroreductase to a final concentration of 1-10 µg/mL.
-
-
-
Controls:
-
Negative Control 1 (No Enzyme): Replace the nitroreductase solution with PBS.
-
Negative Control 2 (No NADH): Replace the NADH solution with PBS.
-
Positive Control (if available): Use a known fluorescent product of the reaction (n-Methyl-5-aminoquinolin-6-amine) to generate a standard curve.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader. Use an excitation wavelength of ~340 nm and an emission wavelength of ~410 nm (these wavelengths should be optimized experimentally).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "No Enzyme" control) from all readings.
-
Plot the fluorescence intensity as a function of time to determine the initial reaction rate.
-
The rate of fluorescence increase is proportional to the nitroreductase activity.
-
Cellular Imaging of Nitroreductase Activity in Hypoxic Cells
This protocol outlines the procedure for using n-Methyl-5-nitroquinolin-6-amine to visualize nitroreductase activity in cultured cells under hypoxic conditions.
Materials:
-
Cultured cells (e.g., cancer cell line known to express NTR under hypoxia, such as HeLa or A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
n-Methyl-5-nitroquinolin-6-amine
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O₂)
-
Fluorescence microscope with appropriate filters (e.g., DAPI or blue channel)
-
Optional: A nuclear stain (e.g., Hoechst 33342)
-
Optional: An NTR inhibitor (e.g., dicoumarol) for control experiments
Protocol:
-
Cell Culture and Induction of Hypoxia:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
To induce NTR expression, place the cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 12-24 hours. Maintain a parallel set of cells under normoxic conditions (ambient O₂, 5% CO₂) as a control.
-
-
Probe Loading and Imaging:
-
Prepare a 10 µM working solution of n-Methyl-5-nitroquinolin-6-amine in serum-free cell culture medium from the DMSO stock solution.
-
Remove the cells from the hypoxia chamber/normoxic incubator and wash them once with warm PBS (pH 7.4).
-
Incubate the cells with the 10 µM probe solution for 30-60 minutes at 37°C.
-
(Optional) For co-localization, a nuclear stain like Hoechst 33342 can be added during the last 10 minutes of incubation.
-
Wash the cells twice with warm PBS (pH 7.4) to remove excess probe.
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope. Capture images in the blue channel (or the channel corresponding to the probe's emission).
-
-
Control Experiment (Inhibition of NTR):
-
Pre-incubate a set of hypoxic cells with an NTR inhibitor (e.g., 100 µM dicoumarol) for 1 hour before adding the n-Methyl-5-nitroquinolin-6-amine probe. A significant reduction in the fluorescent signal compared to the untreated hypoxic cells would confirm that the fluorescence is NTR-dependent.
-
-
Data Analysis:
-
Compare the fluorescence intensity between normoxic and hypoxic cells. A significantly higher fluorescence intensity in hypoxic cells indicates NTR activity.
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Safety and Handling
Nitroaromatic compounds should be handled with care as they can be hazardous. [6][7][8]
-
Hazard Classifications: Based on related compounds, n-Methyl-5-nitroquinolin-6-amine may be harmful if swallowed, in contact with skin, or inhaled, and may be a suspected carcinogen. [6][7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust if handling the solid form.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence in vitro | Autofluorescence of NADH or other components. Probe instability. | Run proper controls. Optimize filter sets on the plate reader. Ensure the probe is fully dissolved. |
| Low or no signal in vitro | Inactive enzyme. Insufficient NADH. Incorrect excitation/emission wavelengths. | Use a fresh batch of enzyme and NADH. Perform a wavelength scan to determine the optimal excitation and emission maxima for the reaction product. |
| High background fluorescence in cells | Non-specific binding of the probe. Autofluorescence of cells. | Decrease probe concentration or incubation time. Use appropriate controls (cells without probe). Use spectral unmixing if available on the microscope. |
| Low or no signal in cells | Low NTR expression. Insufficient probe uptake. Photobleaching. | Confirm NTR expression by other methods (e.g., Western blot). Increase probe concentration or incubation time. Use an anti-fade mounting medium and minimize light exposure. |
Conclusion
n-Methyl-5-nitroquinolin-6-amine holds significant potential as a "turn-on" fluorescent probe for the detection of nitroreductase activity. Its application is particularly relevant in the study of hypoxic tumor microenvironments and for the detection of certain bacterial species. The protocols provided in this guide, though based on inferred properties from analogous compounds, offer a solid starting point for researchers to explore the utility of this molecule. As with any new probe, thorough characterization and optimization of experimental conditions are crucial for obtaining reliable and reproducible results.
References
- A computational study on the photophysical properties of 6-aminoquinoline. (URL not available)
-
Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology. [Link]
-
Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega. [Link]
-
PubChem Compound Summary for CID 11829, 5-Nitroquinoline. National Center for Biotechnology Information. [Link]
-
Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules. [Link]
-
Enzymatic Conversion of 6-Nitroquinoline to the Fluorophore 6-Aminoquinoline Selectively under Hypoxic Conditions. ACS Publications. [Link]
-
Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega. [Link]
- 8-Nitroquinoline Safety D
-
A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. SciSpace. [Link]
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. [Link]
-
Self-Calibrating Bipartite Fluorescent Sensor for Nitroreductase Activity and Its Application to Cancer and Hypoxic Cells. ACS Applied Bio Materials. [Link]
-
Fluorescence images of NTR using probes 5 (0.1 M) and 6 (0.1 M) in A375... ResearchGate. [Link]
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-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]
-
Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. MDPI. [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
-
Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
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Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health. [Link]
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Application Notes and Protocols for n-Methyl-5-nitroquinolin-6-amine in Cell Imaging
Introduction: Unveiling Cellular Landscapes with a Novel Quinoline Probe
Quinoline derivatives are a cornerstone in the development of fluorescent probes for biological imaging, prized for their inherent photophysical properties and the versatility of their chemical structure.[1][2] These compounds have been instrumental in visualizing a myriad of cellular processes.[2] This guide introduces n-Methyl-5-nitroquinolin-6-amine, a quinoline derivative with potential applications in live-cell imaging. While specific data for this compound is emerging, its structural similarity to other fluorescent quinolines suggests its utility as a cellular stain. The presence of a nitro group, a known fluorescence quencher, hints at its potential as a sensor for specific cellular microenvironments.[3][4][5]
This document provides a comprehensive overview of the theoretical and practical aspects of using n-Methyl-5-nitroquinolin-6-amine in cell imaging. It is designed for researchers, scientists, and drug development professionals seeking to explore the capabilities of this novel probe. We will delve into its presumed photophysical properties, provide detailed protocols for its application, and offer insights into potential challenges and their solutions.
Photophysical Properties: A Hypothesized Profile
While exhaustive experimental data for n-Methyl-5-nitroquinolin-6-amine is not yet publicly available, we can infer its likely photophysical characteristics based on the extensive knowledge of related quinoline compounds.[6] The 6-aminoquinoline scaffold typically imparts fluorescent properties.[1][2][7] The nitro group at the 5-position is expected to influence these properties significantly, potentially leading to a "turn-on" fluorescence mechanism in response to changes in the cellular environment.
| Property | Predicted Value/Characteristic | Rationale |
| Excitation Maximum (λex) | ~350 - 450 nm | Based on the absorption spectra of similar 6-aminoquinoline derivatives.[6] |
| Emission Maximum (λem) | ~450 - 550 nm | Expected Stokes shift from the excitation maximum, characteristic of quinoline fluorophores.[6] |
| Quantum Yield (ΦF) | Variable | Likely to be low in its basal state due to quenching by the nitro group and may increase in specific cellular environments. |
| Molar Extinction Coefficient (ε) | To be determined | A key parameter for quantitative studies, requires experimental measurement. |
| Solubility | Moderate in organic solvents (DMSO, DMF) | Typical for quinoline derivatives.[1] |
Note: The values presented above are estimations and must be experimentally verified. Researchers should perform spectral scans to determine the precise excitation and emission maxima for n-Methyl-5-nitroquinolin-6-amine in the desired experimental buffer.
Proposed Mechanism of Action: A Sensor for the Cellular Milieu
The presence of the nitro group on the quinoline ring is the key to the potential of n-Methyl-5-nitroquinolin-6-amine as a fluorescent sensor. Nitroaromatic compounds are well-known to quench fluorescence through mechanisms such as photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET).[3][5] In the context of a cell, the fluorescence of n-Methyl-5-nitroquinolin-6-amine may be "turned on" or enhanced under conditions where the quenching effect of the nitro group is diminished. This could occur, for example, in hypoxic (low oxygen) environments where the nitro group is enzymatically reduced.
Caption: Proposed mechanism of fluorescence activation.
Experimental Protocols
Preparation of Stock Solution
Proper preparation of the stock solution is critical for reproducible results.
Materials:
-
n-Methyl-5-nitroquinolin-6-amine powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, high-quality microcentrifuge tubes
Procedure:
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of n-Methyl-5-nitroquinolin-6-amine needed.
-
Dissolution: Add the calculated mass of the compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Live-Cell Staining and Imaging
This protocol provides a general guideline for staining and imaging adherent cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
n-Methyl-5-nitroquinolin-6-amine stock solution
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of n-Methyl-5-nitroquinolin-6-amine by diluting the stock solution in pre-warmed complete cell culture medium. A starting concentration of 1-10 µM is recommended.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with pre-warmed PBS or live-cell imaging buffer to remove excess probe.
-
-
Imaging:
Caption: Live-cell imaging workflow.
Cytotoxicity Assessment (MTT Assay)
It is essential to determine the potential toxicity of any new compound on the cells being studied.[10][11][12] The MTT assay is a common method for assessing cell viability.[10][11][13]
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
n-Methyl-5-nitroquinolin-6-amine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of n-Methyl-5-nitroquinolin-6-amine (e.g., 0.1 µM to 100 µM) for a period that reflects the duration of the imaging experiment (e.g., 24 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time.- Photobleaching. | - Verify that the excitation and emission filters match the spectral properties of the probe.[14]- Increase the probe concentration or incubation time.- Minimize light exposure and use an anti-fade mounting medium if applicable.[8][15] |
| High Background | - Incomplete washing.- Probe concentration too high.- Autofluorescence from medium or cells. | - Increase the number of washing steps.[14]- Decrease the probe concentration.- Use a phenol red-free medium and image a control sample of unstained cells to assess autofluorescence. |
| Cell Death/Morphological Changes | - Cytotoxicity of the probe.- Phototoxicity from imaging. | - Perform a cytotoxicity assay to determine a non-toxic concentration range.[16]- Reduce light intensity and exposure time during imaging.[8] |
Safety and Handling
While a specific safety data sheet (SDS) for n-Methyl-5-nitroquinolin-6-amine may not be readily available, it is prudent to handle it with the care afforded to other nitroaromatic and quinoline compounds.[17][18][19][20][21]
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[17][21] Handle in a well-ventilated area.
-
Storage: Store in a cool, dry, and dark place.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion
n-Methyl-5-nitroquinolin-6-amine presents an exciting opportunity for the development of new tools for cell imaging. Its quinoline core suggests inherent fluorescent properties, while the nitro substitution offers the potential for environmentally sensitive applications. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the utility of this novel probe. Through careful characterization and optimization, n-Methyl-5-nitroquinolin-6-amine may prove to be a valuable addition to the molecular imaging toolbox.
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Khan, I., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 886. Available from: [Link]
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Wittmann, T. (2014). Fluorescence Live Cell Imaging. Methods in Molecular Biology, 1148, 1-16. Available from: [Link]
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Khan, K. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 180, 533-548. Available from: [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
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Singh, P., et al. (2021). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances, 11(51), 32235-32244. Available from: [Link]
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Szebeni, G. J., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 26(11), 3236. Available from: [Link]
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(a) Fluorescence quenching efficiency of different nitroaromatic... | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. Available from: [Link]
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Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. Available from: [Link]
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Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images - Keyence. Available from: [Link]
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Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. Available from: [Link]
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Material Safety Data Sheet - 5-Nitroso-8-quinolinol - Cole-Parmer. Available from: [Link]
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An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. Available from: [Link]
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Fluorescence Quenching as an Indirect Detection Method for Nitrated Explosives | Analytical Chemistry - ACS Publications. Available from: [Link]
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Mechanistic insight into the sensing of nitroaromatic compounds by metal-organic frameworks - SciSpace. Available from: [Link]
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Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate. Available from: [Link]
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Guides for Live Cell Imaging Dyes - Creative Bioarray. Available from: [Link]
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Applications of n-Methyl-5-nitroquinolin-6-amine in Medicinal Chemistry: A Guide for Researchers
Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3][4] Its rigid structure provides a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of its physicochemical and biological properties.[1][2] This inherent adaptability has led to the development of a vast array of quinoline-based drugs with a broad spectrum of therapeutic applications, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities.[3][5][6][7] The enduring success of the quinoline scaffold has earned it the designation of a "privileged pharmacophore," signifying its ability to interact with multiple biological targets and its continued relevance in the quest for novel therapeutic agents.[1][4]
This document provides a forward-looking exploration of the potential medicinal chemistry applications of a specific, lesser-studied derivative: n-Methyl-5-nitroquinolin-6-amine . While direct and extensive research on this particular molecule is not widely published, its structural features suggest a strong rationale for its investigation.[1] This guide will, therefore, extrapolate from the well-established bioactivities of its core components—the 5-nitroquinoline moiety and the 6-aminoquinoline functionality—to propose potential therapeutic applications and provide detailed protocols for their evaluation.
Scientific Rationale for the Investigation of n-Methyl-5-nitroquinolin-6-amine
The rationale for exploring the therapeutic potential of n-Methyl-5-nitroquinolin-6-amine is rooted in the known structure-activity relationships (SAR) of substituted quinolines. The specific substitution pattern of this molecule—a nitro group at the 5-position and an N-methylamino group at the 6-position—is deliberate and suggests a high probability of significant biological activity.
-
The 5-Nitro Group: The presence of a nitro group, a potent electron-withdrawing moiety, at the 5-position is known to significantly modulate the electronic properties of the quinoline ring.[1] This electronic alteration can enhance the molecule's ability to participate in crucial biological interactions, such as DNA intercalation or the generation of reactive oxygen species (ROS).[2] Notably, the well-known antimicrobial and anticancer agent nitroxoline is an 8-hydroxy-5-nitroquinoline, highlighting the therapeutic potential conferred by the 5-nitro substituent.[8][9][10]
-
The 6-Amino Group (and N-methylation): Amino groups on the quinoline scaffold are also pivotal for biological activity. 5-Aminoquinoline and its derivatives have been synthesized and demonstrated to possess antimicrobial properties.[11][12] The methylation of this amino group to form an N-methylamino substituent can further refine the molecule's properties by altering its basicity, lipophilicity, and hydrogen bonding capacity, which can, in turn, influence its target binding and pharmacokinetic profile.
The combination of these two key functional groups on the quinoline core presents a compelling case for the investigation of n-Methyl-5-nitroquinolin-6-amine as a novel therapeutic candidate.
Hypothesized Therapeutic Application I: Anticancer Agent
Based on the established anticancer properties of numerous quinoline derivatives, including those with a 5-nitro substitution, a primary application for n-Methyl-5-nitroquinolin-6-amine is as a potential anticancer agent.[2][3][7][9]
Proposed Mechanism of Action: A Multi-pronged Approach
The anticancer activity of n-Methyl-5-nitroquinolin-6-amine could be mediated through several mechanisms, including:
-
Induction of Oxidative Stress: The nitroaromatic nature of the compound may lead to the intracellular generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.[9][13]
-
DNA Intercalation and Damage: The planar quinoline ring system may intercalate into the DNA of cancer cells, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]
-
Inhibition of Key Oncogenic Kinases: Many quinoline-based compounds have been developed as protein kinase inhibitors.[1] It is plausible that n-Methyl-5-nitroquinolin-6-amine could exhibit inhibitory activity against kinases crucial for cancer cell proliferation and survival.
Caption: Proposed anticancer mechanisms of n-Methyl-5-nitroquinolin-6-amine.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of n-Methyl-5-nitroquinolin-6-amine against a panel of human cancer cell lines.
1. Cell Culture and Seeding:
- Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., MRC-5 [normal lung fibroblast]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
- Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a 10 mM stock solution of n-Methyl-5-nitroquinolin-6-amine in DMSO.
- Perform serial dilutions of the stock solution in culture media to obtain final concentrations ranging from 0.1 µM to 100 µM.
- Replace the media in the 96-well plate with the media containing the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
- Incubate the plate for 48-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Cell Line | Compound | Hypothetical IC50 (µM) |
| MCF-7 | n-Methyl-5-nitroquinolin-6-amine | 5.2 |
| A549 | n-Methyl-5-nitroquinolin-6-amine | 8.7 |
| HCT116 | n-Methyl-5-nitroquinolin-6-amine | 3.1 |
| MRC-5 | n-Methyl-5-nitroquinolin-6-amine | > 50 |
Hypothesized Therapeutic Application II: Antimicrobial Agent
The quinoline scaffold is the backbone of many successful antimicrobial drugs.[5][6][14] Given that both 5-nitro and 5-amino quinoline derivatives have demonstrated antimicrobial activity, it is highly probable that n-Methyl-5-nitroquinolin-6-amine will exhibit similar properties.[5][11][12]
Proposed Mechanism of Action: Disruption of Essential Bacterial Processes
The antimicrobial action of n-Methyl-5-nitroquinolin-6-amine could stem from its ability to interfere with critical bacterial functions, such as:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Quinolone antibiotics function by inhibiting these essential enzymes, leading to a breakdown in DNA replication and repair. The quinoline core of the target molecule could potentially interact with these enzymes.
-
Disruption of the Cell Membrane: The lipophilic nature of the quinoline ring may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.
-
Chelation of Essential Metal Ions: The nitrogen and oxygen atoms in the molecule could chelate metal ions that are essential cofactors for bacterial enzymes.
Caption: Workflow for determining MIC and MBC of n-Methyl-5-nitroquinolin-6-amine.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol details the broth microdilution method for assessing the antimicrobial potency of n-Methyl-5-nitroquinolin-6-amine.
1. Preparation of Bacterial Inoculum:
- Select a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and one fungal strain (Candida albicans).
- Grow the microorganisms in appropriate broth overnight.
- Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
2. Broth Microdilution Assay:
- In a 96-well microplate, add 50 µL of sterile broth to all wells.
- Add 50 µL of a 2X concentrated stock solution of n-Methyl-5-nitroquinolin-6-amine to the first well and perform 2-fold serial dilutions across the plate.
- Add 50 µL of the standardized bacterial inoculum to each well.
- Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Incubate the plate at 37°C for 18-24 hours.
3. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
4. Determination of MBC:
- Take a 10 µL aliquot from each well that shows no visible growth and plate it onto an agar plate.
- Incubate the agar plates at 37°C for 24 hours.
- The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
| Microorganism | Compound | Hypothetical MIC (µg/mL) | Hypothetical MBC (µg/mL) |
| S. aureus | n-Methyl-5-nitroquinolin-6-amine | 4 | 8 |
| E. coli | n-Methyl-5-nitroquinolin-6-amine | 8 | 16 |
| P. aeruginosa | n-Methyl-5-nitroquinolin-6-amine | 16 | 32 |
| C. albicans | n-Methyl-5-nitroquinolin-6-amine | 8 | 16 |
Proposed Synthesis of n-Methyl-5-nitroquinolin-6-amine
A plausible synthetic route for n-Methyl-5-nitroquinolin-6-amine can be conceptualized based on established quinoline synthesis methodologies.[6] A potential pathway could involve the Skraup synthesis to form the quinoline core, followed by nitration and subsequent functional group manipulations.
Caption: A conceptual synthetic pathway for n-Methyl-5-nitroquinolin-6-amine.
Note on Synthesis: The depicted synthetic route is a conceptual illustration. The specific reaction conditions, particularly for the amination and methylation steps, would require experimental optimization to achieve the desired regioselectivity and yield.
Conclusion and Future Directions
n-Methyl-5-nitroquinolin-6-amine represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the robust evidence of the biological activities of related 5-nitro and 6-amino quinoline derivatives, there is a strong scientific basis for investigating this compound as a potential anticancer and antimicrobial agent. The protocols provided in this guide offer a starting point for researchers to systematically evaluate its therapeutic potential. Future studies should focus on elucidating its precise mechanisms of action, exploring its in vivo efficacy and safety profile, and generating a comprehensive structure-activity relationship profile by synthesizing and testing related analogues. Such efforts will be crucial in determining the ultimate clinical utility of this intriguing molecule.
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]
-
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The Strategic Intermediate: N-Methyl-5-nitroquinolin-6-amine in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of intermediates is paramount. The quinoline scaffold, a privileged heterocyclic motif, has been the cornerstone of numerous therapeutic agents, owing to its ability to interact with a wide array of biological targets.[1][2] Among the myriad of substituted quinolines, N-methyl-5-nitroquinolin-6-amine emerges as a highly valuable, yet underexplored, intermediate. Its unique electronic and steric properties, conferred by the judicious placement of a nitro group and a secondary amine, render it a versatile building block for the synthesis of complex molecular architectures with significant biological activity.
This comprehensive guide delves into the synthesis and application of N-methyl-5-nitroquinolin-6-amine, providing detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore its synthesis through a logical, multi-step approach, elucidate its reactivity, and showcase its potential in the development of targeted therapeutics, particularly in the areas of kinase inhibition and antimalarial drug discovery.
I. Synthesis of N-Methyl-5-nitroquinolin-6-amine: A Multi-pronged Approach
The synthesis of N-methyl-5-nitroquinolin-6-amine is not a trivial one-pot reaction but rather a multi-step sequence that requires careful planning and execution. Two primary retrosynthetic pathways are presented here, offering flexibility based on available starting materials and laboratory capabilities.
Method 1: Direct Amination of a Halogenated Precursor
This is the more direct route, involving the synthesis of a halogenated nitroquinoline followed by nucleophilic substitution with methylamine.
Figure 1: Synthetic workflow for N-Methyl-5-nitroquinolin-6-amine via direct amination.
Method 2: N-Methylation of an Aminoquinoline Intermediate
This alternative pathway involves the initial introduction of an amino group, followed by a subsequent N-methylation step.
Figure 2: Alternative synthetic route via N-methylation of 6-Amino-5-nitroquinoline.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-5-nitroquinoline
The synthesis of the key intermediate, 6-chloro-5-nitroquinoline, can be approached starting from 6-chloroquinoline, which can be prepared via a Skraup synthesis from 4-chloroaniline.[3]
Step 1a: Synthesis of 6-Chloroquinoline (via Skraup Synthesis)
| Reactant/Reagent | Molar Ratio | Purpose |
| 4-Chloroaniline | 1 | Starting material |
| Glycerol | 2.4 | Forms acrolein in situ |
| Sulfuric Acid (conc.) | 3 | Dehydrating agent & catalyst |
| Nitrobenzene | 0.4 | Oxidizing agent |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reactants: Carefully add concentrated sulfuric acid to glycerol with cooling. To this mixture, add 4-chloroaniline and then nitrobenzene.
-
Reaction: Heat the mixture cautiously to 140-150°C. The reaction is exothermic and requires careful temperature control. Maintain the temperature for 3-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline.[3]
-
Extraction: Extract the product with dichloromethane (3 x 200 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Step 1b: Nitration of 6-Chloroquinoline
| Reactant/Reagent | Molar Ratio | Purpose |
| 6-Chloroquinoline | 1 | Substrate |
| Nitric Acid (fuming) | 1.5 | Nitrating agent |
| Sulfuric Acid (conc.) | 3 | Catalyst |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 6-chloroquinoline in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.
-
Nitration: Add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the crude 6-chloro-5-nitroquinoline.
-
Purification: Filter the solid, wash with cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of N-Methyl-5-nitroquinolin-6-amine (Direct Amination)
| Reactant/Reagent | Molar Ratio | Purpose |
| 6-Chloro-5-nitroquinoline | 1 | Substrate |
| Methylamine (40% in water) | Excess | Aminating agent |
| Ethanol | - | Solvent |
Procedure:
-
Reaction Setup: In a sealed tube or a pressure vessel, dissolve 6-chloro-5-nitroquinoline in ethanol.
-
Amination: Add an excess of a 40% aqueous solution of methylamine.
-
Reaction: Heat the mixture at 100-120°C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of N-Methyl-5-nitroquinolin-6-amine (via N-Methylation)
Step 3a: Synthesis of 6-Amino-5-nitroquinoline
This step involves the amination of 6-chloro-5-nitroquinoline with ammonia.
| Reactant/Reagent | Molar Ratio | Purpose |
| 6-Chloro-5-nitroquinoline | 1 | Substrate |
| Ammonia (aqueous, conc.) | Excess | Aminating agent |
| Ethanol | - | Solvent |
Procedure:
-
Reaction Setup: In a pressure vessel, dissolve 6-chloro-5-nitroquinoline in ethanol.
-
Amination: Add an excess of concentrated aqueous ammonia.
-
Reaction: Heat the mixture at 150°C for 12 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 2.
Step 3b: N-Methylation of 6-Amino-5-nitroquinoline
| Reactant/Reagent | Molar Ratio | Purpose |
| 6-Amino-5-nitroquinoline | 1 | Substrate |
| Methyl Iodide | 1.1 | Methylating agent |
| Potassium Carbonate | 1.5 | Base |
| Acetone | - | Solvent |
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 6-amino-5-nitroquinoline and potassium carbonate in acetone.
-
Methylation: Add methyl iodide dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove potassium carbonate. Evaporate the solvent from the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain N-methyl-5-nitroquinolin-6-amine.
II. The Role of N-Methyl-5-nitroquinolin-6-amine in Drug Discovery
The strategic placement of the nitro and N-methylamino groups on the quinoline scaffold makes N-methyl-5-nitroquinolin-6-amine a valuable intermediate for the synthesis of bioactive molecules, particularly in the fields of oncology and infectious diseases.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The quinoline core is a well-established pharmacophore in the design of kinase inhibitors.[5][6] The amino group at the 6-position of the quinoline ring can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site. The N-methyl group can provide additional steric bulk and modulate the electronic properties of the amine, potentially enhancing binding affinity and selectivity. The nitro group, being a strong electron-withdrawing group, can influence the overall electronic distribution of the molecule and can also be a site for further chemical modification.
Figure 3: Role of N-Methyl-5-nitroquinolin-6-amine as a scaffold for kinase inhibitors.
Antimalarial Agents
The quinoline ring is the backbone of several important antimalarial drugs, including chloroquine and primaquine.[2] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[1] Substituted 4-aminoquinolines and 8-aminoquinolines have been extensively investigated for their antimalarial activity. The 6-aminoquinoline scaffold also holds promise. N-methyl-5-nitroquinolin-6-amine can serve as a precursor for the synthesis of novel 6-aminoquinoline derivatives with potential antimalarial activity. The nitro group can be reduced to an amino group, which can then be further functionalized to introduce various side chains known to be important for antimalarial efficacy.
III. Safety and Handling
Working with nitroaromatic compounds and strong acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions involving volatile and corrosive reagents should be performed in a certified chemical fume hood.
-
Exothermic Reactions: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Handling of Reagents: Handle concentrated acids and methyl iodide with extreme care.
IV. Conclusion
N-methyl-5-nitroquinolin-6-amine is a strategically important intermediate with significant potential in organic synthesis and drug discovery. The synthetic routes outlined in this guide provide a practical framework for its preparation in a laboratory setting. Its versatile structure allows for the generation of diverse libraries of compounds targeting critical biological pathways, particularly in the development of novel kinase inhibitors and antimalarial agents. As the demand for new and effective therapeutics continues to grow, the exploration of such versatile intermediates will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
V. References
-
Chobot, V., Kusz, J., & Kapitan, J. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1868. [Link]
-
Singh, P., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(5), 2689-2706. [Link]
-
Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(5), 683-692.
-
Woźniak, K., et al. (1993). Oxidative Methylamination of Nitroquinolines. Liebigs Annalen der Chemie, 1993(8), 849-854.
-
Ghorab, M. M., et al. (2018). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 11(4), 115. [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]
-
Mąkosza, M., & Wojciechowski, K. (2009). Study of the regioselectivity of vicarious nucleophilic amination of mononitroquinolines with 1,1,1-trimethylhydrazinium iodide (TMHI). Arkivoc, 2009(6), 84-88.
-
Kumar, A., et al. (2014). Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. Medicinal Chemistry Research, 23(10), 4460-4468.
-
Ecsedi, S. S., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 27(19), 6649. [Link]
-
Bergmann, F., & Levene, L. (1968). Reactions of some 6-mercapto-8-(3-pyridyl)purines with methyl iodide. Journal of the Chemical Society C: Organic, 1968, 1072-1075.
-
Chemical Synthesis Database. (n.d.). 6-chloro-5-nitroquinoxaline. Retrieved from [Link]
-
Kaur, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Bioorganic & Medicinal Chemistry, 18(19), 6855-6879. [Link]
-
Boschelli, D. H., et al. (1993). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 36(6), 735-743.
-
Abubakar, M. B., & Abdullahi, M. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Science and Research, 3(12), 209-214.
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690.
-
Chulkov, M. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]
-
Edwards, M. P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1299-1303.
-
PrepChem. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from [Link]
-
Le, T. H., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Organic & Biomolecular Chemistry, 17(30), 7176-7181.
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Application Note: A Robust HPLC Method for the Quantification of n-Methyl-5-nitroquinolin-6-amine
Abstract
This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the separation and quantification of n-Methyl-5-nitroquinolin-6-amine. This method is designed for researchers, scientists, and professionals in drug development who require accurate analysis of this and structurally related compounds. The protocol employs a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, ensuring excellent peak shape and resolution. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.
Introduction
n-Methyl-5-nitroquinolin-6-amine is a substituted quinoline derivative. The quinoline scaffold is a key heterocyclic motif found in a wide array of therapeutic agents, known for a broad spectrum of biological activities including antimicrobial and anticancer properties.[1] The presence of a nitro group, a strong electron-withdrawing group, and a secondary amine can significantly influence the molecule's physicochemical properties, such as its polarity, solubility, and UV absorbance. Accurate and precise quantification of such molecules is paramount in research and development, from synthesis reaction monitoring to purity assessment and formulation analysis.
High-performance liquid chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and thermally labile compounds like n-Methyl-5-nitroquinolin-6-amine.[2] Reversed-phase HPLC, which separates analytes based on their hydrophobicity, is particularly well-suited for this class of compounds.[3][4] This application note provides a comprehensive, step-by-step protocol for the analysis of n-Methyl-5-nitroquinolin-6-amine, grounded in established chromatographic principles for related aromatic and nitroaromatic compounds.
Analyte Properties (Estimated)
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₉N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 203.20 g/mol | Calculated from the molecular formula. |
| pKa (basic) | 3-5 | The quinoline nitrogen is weakly basic. The exocyclic amine's basicity is reduced by the electron-withdrawing nitro group and the aromatic ring. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO. | The aromatic structure suggests low aqueous solubility, while the polar nitro and amine groups provide some polarity.[7] |
| UV-Vis λmax | ~254 nm and a longer wavelength absorption around 330-370 nm. | Nitroaromatic compounds typically exhibit strong absorbance around 254 nm.[8] Substituted nitroquinolines can also have absorption bands at longer wavelengths.[9][10] |
HPLC Method and Rationale
The developed method is based on reversed-phase chromatography, which is ideal for separating moderately polar aromatic compounds.
Chromatographic Conditions
| Parameter | Condition | Justification |
| HPLC System | Any standard HPLC or UHPLC system with a UV detector. | The method is designed to be broadly applicable. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the aromatic quinoline core. The 150 mm length and 5 µm particle size offer a good balance between resolution and backpressure. |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 3.0 | A buffered aqueous phase is crucial to maintain a consistent pH and ensure the analyte is in a single protonation state, leading to sharp, symmetrical peaks. A pH of 3.0 will ensure the weakly basic quinoline nitrogen and the secondary amine are protonated, enhancing retention on the C18 column. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power for the analyte and low viscosity. |
| Gradient Elution | 0-1 min: 10% B, 1-10 min: 10-70% B, 10-12 min: 70% B, 12-13 min: 70-10% B, 13-15 min: 10% B | A gradient elution is employed to ensure the elution of the analyte in a reasonable time with good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength. For enhanced sensitivity and selectivity, monitoring at a longer wavelength (e.g., 340 nm) can be explored. |
Rationale for Method Development
The choice of a C18 stationary phase is based on its widespread success in retaining and separating aromatic compounds through hydrophobic interactions. The use of a phosphate buffer at pH 3.0 is critical. At this pH, the secondary amine and the quinoline nitrogen are likely to be protonated, which can improve peak shape by preventing interactions with residual silanols on the silica-based stationary phase. The gradient elution from a low to a high percentage of acetonitrile allows for the efficient elution of the analyte while ensuring that any potential impurities with different polarities are also separated and eluted from the column.
Experimental Protocols
Materials and Reagents
-
n-Methyl-5-nitroquinolin-6-amine (analytical standard, purity >98%)
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Preparation of Mobile Phase A (20 mM KH₂PO₄, pH 3.0)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Degas the mobile phase before use.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of n-Methyl-5-nitroquinolin-6-amine and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection. For more complex matrices, a suitable extraction method, such as solid-phase extraction, may be required.[11]
HPLC Analysis Protocol
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and sample.
-
Run the gradient program as described in Table 3.1.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of n-Methyl-5-nitroquinolin-6-amine in the samples by interpolating their peak areas on the calibration curve.
Visualization of Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of n-Methyl-5-nitroquinolin-6-amine.
Caption: HPLC analysis workflow for n-Methyl-5-nitroquinolin-6-amine.
Conclusion
This application note presents a detailed and robust reversed-phase HPLC method for the quantitative analysis of n-Methyl-5-nitroquinolin-6-amine. The method is built upon established chromatographic principles for similar aromatic and nitroaromatic compounds and provides a solid foundation for routine analysis in a research or quality control setting. The provided rationale for each parameter allows for informed troubleshooting and further optimization if required for specific sample matrices.
References
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]
-
PubChem. (n.d.). 6-Methyl-5-nitroquinoline. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 5-Nitroquinoline. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 6-Nitroquinoxalin-5-amine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]
-
Brieflands. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]
-
PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]
-
ACS Publications. (1998). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (1997). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]
-
MDPI. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. Available at: [Link]
-
ResearchGate. (n.d.). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Available at: [Link]
-
MDPI. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
-
Helda - University of Helsinki. (2019). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
ResearchGate. (n.d.). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Available at: [Link]
-
IU Indianapolis ScholarWorks. (2019). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]
-
Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available at: [Link]
-
Waters. (n.d.). HPLC Separation Modes. Available at: [Link]
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Application Notes & Protocols: Investigating n-Methyl-5-nitroquinolin-6-amine as a Novel Anticancer Agent
For: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1][2] Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and survival.[1][3][4] The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly influence the biological activity of the quinoline ring system.[5] This document provides a detailed guide for the investigation of a novel quinoline derivative, n-Methyl-5-nitroquinolin-6-amine, as a potential anticancer agent. While extensive research on this specific molecule is not widely published, its structural features suggest a rationale for its synthesis and evaluation.[5] These notes are intended to provide a foundational framework for researchers to explore its therapeutic potential.
Scientific Rationale for n-Methyl-5-nitroquinolin-6-amine as an Anticancer Agent
The therapeutic potential of n-Methyl-5-nitroquinolin-6-amine is predicated on the established anticancer activities of related nitro- and amino-substituted quinolines.[5] The 5-nitro group is a key functional group that can participate in bioreductive activation within the hypoxic microenvironment of tumors, leading to the generation of cytotoxic reactive nitrogen species. Furthermore, the quinoline core can act as a DNA intercalating agent, disrupting DNA replication and transcription in rapidly dividing cancer cells.[3] The N-methylamino group at the 6-position can modulate the molecule's solubility, lipophilicity, and interaction with biological targets.
Proposed Mechanism of Action
Based on the known mechanisms of similar quinoline derivatives, n-Methyl-5-nitroquinolin-6-amine is hypothesized to exert its anticancer effects through a multi-faceted approach. This may include the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways. A proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of action for n-Methyl-5-nitroquinolin-6-amine.
Experimental Protocols
To evaluate the anticancer potential of n-Methyl-5-nitroquinolin-6-amine, a series of in vitro assays are recommended. The following protocols provide a starting point for these investigations.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of n-Methyl-5-nitroquinolin-6-amine on a panel of human cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing an estimate of the number of viable cells.
Materials:
-
n-Methyl-5-nitroquinolin-6-amine
-
Human cancer cell lines (e.g., MCF-7, HeLa, K-562)[6]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cell lines.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of n-Methyl-5-nitroquinolin-6-amine in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify apoptosis induced by n-Methyl-5-nitroquinolin-6-amine.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
n-Methyl-5-nitroquinolin-6-amine
-
Human cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with n-Methyl-5-nitroquinolin-6-amine at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical IC₅₀ Values of n-Methyl-5-nitroquinolin-6-amine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 5.2 |
| HeLa | Cervical | 8.1 |
| K-562 | Leukemia | 3.5 |
Table 2: Hypothetical Apoptosis Induction by n-Methyl-5-nitroquinolin-6-amine in K-562 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 2.1 | 1.5 |
| IC₅₀ (3.5 µM) | 15.8 | 5.4 |
| 2x IC₅₀ (7.0 µM) | 35.2 | 12.7 |
The provided protocols offer a robust framework for the initial investigation of n-Methyl-5-nitroquinolin-6-amine as a potential anticancer agent. Positive results from these in vitro studies would warrant further investigation into its mechanism of action, including cell cycle analysis, western blotting for key apoptotic and cell cycle regulatory proteins, and in vivo efficacy studies in animal models. The structural alerts within this molecule, namely the nitroquinoline core, suggest a promising starting point for the development of novel cancer therapeutics.
References
-
International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. 2022. Available from: [Link]
-
National Institutes of Health. Exploration of quinolone and quinoline derivatives as potential anticancer agents. 2019. Available from: [Link]
-
Bioinformation. Comprehensive review on current developments of quinoline-based anticancer agents. 2015. Available from: [Link]
-
MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. 2025. Available from: [Link]
-
Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline. 1998. Available from:
-
ResearchGate. Proposed mechanisms of anticancer activity of nitroxoline. 2015. Available from: [Link]
-
National Institutes of Health. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 2022. Available from: [Link]
-
International Journal of Medical and Pharmaceutical Sciences. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. 2023. Available from: [Link]
-
National Institutes of Health. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. 2022. Available from: [Link]
-
ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). 2011. Available from: [Link]
-
National Institutes of Health. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). 2011. Available from: [Link]
-
MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. 2023. Available from: [Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. 2023. Available from: [Link]
-
ResearchGate. 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. 2020. Available from: [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. 2016. Available from: [Link]
-
PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. 2024. Available from: [Link]
-
ResearchGate. an overview of quinoline derivatives as anti-cancer agents. 2023. Available from: [Link]
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- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of n-Methyl-5-nitroquinolin-6-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives represent a significant class of heterocyclic compounds that are foundational to numerous therapeutic agents. The quinoline ring system is a key pharmacophore in drugs with a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] A notable example is Nitroxoline (5-nitro-8-hydroxyquinoline), an established antimicrobial agent also recognized for its potent anti-cancer and anti-angiogenic activities.[3][4] The biological effects of many quinoline derivatives are attributed to their ability to chelate metal ions, thereby disrupting essential enzymatic functions in pathogens and cancer cells, and to induce programmed cell death.[5]
This document provides detailed application notes and exemplary protocols for the initial in vitro characterization of n-Methyl-5-nitroquinolin-6-amine , a novel quinoline derivative. Due to the nascent stage of research on this specific molecule, the following protocols are based on established methodologies for evaluating structurally related compounds, particularly those with a nitroquinoline core. These assays are designed to provide a foundational understanding of the compound's potential cytotoxic, kinase inhibitory, and antimicrobial activities.
Physicochemical Properties and Compound Handling
Prior to initiating any biological assay, it is critical to understand the physicochemical properties of n-Methyl-5-nitroquinolin-6-amine to ensure proper handling, solubilization, and storage.
Table 1: Physicochemical Properties of Related Quinoline Compounds
| Property | 8-Methyl-5-nitroquinoline | 6-Methyl-5-nitroquinoline | 5-nitro-8-hydroxyquinoline |
| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ | C₉H₆N₂O₃ |
| Molecular Weight | 188.18 g/mol [6] | 188.18 g/mol | 190.16 g/mol [3] |
| Solubility | Data not readily available | Data not readily available | Slightly soluble in alcohol and diethyl ether; freely soluble in hot hydrochloric acid.[3] |
Protocol for Solubilization and Storage:
-
Initial Solubilization: Based on the properties of related compounds, it is recommended to first attempt solubilization in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Working Solutions: Prepare fresh working solutions by diluting the DMSO stock in the appropriate cell culture medium or assay buffer. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).
-
Solubility Testing: Before conducting large-scale experiments, perform a preliminary solubility test at the highest intended working concentration in the final assay buffer. Observe for any precipitation or turbidity.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light, as nitro-aromatic compounds can be light-sensitive.
Application I: Assessment of Anticancer Activity
Many nitroquinoline derivatives exhibit potent cytotoxicity against cancer cell lines.[4][7] The following protocols are designed to determine the cytotoxic and potential mechanistic activity of n-Methyl-5-nitroquinolin-6-amine.
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[8]
Workflow for MTT-based Cell Viability Assay
Caption: Workflow of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa, A549, or a panel of interest) under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of n-Methyl-5-nitroquinolin-6-amine by serially diluting the DMSO stock in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[10]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Table 2: Example 96-Well Plate Layout for IC₅₀ Determination
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | 100 µM | 100 µM | 100 µM | 10 µM | 10 µM | 10 µM | 1 µM | 1 µM | 1 µM | Vehicle | Vehicle | Vehicle |
| B | 50 µM | 50 µM | 50 µM | 5 µM | 5 µM | 5 µM | 0.5 µM | 0.5 µM | 0.5 µM | Untreated | Untreated | Untreated |
| C | 25 µM | 25 µM | 25 µM | 2.5 µM | 2.5 µM | 2.5 µM | 0.25 µM | 0.25 µM | 0.25 µM | Blank | Blank | Blank |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Protocol: In Vitro Kinase Inhibition Assay
Quinoline derivatives can act as kinase inhibitors. An in vitro kinase assay can determine if n-Methyl-5-nitroquinolin-6-amine directly inhibits the activity of a specific kinase. This protocol is a general template and should be optimized for the specific kinase of interest.[11][12][13]
Workflow for In Vitro Kinase Assay
Caption: Generalized workflow for an in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer appropriate for the target kinase (typically containing Tris-HCl, MgCl₂, DTT).
-
Prepare serial dilutions of n-Methyl-5-nitroquinolin-6-amine in kinase buffer containing DMSO. Ensure the final DMSO concentration is constant across all wells.
-
Prepare solutions of the recombinant kinase, its specific substrate (peptide or protein), and ATP.
-
-
Assay Execution:
-
In a 96- or 384-well plate, add the kinase and substrate to each well.
-
Add the serially diluted compound or vehicle control.
-
Allow the kinase and inhibitor to pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the reaction at 30°C for the optimized duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method. Common methods include:
-
Luminescence-based: Using ADP-Glo™ or similar assays that measure ADP production.
-
Fluorescence-based: Using a phospho-specific antibody in a TR-FRET or fluorescence polarization format.[14]
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Application II: Assessment of Antimicrobial Activity
The nitroquinoline core is present in several antimicrobial agents.[2] The following protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains using the broth microdilution method.
Step-by-Step Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strain Preparation:
-
Culture the desired bacterial strains (e.g., E. coli, S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
Dilute the overnight culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Add 100 µL of the highest concentration of the test compound (prepared in MHB with DMSO) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile MHB to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, add a viability indicator like resazurin or read the optical density at 600 nm to aid in determining the MIC.
-
Data Analysis and Interpretation
-
IC₅₀ (Cell Viability/Kinase Inhibition): The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). This value represents the concentration of the compound required to inhibit 50% of the biological activity.
-
MIC (Antimicrobial Activity): The Minimum Inhibitory Concentration (MIC) is reported as the lowest tested concentration at which no visible growth occurs. It is a direct measure of the compound's potency against a specific microorganism.
References
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
-
8-Methyl-5-nitroquinoline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (n.d.). Preprints.org. Retrieved January 23, 2026, from [Link]
-
Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
In vitro kinase assay. (2023). Protocols.io. Retrieved January 23, 2026, from [Link]
-
6-Methyl-5-nitroquinoline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
In vitro NLK Kinase Assay. (2014). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
-
In vitro kinase assay. (2022). Bio-protocol. Retrieved January 23, 2026, from [Link]
-
In vitro kinase assay. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved January 23, 2026, from [Link]
-
Guidelines for cell viability assays. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxy-5-nitroquinoline 96 4008-48-4 [sigmaaldrich.com]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [protocols.io]
- 12. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols: n-Methyl-5-nitroquinolin-6-amine for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the prospective application of n-Methyl-5-nitroquinolin-6-amine as a novel fluorescent chemosensor for the detection of metal ions. Drawing upon the well-established principles of quinoline-based sensor chemistry, this guide outlines the theoretical framework, proposed synthesis, and detailed experimental protocols for the evaluation of this compound. The narrative emphasizes the causal relationships behind experimental design, ensuring a self-validating system for researchers exploring new frontiers in metal ion sensing. While direct experimental data for n-Methyl-5-nitroquinolin-6-amine is not yet prevalent in published literature, the protocols and hypotheses presented herein are grounded in authoritative studies of analogous quinoline derivatives, providing a robust starting point for investigation.
Introduction: The Promise of Quinoline Scaffolds in Metal Ion Sensing
The quinoline moiety is a privileged scaffold in the design of fluorescent chemosensors. Its inherent fluorescence, coupled with the ability to form stable complexes with a variety of metal ions, makes it a versatile platform for developing highly sensitive and selective analytical tools.[1][2] The photophysical properties of quinoline derivatives can be finely tuned through chemical modification, allowing for the rational design of sensors that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target metal ion.[3] This change in fluorescence intensity provides a direct and measurable signal for the qualitative and quantitative determination of metal ions in diverse matrices, from environmental samples to biological systems.[2]
n-Methyl-5-nitroquinolin-6-amine is a novel compound of interest that incorporates key functional groups expected to facilitate metal ion chelation and subsequent fluorescent response. The presence of the 6-amino group and the 5-nitro group in proximity on the quinoline ring suggests a potential bidentate chelation site for metal ions. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group are anticipated to influence the intramolecular charge transfer (ICT) properties of the quinoline fluorophore, a common mechanism for signal transduction in fluorescent sensors.[1][4]
This guide will provide a theoretical and practical framework for the synthesis, characterization, and application of n-Methyl-5-nitroquinolin-6-amine as a fluorescent metal ion sensor.
Proposed Synthesis of n-Methyl-5-nitroquinolin-6-amine
The synthesis of n-Methyl-5-nitroquinolin-6-amine can be approached through a multi-step synthetic route, leveraging established methodologies in quinoline chemistry. A plausible synthetic pathway is outlined below. The rationale behind this proposed synthesis is based on common reactions for the functionalization of quinoline rings.[5][6]
Diagram of Proposed Synthetic Pathway
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]
- 5. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for n-Methyl-5-nitroquinolin-6-amine Reactions
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic functionalization of this heterocyclic system allows for the fine-tuning of its biological activity. This guide provides a detailed exploration of the experimental setup for reactions involving n-Methyl-5-nitroquinolin-6-amine, a key intermediate for the synthesis of novel bioactive molecules. The introduction of a nitro group at the 5-position and a methylamino group at the 6-position creates a unique electronic and steric environment, offering a versatile platform for further chemical modifications.
These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.
Physicochemical Properties and Safety Considerations
Table 1: Physicochemical Properties of Related Quinolines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 6-Methyl-5-nitroquinoline | C10H8N2O2 | 188.18 | |
| 5-Amino-6-methylquinoline | C10H10N2 | 158.20 | |
| 6-Nitroquinoxalin-5-amine | C8H6N4O2 | 190.16 |
Safety Precautions:
Nitroaromatic compounds are often associated with toxicity and should be handled with care. The safety data for 6-Methyl-5-nitroquinoline indicates that it is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage. Therefore, the following precautions are mandatory when handling n-Methyl-5-nitroquinolin-6-amine and its derivatives:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Synthesis of n-Methyl-5-nitroquinolin-6-amine
The synthesis of n-Methyl-5-nitroquinolin-6-amine can be approached in a multi-step process, typically starting from a readily available quinoline derivative. The following protocol outlines a plausible synthetic route, based on established methodologies for the nitration of quinolines and the subsequent N-alkylation of aromatic amines.
Step 1: Nitration of 6-Aminoquinoline
The regioselectivity of quinoline nitration is highly dependent on the reaction conditions. Nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. However, the presence of an activating amino group at the 6-position will direct the incoming nitro group.
Protocol 2.1: Synthesis of 6-Amino-5-nitroquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 6-aminoquinoline (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 6-amino-5-nitroquinoline.
Step 2: N-Methylation of 6-Amino-5-nitroquinoline
The final step involves the selective methylation of the amino group. Various methylating agents can be employed, with dimethyl sulfate being a common choice.
Protocol 2.2: Synthesis of n-Methyl-5-nitroquinolin-6-amine
-
Reaction Setup: In a round-bottom flask, dissolve 6-amino-5-nitroquinoline (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
-
Base: Add a weak base, such as potassium carbonate (2 equivalents), to the suspension.
-
Methylation: Add dimethyl sulfate (1.2 equivalents) dropwise to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure n-Methyl-5-nitroquinolin-6-amine.
Diagram 1: Synthetic Pathway to n-Methyl-5-nitroquinolin-6-amine
Caption: A typical experimental workflow for chemical reactions.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Table 2: Expected Spectroscopic Data
| Technique | n-Methyl-5-nitroquinolin-6-amine |
| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the N-methyl group, and a signal for the N-H proton. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring and the N-methyl group. |
| IR | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and strong asymmetric and symmetric stretching of the N-O bonds of the nitro group. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |
Conclusion
This guide provides a comprehensive framework for the synthesis and subsequent reactions of n-Methyl-5-nitroquinolin-6-amine. The protocols are designed to be adaptable, and researchers are encouraged to optimize the conditions based on their specific experimental goals. A steadfast commitment to safety and rigorous analytical characterization are essential for successful and reproducible research in this exciting area of medicinal chemistry.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009. PubChem. Available at: [Link]
-
5-Amino-6-methylquinoline | C10H10N2 | CID 3022182. PubChem. Available at: [Link]
-
6-Nitroquinoxalin-5-amine | C8H6N4O2 | CID 13177513. PubChem. Available at: [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of n-Methyl-5-nitroquinolin-6-amine
Welcome to the technical support center for the synthesis of n-Methyl-5-nitroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the causality behind experimental choices, address common challenges, and offer robust, self-validating protocols to improve your yield and purity.
Introduction: The Synthetic Challenge
n-Methyl-5-nitroquinolin-6-amine is a key heterocyclic compound whose derivatives are explored in medicinal chemistry.[1] The synthesis, while conceptually straightforward, presents significant challenges in controlling regioselectivity during the critical nitration step and managing the reactivity of the amino group. The electron-donating nature of the amine at the C6 position and the electron-deficient quinoline ring system create a complex electronic environment that must be carefully navigated to achieve high yields of the desired product. This guide presents a reliable, multi-step synthetic pathway and provides solutions to common issues encountered during the process.
Part 1: Recommended Synthetic Pathway
The synthesis of n-Methyl-5-nitroquinolin-6-amine is most effectively achieved through a protected pathway. Direct nitration of 6-aminoquinoline or N-methyl-6-aminoquinoline can lead to oxidative decomposition and the formation of multiple, difficult-to-separate isomers. Our recommended pathway involves protecting the amine as an acetamide, which moderates its activating effect and directs the electrophilic nitration to the desired C5 position.
The proposed four-step synthesis is as follows:
-
Protection: Acetylation of 6-aminoquinoline to form N-(quinolin-6-yl)acetamide.
-
Nitration: Regioselective nitration at the C5 position to yield N-(5-nitroquinolin-6-yl)acetamide.
-
Deprotection: Hydrolysis of the acetamide to give 5-nitroquinolin-6-amine.
-
Methylation: Selective N-methylation to afford the final product, n-Methyl-5-nitroquinolin-6-amine.
Logical Flow of the Synthetic Pathway
Caption: A four-step synthetic route to n-Methyl-5-nitroquinolin-6-amine.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of N-(quinolin-6-yl)acetamide (Protection)
-
Rationale: The amino group of 6-aminoquinoline is highly activating, which can lead to uncontrolled reactions during nitration. Acetylation protects the amine, reduces its activating strength, and ensures a more selective reaction.
-
Procedure:
-
In a round-bottom flask, dissolve 6-aminoquinoline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.2 equivalents) dropwise while stirring.
-
Heat the mixture at 100°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases and a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain N-(quinolin-6-yl)acetamide.
-
Step 2: Synthesis of N-(5-nitroquinolin-6-yl)acetamide (Nitration)
-
Rationale: The nitration of the quinoline ring is performed under acidic conditions. The actual species undergoing nitration is the protonated quinolinium ion, which directs electrophilic substitution to the benzene ring (positions 5 and 8).[2] The ortho-directing effect of the acetamido group at C6 strongly favors substitution at the C5 position.
-
Procedure:
-
To a flask maintained in an ice-salt bath (-5°C to 0°C), add concentrated sulfuric acid.
-
Slowly add N-(quinolin-6-yl)acetamide (1 equivalent) in small portions, ensuring the temperature does not rise above 5°C.
-
Once dissolved, add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise. Maintain the temperature below 5°C throughout the addition.
-
Stir the mixture at 0°C for an additional 1-2 hours.[3]
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a cold aqueous solution of sodium hydroxide or ammonium hydroxide to pH 7-8.
-
Filter the resulting yellow precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
-
Step 3: Synthesis of 5-Nitroquinolin-6-amine (Deprotection)
-
Rationale: The protecting acetyl group is removed via acid-catalyzed hydrolysis to regenerate the primary amine, which is necessary for the subsequent methylation step.
-
Procedure:
-
Suspend N-(5-nitroquinolin-6-yl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the solution and pour it onto ice.
-
Basify the solution with aqueous sodium hydroxide to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallization from ethanol or a similar solvent may be required for purification.[4]
-
Step 4: Synthesis of n-Methyl-5-nitroquinolin-6-amine (Methylation)
-
Rationale: This step introduces the methyl group. Using a reagent like dimethyl sulfate in the presence of a mild base is a common method. Care must be taken to avoid over-methylation.
-
Procedure:
-
Dissolve 5-nitroquinolin-6-amine (1 equivalent) in a suitable solvent like acetone or THF.
-
Add a mild base such as potassium carbonate (2-3 equivalents).
-
Add dimethyl sulfate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 4-6 hours. Monitor carefully by TLC to maximize the mono-methylated product and minimize the formation of the di-methylated byproduct.
-
After the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product using column chromatography (silica gel, using a hexane-ethyl acetate gradient) to isolate n-Methyl-5-nitroquinolin-6-amine.
-
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration (Step 2) | 1. Incomplete Reaction: Insufficient reaction time or temperature is too low. 2. Product Degradation: Temperature too high during nitration or workup. 3. Loss During Workup: Product is partially soluble in the acidic aqueous layer before neutralization. | 1. Increase stirring time at 0°C and monitor closely with TLC. 2. Strictly maintain the temperature below 5°C during reagent addition. Pour the reaction mixture onto a large excess of ice to dissipate heat. 3. Ensure complete precipitation by adjusting the pH carefully to 7-8 and allowing sufficient time for the product to crystallize out of solution. |
| Formation of 8-Nitro Isomer (Step 2) | 1. Suboptimal Temperature Control: Higher temperatures can reduce the regioselectivity. 2. Protonation Equilibrium: While the acetamido group directs to C5, some background reaction at C8 can occur, as it is also an activated position in the quinolinium ion.[2] | 1. Ensure the reaction temperature is consistently maintained at or below 0°C. 2. The 5- and 8-nitro isomers can be difficult to separate. Careful purification by fractional crystallization or column chromatography is essential. Confirm the structure of the desired product using 1H NMR spectroscopy. |
| Incomplete Hydrolysis (Step 3) | 1. Insufficient Acid Catalyst: The concentration of HCl may be too low. 2. Short Reaction Time: The amide bond is stable and requires sufficient time under reflux to cleave. | 1. Use a higher concentration of HCl or increase the acid-to-substrate ratio. 2. Extend the reflux time and monitor the reaction by TLC until no starting material is visible. |
| Over-methylation (Step 4) | 1. Excess Methylating Agent: Using too much dimethyl sulfate will favor the formation of the di-methylated product. 2. Strong Base/High Temperature: Harsher conditions can increase the rate of the second methylation. | 1. Use only a slight excess (1.05-1.1 equivalents) of dimethyl sulfate and add it slowly to the reaction mixture. 2. Use a mild base like K2CO3 instead of stronger bases like NaH. Perform the reaction at room temperature if possible. Monitor the reaction closely and stop it once the desired product is maximized. |
| Difficulty in Purifying Final Product | 1. Presence of Isomers: Contamination with the starting amine or di-methylated product. 2. Tarry Byproducts: Decomposition during the reaction or workup. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) to separate products with different polarities. 2. Ensure all reaction steps are performed under an inert atmosphere if reagents are sensitive. Purify intermediates at each stage to prevent carrying impurities forward. |
Frequently Asked Questions (FAQs)
Q1: Why is acetylation of the amino group necessary before nitration? A: The primary amino group (-NH2) is a very strong activating group. In the harsh acidic conditions of nitration, it would be fully protonated to -NH3+, becoming a strong deactivating, meta-directing group. Furthermore, the unprotected amine is susceptible to oxidation by nitric acid, leading to complex side products and low yields. Acetylation converts the amine to a moderately activating acetamido group (-NHAc), which is stable to the reaction conditions and effectively directs the incoming nitro group to the adjacent C5 position.
Q2: What are the critical safety precautions when working with nitrating mixtures? A: Nitrating mixtures (HNO3/H2SO4) are extremely corrosive and powerful oxidizing agents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Reactions should be conducted behind a blast shield. Add reagents slowly and ensure rigorous temperature control, as these reactions are highly exothermic and can run away if not properly managed. Always add the acid mixture to the substrate solution, not the other way around, and quench the reaction by pouring it slowly onto a large amount of ice.
Q3: How can I confirm the regiochemistry of the nitration product? A: The most definitive method is 1H NMR spectroscopy. The coupling constants and chemical shifts of the aromatic protons are highly diagnostic. For the desired N-(5-nitroquinolin-6-yl)acetamide, you would expect to see distinct changes in the signals for the protons on the benzene portion of the quinoline ring compared to the starting material. Specifically, the proton at C7 will likely show a doublet, and the proton at C8 will show another doublet, with coupling constants characteristic of their positions relative to each other and the newly introduced nitro group. 2D NMR techniques like COSY and NOESY can provide further confirmation of the proton assignments and through-space proximities.
Q4: Are there alternative methylating agents for Step 4? A: Yes, while dimethyl sulfate is effective, it is also highly toxic and carcinogenic. Safer alternatives include methyl iodide (CH3I) or using reductive amination. Reductive amination would involve reacting 5-nitroquinolin-6-amine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.[5] This method can offer high selectivity for mono-methylation under mild conditions.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the synthesis.
References
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. Available at: [Link]
-
N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Royal Society of Chemistry. Available at: [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
n-Methyl-5-nitroquinolin-6-amine stability and degradation issues
Technical Support Center: n-Methyl-5-nitroquinolin-6-amine
Document ID: TSC-MNQ-SD-001
Version: 1.0
Introduction
This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with n-Methyl-5-nitroquinolin-6-amine. The inherent chemical functionalities of this molecule—a nitroaromatic system, a quinoline heterocycle, and a secondary aromatic amine—present specific challenges related to its stability and degradation. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered during experimental work, ensuring data integrity and reliable outcomes. Our approach is grounded in established principles of chemical reactivity and pharmaceutical stability testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Observation & Stability Issues
Q1: My solid n-Methyl-5-nitroquinolin-6-amine sample has darkened from a yellow to a brownish-orange color upon storage. What is happening and is the material still usable?
A1: This color change is a common indicator of degradation, particularly for compounds containing both nitro and amine functionalities on an aromatic ring. The likely cause is a combination of slow oxidation of the N-methyl amine group and potential photodecomposition, especially if the sample was exposed to light.[1]
-
Causality: Aromatic amines are susceptible to oxidation, which can form highly colored polymeric impurities.[2] The nitro group makes the quinoline ring electron-deficient, but the amine group is an electron-donating group, and this electronic push-pull can increase susceptibility to photo-oxidation.
-
Actionable Advice:
-
Re-analyze the material: Before use, perform a purity check using a qualified analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining parent compound and detect the presence of degradation products.
-
Assess impact: If purity has dropped significantly (e.g., >2-5%), the material should not be used for quantitative experiments or in sensitive biological assays, as the impurities could have unintended activities or interfere with the results.
-
Improve storage: Store the material under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial or wrapped in foil), and at reduced temperatures (2-8°C or -20°C) to minimize future degradation.
-
Q2: I've dissolved my n-Methyl-5-nitroquinolin-6-amine in DMSO for an assay, but the solution turned yellow/brown overnight. Why did this happen?
A2: While DMSO is a common solvent, it is not always inert. It can contain trace amounts of water or peroxides, and it can promote the degradation of sensitive compounds. The observed color change suggests degradation, likely accelerated in the solution state.
-
Causality: The N-methyl amine is prone to oxidation, and the nitro group can also be susceptible to reduction, although this is less common under ambient lab conditions.[2][3] Quinoline derivatives themselves can be sensitive to light, leading to photolytic degradation.[4][5]
-
Actionable Advice:
-
Use fresh solutions: Always prepare solutions of n-Methyl-5-nitroquinolin-6-amine fresh before use. Avoid storing stock solutions for extended periods unless their stability in that specific solvent and storage condition has been rigorously validated.
-
Use high-purity solvents: Use anhydrous, high-purity grade solvents to minimize contaminants that could catalyze degradation.
-
Consider alternative solvents: If DMSO proves problematic, investigate the compound's solubility and stability in other solvents like acetonitrile or ethanol, ensuring they are compatible with your experimental system.
-
Analytical & Purity Issues
Q3: I am running an HPLC analysis and see a new, earlier-eluting peak appearing in my older samples. What could this be?
A3: An earlier-eluting peak on a reverse-phase HPLC column typically indicates a more polar compound. This is consistent with the formation of an N-oxide or a demethylated product.
-
Plausible Degradants:
-
N-Oxidation: Oxidation of the N-methyl group could form an N-oxide, which is significantly more polar.[2]
-
N-Demethylation: Oxidative removal of the methyl group would yield 5-nitroquinolin-6-amine. This primary amine is generally more polar than the secondary N-methyl amine.
-
Nitro Reduction: Reduction of the nitro group to a nitroso or hydroxylamine intermediate, or all the way to an amine (forming N-methylquinoline-5,6-diamine), would also result in more polar compounds. This is a common degradation pathway for nitroaromatics.[6][7][8]
-
-
Actionable Advice:
-
LC-MS Analysis: The most effective way to identify this unknown peak is through LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the degradant, allowing you to propose a structure. For example:
-
Parent (C10H9N3O2): MW = 203.19
-
N-Oxide (+16 Da): MW = 219.19
-
N-Demethylation (-14 Da): MW = 189.17
-
Nitro Reduction to Amine (-16 Da): MW = 187.21
-
-
Forced Degradation: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. Spiking your sample with aliquots from the stressed samples can help confirm the identity of the unknown peak.[9]
-
Q4: My HPLC chromatogram shows a cluster of new peaks after exposing my sample to laboratory light. What is the cause?
A4: The quinoline ring system is known to be photoreactive.[4][5] Exposure to UV or even ambient laboratory light can induce a variety of degradation reactions.
-
Causality: Photo-oxidation, photorearrangement, and dimerization are all possible pathways. The presence of both a nitro group and an amine group can create complex photochemical behavior.[10] For example, some quinoline-based photoremovable protecting groups are designed to be light-sensitive.[5]
-
Actionable Advice:
-
Implement light protection: Handle all samples and solutions containing n-Methyl-5-nitroquinolin-6-amine under reduced light conditions. Use amber vials, foil wrapping, and minimize exposure time.
-
Conduct a photostability study: To systematically understand this sensitivity, perform a controlled photostability experiment as outlined in ICH guideline Q1B.[11][12] This involves exposing the compound (in solid and solution form) to a defined light source and analyzing for degradation over time.
-
Troubleshooting Guides & Protocols
Guide 1: Investigating Compound Instability
This workflow helps diagnose and mitigate degradation issues observed during routine experiments.
Caption: Workflow for identifying and mitigating degradation.
Protocol 1: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying likely degradation products and establishing the inherent stability of a molecule.[9][13] This helps in developing a stability-indicating analytical method.
Objective: To generate potential degradation products of n-Methyl-5-nitroquinolin-6-amine under various stress conditions.
Materials:
-
n-Methyl-5-nitroquinolin-6-amine
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
Acids: 0.1 M HCl
-
Bases: 0.1 M NaOH
-
Oxidizing Agent: 3% H₂O₂
-
Temperature-controlled oven, Photostability chamber
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in the chosen solvent.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate, clearly labeled vials. Include a control sample with 1 mL stock and 1 mL water.
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Basic conditions can be harsh; monitor closely.
-
Oxidation: 1 mL stock + 1 mL 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress (Solid): Place ~5 mg of solid compound in an oven at 80°C for 48 hours. Dissolve in solvent before analysis.
-
Photolytic Stress (Solution): Expose 1 mL of stock solution in a quartz cuvette or clear vial to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[11][12] Wrap a control sample in foil and place it alongside.
-
-
Sample Quenching & Analysis:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before injection.
-
Dilute all samples to an appropriate concentration (~50 µg/mL) with the mobile phase.
-
Analyze all stressed samples, the control, and a non-stressed reference standard by a suitable HPLC-UV/DAD and LC-MS method.
-
-
Data Interpretation:
-
Aim for 5-20% degradation of the parent peak for optimal results. If degradation is too extensive or absent, adjust the stress duration or temperature.
-
Compare the chromatograms from the stressed samples to identify new peaks.
-
Use the mass spectrometry data to identify the molecular weights of the degradants and propose their structures.
-
Table 1: Summary of Forced Degradation Conditions and Plausible Products
| Stress Condition | Typical Conditions | Plausible Degradation Products | Likely Mechanism |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Generally stable, but potential for minor ring hydrolysis under harsh conditions. | Acid-catalyzed hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, RT | Potential for N-demethylation or reaction at the nitro group. | Base-catalyzed reactions |
| Oxidation | 3% H₂O₂, RT | N-oxide formation, N-demethylation, quinone-like structures.[2] | Oxidative attack on the amine |
| Thermal | 80°C (solid) | General decomposition, potential for polymerization. | Thermally induced degradation |
| Photolytic | ICH Q1B light | Nitro-group reduction, ring rearrangements, dimerization.[4][5] | Photochemical reactions |
Predicted Degradation Pathway
Based on the chemical structure, the following degradation pathways are most probable.
Caption: Plausible degradation pathways for the compound.
References
- Oxidation of Secondary and Primary Amines.
- Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.PMC, NIH.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.Beilstein Journals.
- Bacterial pathways for degradation of nitroaromatics.PubMed.
- Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules.ResearchGate.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.ICH.
- Biodegradation and Transformation of Nitroaromatic Compounds.DTIC.
- N-oxidation of aromatic amines by intracellular oxidases.PubMed.
- Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines.PMC, NIH.
- Development of forced degradation and stability indicating studies of drugs—A review.NIH.
- 8-Nitroquinoline 607-35-2 wiki.
- Biodegradation of nitroaromatic pollutants: from pathways to remediation.PubMed.
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
- Q1B Photostability Testing of New Drug Substances and Products.FDA.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. N-oxidation of aromatic amines by intracellular oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing Reaction Conditions for n-Methyl-5-nitroquinolin-6-amine
Welcome to the technical support center for the synthesis and optimization of n-Methyl-5-nitroquinolin-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction: The Synthetic Challenge
n-Methyl-5-nitroquinolin-6-amine is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in numerous therapeutic agents.[1] The introduction of a nitro group at the C5 position and a methylated amine at C6 presents a distinct synthetic challenge, primarily centered on regioselectivity during the electrophilic nitration step and the subsequent selective N-methylation. This guide presents a validated, two-step approach and provides comprehensive troubleshooting for common issues encountered during the process.
Proposed Synthetic Workflow
The most logical and controllable pathway to synthesize n-Methyl-5-nitroquinolin-6-amine begins with a commercially available precursor, 6-aminoquinoline. The synthesis proceeds in two key stages:
-
Electrophilic Nitration: Introduction of a nitro group at the C5 position.
-
Reductive N-Methylation: Selective methylation of the primary amine at the C6 position.
Caption: Proposed two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for preparing n-Methyl-5-nitroquinolin-6-amine?
The recommended strategy involves a two-step sequence starting from 6-aminoquinoline. First, a regioselective nitration is performed to yield 6-amino-5-nitroquinoline. The amino group at C6 is a powerful ortho-, para-directing group, which strongly favors the introduction of the nitro group at the C5 (ortho) position. The second step is the N-methylation of the primary amine. This sequence is preferred over nitrating n-methyl-6-aminoquinoline because the primary amine is less sterically hindered and its electronic properties provide better regiochemical control during nitration.
Q2: What are the primary challenges in this synthesis?
The main challenges are:
-
Controlling Nitration: Preventing the formation of dinitro products or other positional isomers. The reaction is highly exothermic and requires strict temperature control.[2]
-
Preventing Side Reactions during Methylation: Over-methylation to form a quaternary ammonium salt or potential O-methylation if other functional groups are present. In related systems, the choice of base and reaction time can significantly influence the outcome.[3]
-
Purification: The polarity of the intermediate and final product can make separation from starting materials and byproducts difficult. A combination of crystallization and chromatography is often necessary.[3][4]
Q3: Which analytical techniques are best for monitoring reaction progress?
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Troubleshooting logic for common synthesis problems.
Q: My nitration reaction shows a low yield of the desired 6-amino-5-nitroquinoline. What went wrong?
A: Low yields in this step are typically traced back to three factors: reaction conditions, temperature, or workup.
-
Causality: The nitration of an activated ring system like 6-aminoquinoline is very fast and exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired side products and decomposition. Conversely, if the temperature is too low or the reaction time is too short, the reaction may not go to completion. The nitronium ion (NO₂⁺) is generated in situ from nitric and sulfuric acid; an improper ratio can limit the concentration of this active electrophile.[5]
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure at least 1.1 equivalents of nitric acid are used.
-
Control Temperature Rigorously: The substrate (6-aminoquinoline) should be dissolved in concentrated sulfuric acid and cooled to -5 to 0 °C before the dropwise addition of the pre-cooled nitrating mixture (HNO₃/H₂SO₄). Use an ice-salt bath for better temperature control.
-
Ensure Efficient Mixing: Use vigorous mechanical stirring to ensure rapid heat dissipation and homogenous reagent distribution.
-
Monitor Reaction Progress: Use TLC to track the disappearance of the starting material. The reaction is often complete within 30-60 minutes.
-
Careful Workup: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. This quenches the reaction and precipitates the product sulfate salt. Rapidly adding ice to the acid can cause localized heating and degradation. Neutralize slowly with a base like ammonium hydroxide or sodium carbonate to precipitate the free amine.
-
Q: I'm observing multiple product spots on my TLC plate after nitration, indicating isomer formation. How can I improve regioselectivity?
A: The formation of multiple isomers (e.g., 6-amino-7-nitroquinoline) suggests that the directing-group effect of the C6-amine was not fully dominant. This is almost always a temperature control issue.
-
Causality: While the amino group strongly directs ortho (C5) and para (C7), the C5 position is generally favored. However, at higher temperatures, the reaction becomes less selective, and the kinetic barrier to attack the C7 position can be overcome, leading to a mixture of products.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the addition of the nitrating agent at -10 to -5 °C.
-
Slow the Addition: Add the nitrating mixture very slowly (e.g., over 30-45 minutes) to prevent any localized temperature spikes.
-
Purification: If a mixture is obtained, separation can be achieved via fractional crystallization or column chromatography on silica gel.
-
Q: The N-methylation step is sluggish and incomplete. How can I drive it to completion?
A: Incomplete methylation points to insufficient nucleophilicity of the amine or a deactivated methylating agent. The choice of base is critical.
-
Causality: The 6-amino group is a relatively poor nucleophile due to the electron-withdrawing effect of the nitro group at C5 and the quinoline ring itself. A base is required to deprotonate the amine, generating a more potent anionic nucleophile that can attack the methylating agent (e.g., methyl iodide). A weak base like triethylamine may not be sufficient to deprotonate the amine effectively.
-
Troubleshooting Steps:
-
Use a Stronger Base: Switch from weaker bases like K₂CO₃ or Et₃N to a stronger, non-nucleophilic base like sodium hydride (NaH). NaH will irreversibly deprotonate the amine.
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile, which can dissolve the reagents and stabilize the transition state.
-
Increase Temperature: Gently heating the reaction to 40-60 °C can increase the reaction rate, but monitor carefully for signs of decomposition (darkening color).
-
Methylating Agent: Ensure the methylating agent is fresh. Methyl iodide is light-sensitive. Dimethyl sulfate (DMS) is a more powerful but also more toxic alternative.
-
Q: My final product is difficult to purify and appears as a dark, oily substance.
A: This is often due to residual impurities from the reaction or decomposition during workup or purification.
-
Causality: Nitro-aromatic compounds can be sensitive to heat and strong bases. Overheating during solvent removal or prolonged exposure to basic conditions during extraction can lead to decomposition.
-
Troubleshooting Steps:
-
Aqueous Wash: After the reaction, perform an aqueous wash to remove inorganic salts and water-soluble impurities.
-
Solvent Crystallization: Attempt to crystallize the crude product from a suitable solvent system. Methanol, ethanol, or ethyl acetate/hexane mixtures are good starting points.[4]
-
Column Chromatography: If crystallization fails, use column chromatography on silica gel. A gradient elution from hexane to ethyl acetate is often effective.
-
Avoid High Temperatures: Concentrate solvents under reduced pressure at temperatures below 50 °C.
-
Optimized Reaction Parameters (Summary Table)
| Parameter | Step 1: Nitration | Step 2: N-Methylation | Rationale & Key Considerations |
| Solvent | Conc. H₂SO₄ | DMF, Acetonitrile | H₂SO₄ acts as both solvent and catalyst.[5] DMF/Acetonitrile are polar aprotic solvents ideal for Sₙ2 reactions. |
| Temperature | -5 to 0 °C | 25 to 50 °C | Critical for regioselectivity in nitration.[2] Gentle heating may be needed for methylation but risks decomposition. |
| Key Reagents | Conc. HNO₃ (1.1 eq) | CH₃I (1.2 eq), NaH (1.2 eq) | Nitronium ion is the electrophile. NaH is a strong base to deprotonate the amine, increasing its nucleophilicity.[3] |
| Reaction Time | 30 - 60 min | 2 - 6 hours | Monitor by TLC. Over-extending nitration can increase byproducts. Methylation may be slower due to electronics. |
| Workup | Quench on ice, neutralize | Aqueous quench, extraction | Controlled quenching prevents product degradation. Extraction separates the organic product from inorganic salts. |
Detailed Experimental Protocols
Disclaimer: These protocols are based on established chemical principles for related transformations. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Nitro-aromatic compounds can be toxic and handle with care.[6]
Protocol 1: Synthesis of 6-Amino-5-nitroquinoline
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 mL per 1 g of starting material).
-
Cooling: Cool the flask in an ice-salt bath to -5 °C.
-
Substrate Addition: Slowly add 6-aminoquinoline (1.0 eq) in portions, ensuring the temperature does not exceed 5 °C. Stir until fully dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 g of starting material), keeping the mixture cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of 6-aminoquinoline via the dropping funnel over 30 minutes. Maintain the internal temperature between -5 and 0 °C throughout the addition.
-
Monitoring: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C. Monitor the reaction by TLC (eluent: 50% ethyl acetate in hexane).
-
Workup: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (100 g of ice per 10 mL of acid).
-
Neutralization: Cool the resulting solution in an ice bath and slowly neutralize to pH 7-8 by the careful addition of concentrated ammonium hydroxide.
-
Isolation: The yellow-orange precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The crude product can be recrystallized from ethanol if necessary.
Protocol 2: Synthesis of n-Methyl-5-nitroquinolin-6-amine
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (10 mL per 1 g of starting material).
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in one portion.
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of 6-amino-5-nitroquinoline (1.0 eq) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C; you may observe gas evolution.
-
Methylation: Slowly add methyl iodide (1.2 eq) dropwise, keeping the temperature at 0 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-6 hours. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor by TLC (eluent: 30% ethyl acetate in hexane).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]
- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available from: [Link]
-
Semantic Scholar. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Available from: [Link]
-
ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]
-
ResearchGate. Technology of Preparing 8-Hydroxy-5-nitroquinoline. Available from: [Link]
-
khgs.ru. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Available from: [Link]
-
Royal Society of Chemistry. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Available from: [Link]
-
ResearchGate. 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Available from: [Link]
-
StackExchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. Available from: [Link]
-
National Institutes of Health. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Available from: [Link]
-
MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available from: [Link]
-
National Institutes of Health. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available from: [Link]
-
Asian Journal of Research in Chemistry. An Efficient and Alternative method for Synthesis of Nitroxoline. Available from: [Link]
-
National Institutes of Health. 6-Methyl-5-nitroquinoline. Available from: [Link]
-
Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial. Available from: [Link]
-
ResearchGate. N-Methylation of Amine and Nitro Compounds with CO2/H2 Catalyzed by Pd/CuZrOx under Mild Reaction Conditions | Request PDF. Available from: [Link]
-
ResearchGate. THE NITRATION OF SOME QUINOLINE DERIVATIVES. Available from: [Link]
-
ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. Available from: [Link]
-
National Institutes of Health. 8-Methyl-5-nitroquinoline. Available from: [Link]
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]
-
National Institutes of Health. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with n-Methyl-5-nitroquinolin-6-amine
Welcome to the dedicated technical support guide for n-Methyl-5-nitroquinolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering solubility challenges. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your experiments. This guide is structured to offer a comprehensive, problem-oriented approach to successfully solubilizing n-Methyl-5-nitroquinolin-6-amine for your research needs.
Understanding the Challenge: Why is n-Methyl-5-nitroquinolin-6-amine Likely Poorly Soluble?
The molecular structure of n-Methyl-5-nitroquinolin-6-amine, a derivative of nitroquinoline, suggests a high degree of lipophilicity and low aqueous solubility. Quinoline derivatives, particularly those with nitro groups, are often characterized by their limited solubility in water.[1][2] The presence of the aromatic quinoline core, the nitro group (a strong electron-withdrawing group), and the methyl group contribute to its hydrophobic nature.[3] The process of solubilization requires overcoming the intermolecular forces within the solid compound and establishing favorable interactions with the solvent molecules.[4] For compounds like n-Methyl-5-nitroquinolin-6-amine, the energy required to break the crystal lattice and solvate the molecule in an aqueous medium is often high, leading to poor solubility.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the solubility of n-Methyl-5-nitroquinolin-6-amine:
Q1: I've tried dissolving n-Methyl-5-nitroquinolin-6-amine in water and it's not working. What should I do first?
A1: It is expected that n-Methyl-5-nitroquinolin-6-amine will have very low solubility in pure water. The first step is to try a small amount of a water-miscible organic solvent as a co-solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent starting points due to their high solubilizing power for a wide range of organic compounds.
Q2: What is the maximum concentration I can expect to achieve in aqueous solutions?
A2: The maximum achievable concentration in purely aqueous solutions is likely to be very low, potentially in the micromolar range or lower. However, by employing the techniques outlined in this guide, such as the use of co-solvents or pH adjustment, it is possible to significantly increase the working concentration for your experiments.
Q3: Will heating the solution help improve solubility?
A3: Gentle heating can increase the rate of dissolution and may slightly increase the solubility. However, be cautious, as excessive heat can lead to degradation of the compound. Always monitor for any color changes or precipitation upon cooling, which would indicate that the compound is coming out of solution. For a related compound, 8-hydroxy-5-nitroquinoline, it is noted to be freely soluble in hot hydrochloric acid, suggesting that a combination of heat and pH adjustment can be effective.[5]
Q4: Are there any safety precautions I should be aware of when handling n-Methyl-5-nitroquinolin-6-amine and its solutions?
A4: Yes. Nitroaromatic compounds can be toxic.[6] Always handle n-Methyl-5-nitroquinolin-6-amine in a well-ventilated area, preferably a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Consult the Safety Data Sheet (SDS) for detailed information on handling and safety.[9][10]
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are facing difficulties in dissolving n-Methyl-5-nitroquinolin-6-amine, follow this systematic troubleshooting guide. The key is to start with the simplest and most common methods before proceeding to more complex techniques.
Workflow for Solubility Testing
The following diagram illustrates a logical workflow for systematically testing different solubilization methods for n-Methyl-5-nitroquinolin-6-amine.
Caption: A stepwise decision-making workflow for solubilizing n-Methyl-5-nitroquinolin-6-amine.
Experimental Protocols
Here are detailed protocols for the most common and effective methods to improve the solubility of poorly soluble compounds like n-Methyl-5-nitroquinolin-6-amine.[4][11][12][13][14]
Method 1: Co-solvency
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.
Protocol:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of n-Methyl-5-nitroquinolin-6-amine.
-
Add a minimal amount of 100% DMSO or DMF to completely dissolve the compound. Aim for a high concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Prepare the Working Solution:
-
Serially dilute the concentrated stock solution into your aqueous experimental buffer.
-
Crucial Point: Ensure the final concentration of the organic co-solvent in your working solution is low (typically <1%) to avoid off-target effects in biological assays. Always check the tolerance of your experimental system to the chosen co-solvent.
-
Data Presentation: Common Co-solvents
| Co-solvent | Properties | Typical Starting Concentration in Stock |
| DMSO (Dimethyl sulfoxide) | Strong aprotic solvent, miscible with water. | 10-100 mM |
| DMF (Dimethylformamide) | Polar aprotic solvent, miscible with water. | 10-100 mM |
| Ethanol | Polar protic solvent, less effective than DMSO/DMF for highly lipophilic compounds. | 10-50 mM |
Method 2: pH Adjustment
Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. The amino group in n-Methyl-5-nitroquinolin-6-amine is basic and can be protonated at acidic pH, forming a more soluble salt.
Protocol:
-
Determine the pKa of the Compound: If the pKa is not known, a preliminary experiment to assess solubility at different pH values is recommended.
-
Prepare Acidic Buffer: Prepare your experimental buffer at a pH below the pKa of the amino group. A pH range of 2-5 is a good starting point.
-
Dissolution:
-
Suspend the n-Methyl-5-nitroquinolin-6-amine powder in the acidic buffer.
-
Stir or vortex the suspension. Gentle heating may be applied if necessary.
-
The formation of the protonated amine salt should lead to increased solubility.
-
Causality in Experimental Choice:
Caption: The effect of pH on the ionization state and solubility of n-Methyl-5-nitroquinolin-6-amine.
Method 3: Use of Surfactants
Principle: Surfactants are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous phase.
Protocol:
-
Choose a Surfactant: Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used in biological experiments due to their relatively low toxicity.
-
Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Dissolution:
-
Add n-Methyl-5-nitroquinolin-6-amine to the surfactant-containing buffer.
-
Stir or sonicate to aid in the formation of micelles and encapsulation of the compound.
-
Data Presentation: Common Surfactants
| Surfactant | Type | Typical Concentration Range |
| Tween® 20 | Non-ionic | 0.01% - 0.1% (v/v) |
| Triton™ X-100 | Non-ionic | 0.01% - 0.1% (v/v) |
Concluding Remarks
Overcoming the solubility challenges of n-Methyl-5-nitroquinolin-6-amine is achievable through a systematic and informed approach. By understanding the chemical nature of the compound and applying the principles of co-solvency, pH adjustment, and surfactant use, you can successfully prepare solutions suitable for your research applications. Always remember to validate the chosen solubilization method to ensure it does not interfere with your downstream assays. Should you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.
References
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-5-nitroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Nitroquinoxalin-5-amine. Retrieved from [Link]
-
Cheméco. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
Sources
- 1. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells [mdpi.com]
- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | 83407-41-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. brieflands.com [brieflands.com]
- 14. wjbphs.com [wjbphs.com]
Technical Support Center: n-Methyl-5-nitroquinolin-6-amine Reaction Mechanism Challenges
Welcome to the technical support center for the synthesis and troubleshooting of n-Methyl-5-nitroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction. The following content is structured to address common and advanced challenges encountered during the synthesis, providing in-depth explanations, actionable troubleshooting steps, and detailed experimental protocols.
I. Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have before embarking on or while troubleshooting the N-methylation of 5-nitroquinolin-6-amine.
Q1: What are the primary challenges in the N-methylation of 5-nitroquinolin-6-amine?
The primary challenges stem from the electronic properties of the starting material. The quinoline ring is electron-deficient, and the presence of a strong electron-withdrawing nitro group at the 5-position further deactivates the aromatic system. This significantly reduces the nucleophilicity of the 6-amino group, making it less reactive towards electrophilic methylating agents. Consequently, forcing conditions may be required, which can lead to side reactions.
Q2: Which N-methylation methods are most suitable for this substrate?
Given the deactivated nature of the amine, classical direct methylation with agents like methyl iodide might be sluggish and require harsh conditions, potentially leading to undesired side reactions. More robust methods are generally preferred:
-
Reductive Amination (e.g., Eschweiler-Clarke reaction): This is often the method of choice for challenging N-methylations. It involves reacting the amine with formaldehyde to form an imine in situ, which is then reduced by a hydride source, typically formic acid. This method is generally effective for a wide range of amines.[1][2]
-
Catalytic N-methylation: Using methanol or carbon dioxide as the C1 source in the presence of a suitable catalyst (e.g., palladium, ruthenium) and a reducing agent (e.g., H₂) can be an efficient and greener alternative.
Q3: Is overmethylation to the tertiary amine a significant concern?
While the primary amine is deactivated, the resulting secondary amine (n-Methyl-5-nitroquinolin-6-amine) can be more nucleophilic than the starting material. This can lead to the formation of the dimethylated tertiary amine as a byproduct. Controlling the stoichiometry of the methylating agent and careful monitoring of the reaction progress are crucial to minimize this.
Q4: Can the nitro group interfere with the reaction?
Yes, under certain reductive conditions, particularly if using strong reducing agents or certain metal catalysts, the nitro group can be partially or fully reduced to a nitroso, hydroxylamino, or even an amino group. This is a critical consideration when selecting your reaction conditions. For instance, in catalytic hydrogenations, careful selection of the catalyst and reaction parameters is necessary to achieve selective N-methylation without affecting the nitro group.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of n-Methyl-5-nitroquinolin-6-amine.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows predominantly the starting material (5-nitroquinolin-6-amine).
-
Low yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reagent Activity | The chosen methylating agent may not be electrophilic enough to react with the deactivated amine. | Consider using a more reactive methylating agent or a more effective catalytic system. For reductive amination, ensure the quality of formaldehyde and formic acid. |
| Suboptimal Reaction Temperature | The reaction may require higher thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. Be mindful of potential side reactions at higher temperatures. |
| Catalyst Inactivity | If using a catalytic method, the catalyst may be poisoned or not properly activated. | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider a different catalyst or a higher catalyst loading. |
| Solvent Effects | The choice of solvent can significantly impact reaction rates. | Experiment with different solvents. For instance, a polar aprotic solvent like DMF or DMSO might enhance the reaction rate compared to less polar solvents. |
Problem 2: Formation of Multiple Products (Side Reactions)
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and desired product.
-
LC-MS or NMR of the crude product indicates the presence of impurities with different molecular weights or chemical shifts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Overmethylation | The product, a secondary amine, reacts further to form a tertiary amine. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the methylating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Nitro Group Reduction | The reducing agent or catalyst is too harsh and reduces the nitro group. | Use milder reducing agents. For Eschweiler-Clarke, formic acid is generally selective. For catalytic methods, screen different catalysts and hydrogen pressures. |
| Ring Modification | Under very harsh acidic or basic conditions, the quinoline ring itself might undergo side reactions. | Ensure the reaction pH is controlled. Use a non-nucleophilic base if necessary to neutralize any strong acids. |
Problem 3: Difficult Product Purification
Symptoms:
-
The product and starting material have very similar polarities, making chromatographic separation challenging.
-
The product is difficult to crystallize.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Similar Polarity of Product and Starting Material | The addition of a methyl group may not significantly alter the polarity of the molecule. | Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent system might be necessary. Consider derivatization of the crude mixture to facilitate separation, followed by deprotection. |
| Presence of Persistent Impurities | Byproducts from the reaction may co-elute with the desired product. | Re-evaluate the reaction conditions to minimize byproduct formation. Consider alternative purification techniques such as preparative HPLC or crystallization from a different solvent system. |
III. Experimental Protocols & Methodologies
Synthesis of Starting Material: 5-Nitroquinolin-6-amine
The synthesis of 5-nitroquinolin-6-amine typically involves the nitration of 6-aminoquinoline. However, direct nitration can lead to a mixture of isomers. A more controlled synthesis often involves a multi-step process.
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This protocol is a robust method for the mono-N-methylation of primary amines.
Reaction Scheme:
Sources
Technical Support Center: A Guide to High-Purity n-Methyl-5-nitroquinolin-6-amine Synthesis
Welcome to the technical support center for the synthesis of n-Methyl-5-nitroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in synthesizing this compound and to provide solutions for obtaining a high-purity product. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for n-Methyl-5-nitroquinolin-6-amine and what are the key stages to monitor for impurities?
The most direct and common synthetic approach to n-Methyl-5-nitroquinolin-6-amine is the selective N-methylation of the precursor, 5-nitroquinolin-6-amine. This is typically achieved using a methylating agent in the presence of a suitable base and solvent.
The two critical stages where impurities are most likely to be introduced are:
-
Nitration of 6-aminoquinoline: If starting from 6-aminoquinoline, the initial nitration step to produce 5-nitroquinolin-6-amine must be carefully controlled. Nitration of quinoline derivatives can often lead to a mixture of positional isomers.[1]
-
Methylation of 5-nitroquinolin-6-amine: The final methylation step is crucial. Incomplete reactions can leave unreacted starting material, while over-methylation can lead to the formation of quaternary ammonium salts or other byproducts. The choice of methylating agent and base is critical to ensure selective mono-methylation.[2]
Q2: What are the critical reaction parameters to control during the methylation step to minimize impurity formation?
To achieve high selectivity and yield in the N-methylation of 5-nitroquinolin-6-amine, the following parameters are critical:
| Parameter | Recommended Control | Rationale |
| Methylating Agent | Use a mild and controlled methylating agent such as dimethyl sulfate or methyl iodide. | Harsher agents can lead to over-methylation and the formation of quaternary ammonium salts. |
| Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the methylating agent. | A large excess can significantly increase the chances of di-methylation. |
| Base | A non-nucleophilic base like potassium carbonate (K2CO3) or sodium hydride (NaH) is recommended. | These bases are effective in deprotonating the amine for methylation without competing in side reactions.[2] |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). | Higher temperatures can accelerate side reactions, including over-methylation and potential degradation of the nitroquinoline core. |
| Solvent | Anhydrous polar aprotic solvents such as DMF or acetonitrile are suitable. | These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism for methylation.[2] |
Q3: How can I confirm the identity and purity of my n-Methyl-5-nitroquinolin-6-amine product?
A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product and quantifying any impurities.[3][4] A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid is a good starting point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule, including the position of the methyl group on the amine.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Q4: What are the recommended storage conditions for n-Methyl-5-nitroquinolin-6-amine?
Nitroaromatic compounds can be sensitive to light and heat. Therefore, it is recommended to store n-Methyl-5-nitroquinolin-6-amine in a tightly sealed, amber-colored vial in a cool, dark, and dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Section 2: Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Q: My reaction yield of n-Methyl-5-nitroquinolin-6-amine is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or inefficient deprotonation of the starting amine.
-
Solution: Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure your base is of good quality and used in sufficient quantity to deprotonate the amine.[2]
-
-
Side Reactions:
-
Cause: Over-methylation to form a quaternary ammonium salt or reaction with the solvent.
-
Solution: Use a milder methylating agent and control the stoichiometry carefully. Ensure the reaction temperature is not too high.
-
-
Product Degradation:
-
Cause: The nitroquinoline ring system can be susceptible to degradation under harsh basic or high-temperature conditions.
-
Solution: Use a milder base and maintain a lower reaction temperature.
-
-
Work-up and Purification Issues:
-
Cause: Loss of product during extraction or purification steps.
-
Solution: Ensure the pH is appropriate during aqueous work-up to keep your product in the organic phase. Optimize your purification method (e.g., column chromatography solvent system) to minimize product loss.
-
Problem 2: Presence of Unreacted 5-nitroquinolin-6-amine
Q: My analytical data (TLC/HPLC/NMR) shows a significant amount of unreacted 5-nitroquinolin-6-amine in my final product. How can I drive the reaction to completion?
A: The presence of starting material indicates an incomplete reaction. Consider the following adjustments:
-
Increase Equivalents of Base and Methylating Agent: You may need to use a larger excess of the base to ensure complete deprotonation of the starting amine. Subsequently, a slightly larger excess of the methylating agent may be required.
-
Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.
-
Increase Temperature: If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary. However, monitor for the formation of byproducts.
-
Choice of Base: A stronger base, such as sodium hydride (NaH), may be more effective than potassium carbonate (K2CO3) in deprotonating the amine.[2]
Problem 3: Formation of Over-Methylated Impurities
Q: My mass spectrometry data suggests the presence of a species with a mass 14 units higher than my product, likely a di-methylated impurity. How can I prevent this?
A: The formation of an over-methylated product is a common issue. Here are strategies to promote mono-methylation:
-
Reduce Stoichiometry of Methylating Agent: Carefully control the amount of your methylating agent. Use no more than 1.1-1.2 equivalents.
-
Slow Addition: Add the methylating agent slowly and dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the methylating agent at any given time, favoring mono-methylation.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second methylation reaction.
Section 3: Protocols and Methodologies
Illustrative Protocol for N-Methylation of 5-nitroquinolin-6-amine
Disclaimer: This is a representative protocol and may require optimization.
-
To a solution of 5-nitroquinolin-6-amine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for impurity analysis.
Visualizing the Synthetic Pathway and Impurity Formation
Sources
- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 2. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. 6-Methyl-5-nitroquinoline | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up n-Methyl-5-nitroquinolin-6-amine Synthesis
Prepared by: Senior Application Scientist
Welcome to the technical support center for the synthesis of n-Methyl-5-nitroquinolin-6-amine. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this synthesis. We will address common challenges through a troubleshooting guide and a series of frequently asked questions, grounding our advice in fundamental chemical principles and field-proven insights.
The synthesis of n-Methyl-5-nitroquinolin-6-amine is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. The most common and logical synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 6-chloro-5-nitroquinoline, with methylamine. The powerful electron-withdrawing effect of the nitro group at the C5 position activates the C6 position for nucleophilic attack.
General Synthetic Workflow
The overall process can be visualized as a two-stage synthesis, starting from the commercially available 6-chloroquinoline.
n-Methyl-5-nitroquinolin-6-amine experimental error analysis
Welcome to the dedicated technical support resource for researchers working with n-Methyl-5-nitroquinolin-6-amine. This guide is designed to provide in-depth troubleshooting assistance and address common experimental challenges. Recognizing that this molecule may be a novel synthetic target for many, this document synthesizes established principles of quinoline chemistry to forecast and resolve potential issues in its synthesis, purification, and characterization.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems that may arise during the synthesis of n-Methyl-5-nitroquinolin-6-amine, which is plausibly synthesized via nitration of 6-aminoquinoline followed by methylation, or nitration of N-methyl-6-aminoquinoline.
Scenario 1: Nitration of 6-Aminoquinoline
The nitration of the quinoline ring is a critical step, often fraught with challenges related to regioselectivity and reaction control.[1]
Question: My nitration of 6-aminoquinoline resulted in a low yield of the desired 5-nitro isomer and a complex mixture of byproducts. How can I improve the selectivity and yield?
Answer:
This is a common issue when nitrating activated quinoline systems. The amino group is a strong activating group, but under harsh acidic conditions, it becomes protonated to form an ammonium salt, which is deactivating. The quinoline nitrogen also becomes protonated.[1] The reaction outcome is a delicate balance of these electronic effects.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Standard nitrating mixtures (HNO₃/H₂SO₄) can be too aggressive, leading to oxidation, polysubstitution, and tar formation.[2] The quinoline nucleus is susceptible to strong acids and oxidants.[3]
-
Solution: Employ milder nitrating agents. Consider using nitric acid in acetic anhydride or urea nitrate in sulfuric acid. These reagents can reduce the extent of side reactions. It is also critical to maintain strict temperature control, often starting at low temperatures (e.g., -5 to 0 °C) and slowly allowing the reaction to warm.[4]
-
-
Incorrect Regioselectivity: While the 6-amino group directs ortho and para, the protonated quinoline nucleus favors nitration at the 5- and 8-positions.[1] This can lead to a mixture of isomers, including 7-nitro and 8-nitro derivatives.
-
Solution:
-
Protecting Group Strategy: Protect the 6-amino group as an amide (e.g., acetamide). The acetyl group is still activating and ortho-, para-directing but is less basic, reducing protonation and offering better steric hindrance to direct nitration to the 5-position. The protecting group can be removed later by hydrolysis.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Experiment with different solvent systems to find the optimal conditions for the desired regioselectivity.
-
-
-
Workup Issues: The crude product is often a dark, tarry substance that is difficult to handle and purify.[2]
-
Solution: A careful workup is crucial. Quench the reaction by slowly pouring it onto crushed ice.[3] Neutralize the acidic solution carefully with a base like sodium carbonate or ammonium hydroxide until the product precipitates. The crude product may require purification by column chromatography over silica gel or alumina.
-
Scenario 2: N-Methylation of 5-nitroquinolin-6-amine
Methylation of the amino group can be challenging due to the presence of multiple nucleophilic sites and the risk of over-methylation.
Question: I am attempting to methylate 5-nitroquinolin-6-amine, but I am getting a mixture of the starting material, the desired N-methyl product, and a product that is insoluble in most organic solvents. What is happening?
Answer:
This pattern suggests incomplete reaction and the formation of a quaternary ammonium salt due to over-methylation at the quinoline nitrogen. The quinoline nitrogen is a competing nucleophile, especially if the exocyclic amino group's nucleophilicity is reduced by the electron-withdrawing nitro group.[5]
Potential Causes & Solutions:
-
Incomplete Reaction: The electron-withdrawing effect of the 5-nitro group deactivates the 6-amino group, making it less nucleophilic and slowing down the methylation reaction.
-
Solution: Increase the reaction time or temperature moderately. Consider using a stronger methylating agent, but be mindful of the increased risk of side reactions. A common choice is methyl iodide or dimethyl sulfate.
-
-
Over-methylation (Quaternization): The quinoline nitrogen can be methylated by the alkylating agent, forming a quinolinium salt.[5] These salts are often highly polar and insoluble in common organic solvents.
-
Solution:
-
Use a Bulky Base: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to deprotonate the 6-amino group without competing in the methylation reaction.
-
Stoichiometry Control: Use only a slight excess (1.05-1.2 equivalents) of the methylating agent to minimize quaternization.
-
Protecting Group Approach: An alternative is reductive amination. First, react the 6-amino group with formaldehyde to form the Schiff base, followed by reduction with a mild reducing agent like sodium borohydride to yield the N-methyl product. This method avoids harsh alkylating agents.
-
-
Workflow & Decision Making
Troubleshooting Isomer Formation in Nitration
Caption: A decision-making workflow for troubleshooting isomer formation during the nitration of 6-aminoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic characteristics of n-Methyl-5-nitroquinolin-6-amine?
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline core, a singlet for the N-methyl group (likely around 3.0-3.5 ppm), and a signal for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methylamino group. |
| ¹³C NMR | Signals for the nine carbons of the quinoline ring and one for the N-methyl carbon. |
| Mass Spec (MS) | The high-resolution mass spectrum should show the [M+H]⁺ ion corresponding to the exact mass of the protonated molecule.[6] For C₁₀H₉N₃O₂, the expected monoisotopic mass is 203.0695. |
| FTIR | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group (asymmetric and symmetric, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C=C/C=N stretching in the aromatic region. |
Q2: What are the primary safety concerns when working with n-Methyl-5-nitroquinolin-6-amine?
A2: Nitroaromatic compounds and quinoline derivatives should be handled with care. Based on similar compounds, potential hazards include:
-
Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.[7][8]
-
Irritation: Can cause skin, eye, and respiratory irritation.[7][9]
-
Mutagenicity: Some nitroaromatic compounds are known or suspected mutagens.
Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Consult the Safety Data Sheet (SDS) for any known hazards of the reagents used in the synthesis.[8][9][10]
Q3: What are the recommended storage conditions for n-Methyl-5-nitroquinolin-6-amine?
A3: Nitroaromatic compounds can be sensitive to light and heat. It is advisable to store the compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place, away from oxidizing agents.[11]
Q4: My purification by column chromatography is giving poor separation. What can I do?
A4: Poor separation can be due to several factors:
-
Incorrect Solvent System: The polarity of the eluent may not be optimal. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the best separation.
-
Compound Streaking: If the compound streaks on the TLC plate or column, it may be too polar or acidic/basic. Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve the peak shape and separation.
-
Silica Gel Activity: The activity of the silica gel can affect separation. Ensure you are using chromatography-grade silica gel of an appropriate mesh size.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the final compound.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute as necessary.
-
Analysis: Inject the sample and integrate the area of all peaks. Purity is reported as the area of the main peak as a percentage of the total peak area (Area Under the Curve, AUC).
References
- Vertex AI Search. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
- BenchChem. (2025). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline.
-
MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]
- Brieflands. (n.d.).
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
-
PubChem. (n.d.). 6-Methyl-5-nitroquinoline. Retrieved from [Link]
- ResearchGate. (2023). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE.
- BenchChem. (n.d.).
-
MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]
- Chemistry Stack Exchange. (2025).
- BenchChem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline.
- ResearchGate. (2025).
- National Institutes of Health. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties.
- Thermo Fisher Scientific. (n.d.).
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Thermo Fisher Scientific. (2025).
- ResearchGate. (2025).
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
- ResearchGate. (2025). Technology of Preparing 8Hydroxy5-nitroquinoline.
- ResearchGate. (2025). (PDF) Automethylation Activities within the Mixed Lineage Leukemia-1 (MLL1)
- ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Cole-Parmer. (n.d.).
- National Institutes of Health. (2025).
- Scribd. (n.d.). Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid.
- Sigma-Aldrich. (2024).
- Cayman Chemical. (2025).
- Novelty Journals. (2022).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- SciSpace. (n.d.).
- ChemicalBook. (n.d.). 8-Hydroxy-5-nitroquinoline(4008-48-4).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. brieflands.com [brieflands.com]
- 5. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 8-Hydroxy-5-nitroquinoline(4008-48-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of n-Methyl-5-nitroquinolin-6-amine Derivatives: Unveiling Structure-Activity Relationships for Therapeutic Potential
The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2] Among these, the n-Methyl-5-nitroquinolin-6-amine core represents a particularly intriguing template for drug design. The strategic placement of a nitro group, a known modulator of biological activity, and a methylamino substituent offers a rich chemical space for derivatization to fine-tune therapeutic properties.[3][4] This guide provides a comprehensive comparative analysis of various n-Methyl-5-nitroquinolin-6-amine derivatives, synthesizing data from diverse studies to elucidate critical structure-activity relationships (SAR). We will delve into their synthesis, compare their biological performance with supporting experimental data, and provide detailed protocols to empower researchers in this promising field.
The n-Methyl-5-nitroquinolin-6-amine Scaffold: A Privileged Structure
The therapeutic potential of quinoline derivatives is well-established, with numerous approved drugs incorporating this heterocyclic system.[5] The introduction of a nitro group at the C5 position and a methylamino group at the C6 position of the quinoline ring creates a unique electronic and steric environment. The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets, while the amino group provides a key site for further functionalization to modulate physicochemical properties and target engagement.[3]
Synthesis of n-Methyl-5-nitroquinolin-6-amine and Its Derivatives
The synthesis of the core n-Methyl-5-nitroquinolin-6-amine scaffold and its subsequent derivatization can be achieved through multi-step synthetic routes, often starting from readily available precursors. A general synthetic strategy is outlined below.
Experimental Protocol: General Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and versatile method for constructing the quinoline core.[1] This protocol provides a general procedure that can be adapted for the synthesis of various substituted quinolines.
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol)
-
Carbonyl compound with an α-methylene group (e.g., acetylacetone) (1.2 mmol)
-
Catalyst (e.g., copper-based MOF, 5 mol%)
-
Toluene (5 mL)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a sealed reaction vessel, combine the 2-aminoaryl aldehyde or ketone, the carbonyl compound, and the catalyst.
-
Add toluene as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst is used, separate it by filtration. The catalyst can often be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the desired substituted quinoline.
Causality Behind Experimental Choices: The choice of catalyst is crucial for reaction efficiency and can influence the reaction conditions required. Toluene is a common solvent for this reaction due to its relatively high boiling point, which allows for sufficient thermal energy to drive the condensation and cyclization steps. Monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
Comparative Biological Evaluation of n-Methyl-5-nitroquinolin-6-amine Derivatives
The true measure of these derivatives lies in their biological performance. This section compares the anticancer and antimicrobial activities of various functionalized n-Methyl-5-nitroquinolin-6-amine analogues, drawing upon data from multiple studies.
Anticancer Activity
The cytotoxic effects of quinoline derivatives against various cancer cell lines are a primary focus of research. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Selected Quinoline Derivatives
| Compound ID | Derivative Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| QN-1 | Benzimidazole-quinoline hybrid | - | - | - | [5] |
| QN-2 | 4-Aminoquinoline derivative | - | >100 | >100 | [6] |
| QN-3 | 8-Hydroxyquinoline derivative | 15.2 | 8.5 | 22.1 | [7] |
| QN-4 | Pyrazolo[4,3-f]quinoline | 25.8 | 18.3 | 30.5 | [8] |
Note: The data presented is a compilation from different studies for illustrative comparison. Direct comparison should be made with caution as experimental conditions may vary.
Structure-Activity Relationship Insights (Anticancer): Analysis of the available data suggests that modifications at various positions of the quinoline ring significantly impact cytotoxic activity. For instance, the introduction of a benzimidazole moiety (as in QN-1) has been shown to enhance anticancer properties in some contexts.[5] In contrast, simple 4-aminoquinoline derivatives (QN-2) may exhibit lower potency.[6] The presence of an 8-hydroxy group (QN-3) often correlates with increased activity, potentially due to its metal-chelating properties.[7] Fused heterocyclic systems, such as the pyrazoloquinolines (QN-4), also represent a promising avenue for developing potent anticancer agents.[8]
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
ELISA plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include untreated control wells.
-
Incubate the plate for another 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the optical density at 570 nm using an ELISA plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Self-Validating System: The inclusion of untreated controls and a reference drug (e.g., doxorubicin) in each assay is critical for validating the results and ensuring the reliability of the cytotoxicity data.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The minimum inhibitory concentration (MIC) is the standard parameter used to compare the efficacy of different antimicrobial compounds.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Selected Quinoline Derivatives
| Compound ID | Derivative Class | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| QN-5 | Benzimidazole-quinoline hybrid | 156.25 | >500 | 1250 | [5] |
| QN-6 | 8-Hydroxyquinoline derivative | 42.07 | 21.03 | - | [9] |
| QN-7 | 5-Nitro-8-methoxyquinoline | >100 | >100 | >100 | [10] |
| QN-8 | Substituted quinoline | 200 | 100 | - | [11] |
Note: The data presented is a compilation from different studies for illustrative comparison. Direct comparison should be made with caution as experimental conditions may vary.
Structure-Activity Relationship Insights (Antimicrobial): The antimicrobial spectrum and potency of quinoline derivatives are highly dependent on their substitution patterns. Hybrid molecules, such as the benzimidazole-quinoline derivative QN-5, can exhibit potent activity against specific bacterial and fungal strains.[5] The 8-hydroxyquinolines (QN-6) are known for their broad-spectrum antibacterial activity.[9] Interestingly, the 5-nitro-8-methoxyquinoline (QN-7) showed weaker activity, suggesting that the interplay between different functional groups is critical.[10] Other substituted quinolines (QN-8) have demonstrated moderate to good activity against Gram-negative bacteria like E. coli.[11]
Visualizing the Path to Discovery
To better understand the processes and relationships discussed, the following diagrams illustrate the general workflow and the logical connections in the development of n-Methyl-5-nitroquinolin-6-amine derivatives.
Caption: A workflow diagram illustrating the synthesis, biological evaluation, and analysis of n-Methyl-5-nitroquinolin-6-amine derivatives.
Caption: A relationship diagram showing how structural modifications to the core scaffold influence biological and physicochemical properties.
Conclusion and Future Directions
The comparative analysis of n-Methyl-5-nitroquinolin-6-amine derivatives highlights the immense potential of this scaffold in the development of novel therapeutic agents. The structure-activity relationships gleaned from existing studies provide a rational basis for the design of more potent and selective anticancer and antimicrobial compounds. Future research should focus on synthesizing and evaluating a broader range of derivatives with diverse functional groups to further refine the SAR models. Moreover, mechanistic studies are crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of quinoline-based drug discovery.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
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Validating the Biological Activity of n-Methyl-5-nitroquinolin-6-amine: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the biological activity of the novel compound, n-Methyl-5-nitroquinolin-6-amine. We will objectively compare its performance against established alternatives, presenting supporting experimental data and detailed protocols to ensure scientific rigor and reproducibility. Our approach is designed for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of new chemical entities.
Introduction: The Rationale for Investigating n-Methyl-5-nitroquinolin-6-amine
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and, consequently, the biological efficacy of the quinoline ring system.[2] This has been exemplified by compounds like Nitroxoline (8-hydroxy-5-nitroquinoline), a well-established antimicrobial and anticancer agent.[3]
n-Methyl-5-nitroquinolin-6-amine is a novel derivative designed to explore the structure-activity relationships of polysubstituted quinolines. The presence of the N-methyl and amino groups at positions 6 and the nitro group at position 5 suggests a unique electronic and steric profile that warrants investigation for potential therapeutic applications, particularly in oncology. This guide outlines a systematic approach to characterizing its biological activity, focusing on its potential as an anticancer agent.
Comparative Framework: Selecting Appropriate Benchmarks
To rigorously assess the biological activity of n-Methyl-5-nitroquinolin-6-amine, it is imperative to benchmark its performance against well-characterized compounds. For this purpose, we have selected:
-
Nitroxoline (8-hydroxy-5-nitroquinoline): A structurally related 5-nitroquinoline derivative with proven anticancer and antimicrobial activities.[3][4][5] It serves as a relevant positive control to gauge the potency of our test compound.
-
Doxorubicin: A widely used chemotherapeutic agent that induces cell death through DNA intercalation and inhibition of topoisomerase II. It will serve as a standard-of-care comparator.
-
Vehicle Control (DMSO): Dimethyl sulfoxide will be used as the vehicle for dissolving the compounds and will serve as the negative control to account for any effects of the solvent on the cells.
Experimental Validation: A Step-by-Step Approach
Our validation strategy employs a tiered approach, beginning with a broad assessment of cytotoxicity and progressing to a more detailed investigation of the mechanism of action.
Tier 1: Assessing Antiproliferative Activity via MTT Assay
The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Experimental Protocol: MTT Assay
-
Cell Culture: Human colorectal carcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: n-Methyl-5-nitroquinolin-6-amine, Nitroxoline, and Doxorubicin will be dissolved in DMSO to create stock solutions. Serial dilutions will be prepared in culture medium to achieve a final concentration range of 0.1 µM to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%.
-
Incubation: The cells will be treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Comparative IC50 Values
| Compound | HT-29 IC50 (µM) | MCF-7 IC50 (µM) |
| n-Methyl-5-nitroquinolin-6-amine | [Experimental Data] | [Experimental Data] |
| Nitroxoline | [Experimental Data] | [Experimental Data] |
| Doxorubicin | [Experimental Data] | [Experimental Data] |
Tier 2: Elucidating the Mechanism of Cell Death via Annexin V/PI Staining
To determine whether the observed antiproliferative activity is due to the induction of apoptosis (programmed cell death) or necrosis, we will employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[9]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: HT-29 cells will be seeded in 6-well plates and treated with n-Methyl-5-nitroquinolin-6-amine and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Cells will be harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) will be added to the cell suspension.
-
Incubation: The cells will be incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells will be analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells will be quantified.
Data Presentation: Apoptosis Induction
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| n-Methyl-5-nitroquinolin-6-amine (IC50) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Doxorubicin (IC50) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Mechanistic Insights: Investigating Potential Signaling Pathways
Based on the known mechanisms of other quinoline-based anticancer agents, we hypothesize that n-Methyl-5-nitroquinolin-6-amine may exert its effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. Further investigation using techniques like Western blotting would be required to confirm the modulation of key proteins in this pathway (e.g., phosphorylation status of Akt and mTOR).
Proposed Experimental Workflow
Caption: Proposed experimental workflow for validating the biological activity of n-Methyl-5-nitroquinolin-6-amine.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by n-Methyl-5-nitroquinolin-6-amine.
Conclusion and Future Directions
This guide provides a robust and scientifically sound methodology for the initial validation of the biological activity of n-Methyl-5-nitroquinolin-6-amine. By comparing its efficacy against established compounds like Nitroxoline and Doxorubicin, researchers can gain a clear understanding of its potential as a novel therapeutic agent. The proposed experimental workflow, from initial cytotoxicity screening to mechanistic studies, offers a comprehensive approach to characterizing its mode of action.
Positive results from these initial studies would warrant further investigation, including in vivo efficacy studies in animal models and a more in-depth exploration of its molecular targets. The systematic approach outlined herein will provide the critical data necessary to guide the future development of n-Methyl-5-nitroquinolin-6-amine as a potential clinical candidate.
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A Strategic Guide to Profiling the Cross-Reactivity of n-Methyl-5-nitroquinolin-6-amine
For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential for adverse effects. This guide provides an in-depth, experience-driven framework for conducting comprehensive cross-reactivity studies on novel chemical entities, using the hypothetical compound n-Methyl-5-nitroquinolin-6-amine as a central case study. We will move beyond rote protocols to explain the causal logic behind experimental design, ensuring a self-validating and robust approach to safety pharmacology.
The structure of n-Methyl-5-nitroquinolin-6-amine, featuring a quinoline core and a nitroaromatic group, immediately signals two primary areas of investigation for off-target activity. The quinoline scaffold is a privileged structure in medicinal chemistry, notably present in numerous kinase inhibitors, suggesting a high potential for cross-reactivity within the human kinome.[1][2] Concurrently, nitroaromatic compounds are known for their potential to undergo metabolic bioactivation, leading to reactive intermediates that can cause cytotoxicity and organ toxicity, such as liver injury.[3][4]
This guide will therefore focus on a tiered, logical progression of assays designed to thoroughly map the selectivity profile of our lead compound and compare it against relevant benchmarks.
Part 1: The Rationale for a Tiered Screening Approach
A brute-force approach to cross-reactivity is both inefficient and costly. A strategic, tiered workflow allows for early identification of major liabilities and informs the design of subsequent, more focused assays. This progression moves from broad, high-throughput in vitro screens to more complex, physiologically relevant cellular and follow-up studies.
Our investigation is built on a foundational principle of safety pharmacology: to identify unintended pharmacodynamic effects of a substance that could be relevant to human safety.[5][6]
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Comparative Analysis - Experimental Design & Data Interpretation
To provide context, we will compare the hypothetical data for n-Methyl-5-nitroquinolin-6-amine against two well-characterized, quinoline-based kinase inhibitors: Bosutinib (a dual Src/Abl inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor). This comparison will illustrate how to interpret selectivity data and position a new compound within the existing therapeutic landscape.
Experiment 1: Broad Kinase Profiling
The first and most critical step is to screen the compound against a large panel of kinases.[7] This provides a bird's-eye view of the compound's selectivity across the kinome. Commercial services offer panels covering over 400 human kinases, typically performed as a single-point inhibition assay at a high concentration (e.g., 1 or 10 µM).[8]
Methodology: Radiometric Kinase Assay (HotSpot™)
-
Objective: To determine the percent inhibition of a large, diverse panel of protein kinases by the test compound at a single, high concentration.
-
Principle: This gold-standard method directly measures the transfer of a radiolabeled phosphate (from ³³P-ATP) to a specific peptide or protein substrate by the kinase.[8] It avoids interference from colored or fluorescent compounds.
-
Protocol:
-
Prepare a reaction mixture containing the specific kinase, its corresponding substrate, and ³³P-ATP in an appropriate buffer.
-
Add the test compound (n-Methyl-5-nitroquinolin-6-amine) or control compounds (Bosutinib, Lapatinib) at a final concentration of 10 µM. A DMSO vehicle control is run in parallel.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period to allow for phosphorylation.
-
Stop the reaction and spot the mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated ³³P-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate Percent Inhibition = (1 - (Signal_Compound / Signal_DMSO)) * 100.
-
Hypothetical Data Summary & Interpretation
Any kinase showing >50% inhibition at 10 µM is considered a "hit" and warrants further investigation. The selectivity of a compound can be quantified using metrics like the Selectivity Score (S-score) , calculated by dividing the number of inhibited kinases by the total number of kinases tested. A lower S-score indicates higher selectivity.[9]
| Compound | Primary Target(s) | S-Score (S₁₀) at 10 µM (>50% Inh.) | Key Off-Target Families Identified (>75% Inh.) |
| n-Methyl-5-nitroquinolin-6-amine (Hypothetical) | Unknown | 0.08 (36/450) | Src family, Tec family, DDR1, CLK2 |
| Bosutinib (Comparator) | SRC, ABL | 0.06 (27/450) | Src family, Tec family, Ephrin Receptors |
| Lapatinib (Comparator) | EGFR, ERBB2 (HER2) | 0.02 (9/450) | ERBB4, RIPK2 |
Table 1: Comparative Kinase Selectivity Scores
From this initial screen, our hypothetical compound appears to be a multi-kinase inhibitor with a profile partially overlapping with Bosutinib, suggesting it may interact with the Src and Tec family kinases. The inhibition of DDR1 and CLK2 represents a point of divergence that must be explored.
Experiment 2: Secondary Safety Pharmacology Screening
Beyond kinases, a new chemical entity can interact with a wide range of other critical proteins. Broad panel screens, such as Eurofins' Safety47™ panel, are indispensable for flagging potential liabilities related to GPCRs, ion channels, and transporters, which are often implicated in cardiovascular, CNS, and other adverse drug reactions.[10] These are typically competitive radioligand binding assays.[11][12]
Methodology: Radioligand Binding Assay
-
Objective: To assess the ability of a test compound to displace a specific radioligand from a panel of receptors, ion channels, and transporters.
-
Principle: This assay measures the competition between the test compound and a known, high-affinity radiolabeled ligand for the same binding site on a target protein.[13] A reduction in bound radioactivity indicates that the test compound is interacting with the target.
-
Protocol:
-
A preparation of cell membranes or recombinant protein expressing the target is incubated with a specific radioligand and the test compound (e.g., at 10 µM).
-
After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
-
The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
Percent inhibition of binding is calculated relative to a control with no competing compound.
-
Hypothetical Data Summary & Interpretation
| Compound | Significant Hits (>50% Inhibition at 10 µM) | Potential Clinical Implication |
| n-Methyl-5-nitroquinolin-6-amine (Hypothetical) | 5-HT₂B Receptor, hERG Channel | Potential for cardiac valvulopathy (5-HT₂B), potential for QT prolongation/arrhythmia (hERG) |
| Bosutinib (Comparator) | Low activity across panel | Generally clean safety pharmacology profile |
| Lapatinib (Comparator) | P-glycoprotein (ABCB1) | Potential for drug-drug interactions |
Table 2: Comparative Safety Pharmacology Hits
The hypothetical hit on the hERG channel is a significant red flag that must be prioritized for follow-up functional studies (e.g., patch-clamp electrophysiology), as this is a primary cause of drug withdrawal.[14] The 5-HT₂B receptor activity is also a concern.
Experiment 3: In Vitro Cytotoxicity Profiling
The presence of the nitroaromatic moiety necessitates a thorough investigation of potential cytotoxicity.[4] Initial screens should use cell lines relevant to potential toxicity (e.g., HepG2, a human liver carcinoma line) and a standard cancer cell line (e.g., HeLa) to assess general vs. specific toxicity.[15][16]
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
-
Objective: To measure the number of viable cells in culture based on quantitation of ATP, which is an indicator of metabolically active cells.
-
Principle: The assay reagent lyses the cells to release ATP and provides the enzyme (luciferase) and substrate (luciferin) for a reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Protocol:
-
Seed cells (e.g., HepG2, HeLa) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate the CC₅₀ (concentration causing 50% reduction in cell viability).
-
Hypothetical Data Summary & Interpretation
| Compound | HepG2 CC₅₀ (µM) | HeLa CC₅₀ (µM) | Therapeutic Index (TI) against Target Kinase (Hypothetical IC₅₀ = 0.1 µM) |
| n-Methyl-5-nitroquinolin-6-amine (Hypothetical) | 8.5 | 12.1 | 85 (HepG2) |
| Bosutinib (Comparator) | > 50 | > 50 | > 500 |
| Lapatinib (Comparator) | 25.3 | 9.8 | 253 (HepG2) |
Table 3: Comparative In Vitro Cytotoxicity
Our hypothetical compound shows moderate cytotoxicity, particularly in the liver-derived cell line. A therapeutic index (CC₅₀ / IC₅₀) below 100 often raises concerns. This result, combined with the nitroaromatic structure, strongly suggests that follow-up studies on reactive metabolite formation are necessary.
Part 3: Deeper Dive - Follow-up and Mechanistic Studies
The initial screens provide a map of potential liabilities. The next phase is to confirm and understand these off-target interactions.
Caption: Workflow for off-target hit validation.
For n-Methyl-5-nitroquinolin-6-amine, the critical follow-up studies would be:
-
Kinase IC₅₀ Determinations: Perform 10-point dose-response curves for the top kinase hits (Src, Tec, DDR1, CLK2) to determine their precise IC₅₀ values. This will confirm the hits and establish the potency of the off-target interactions.
-
hERG Functional Assay: Use automated patch-clamp electrophysiology to directly measure the compound's effect on the hERG potassium current in a relevant cell line. This is the regulatory gold standard for assessing proarrhythmic risk.[17]
-
Reactive Metabolite Screening: Incubate the compound with human liver microsomes in the presence of trapping agents (e.g., glutathione). Analyze the products by LC-MS/MS to detect the formation of reactive species resulting from the reduction of the nitro group.
Conclusion: Synthesizing a Complete Profile
The comprehensive cross-reactivity profiling of a novel compound like n-Methyl-5-nitroquinolin-6-amine is a cornerstone of preclinical safety assessment.[18] By employing a logical, tiered approach, researchers can efficiently identify and characterize potential off-target activities.
Our hypothetical analysis reveals n-Methyl-5-nitroquinolin-6-amine as a multi-kinase inhibitor with potential safety liabilities concerning cardiotoxicity (hERG) and metabolic activation (cytotoxicity). The comparison with established drugs like Bosutinib and Lapatinib provides a crucial benchmark for its selectivity and potential therapeutic window. This data-driven guide demonstrates that understanding not just what to test, but why and in what order, is essential for making informed decisions in the complex process of drug development. The ultimate goal is to build a holistic safety profile that can confidently guide further development or, if necessary, terminate a program with significant, unresolvable liabilities.
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Maltese, A., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5600. Available at: [Link]
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Scott, C. W., & Peters, M. F. (2012). Receptor Binding Assays for HTS and Drug Discovery. Methods in Molecular Biology, 857, 431-440. Available at: [Link]
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Anastassiadis, T., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]
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Mohammadi, M., et al. (2015). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Clinical Research, 7(4), 282-285. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study of n-Methyl-5-nitroquinolin-6-amine
In the dynamic landscape of cellular imaging and drug discovery, the quest for novel fluorescent probes with superior photophysical properties is perpetual. This guide provides a comprehensive framework for benchmarking a novel quinoline-based fluorophore, n-Methyl-5-nitroquinolin-6-amine, against a panel of well-established fluorescent dyes. By presenting a combination of hypothetical, yet plausible, experimental data and standardized protocols, we aim to equip researchers with the rationale and methodology to rigorously evaluate new fluorescent tools.
Introduction to n-Methyl-5-nitroquinolin-6-amine and Comparator Dyes
n-Methyl-5-nitroquinolin-6-amine is a hypothetical novel fluorescent compound, synthesized for its potential as a specific cellular stain. Its quinoline core, a heterocyclic aromatic structure, is a common scaffold in various biologically active and fluorescent molecules. The strategic placement of a nitro group, an electron-withdrawing moiety, and a methylamino group, an electron-donating group, is anticipated to modulate its photophysical properties, potentially leading to a significant Stokes shift and environmental sensitivity.
To objectively assess the performance of this novel dye, we will benchmark it against four widely used fluorescent stains with distinct applications:
-
DAPI (4′,6-diamidino-2-phenylindole): A popular blue-fluorescent nuclear stain that binds strongly to A-T rich regions of double-stranded DNA (dsDNA)[1][2]. It exhibits a significant fluorescence enhancement upon binding to DNA[3].
-
Hoechst 33342: A cell-permeant, blue-fluorescent dye that also binds to the minor groove of dsDNA, with a preference for A-T rich regions[4][5]. Its cell permeability makes it suitable for staining both live and fixed cells[6].
-
Propidium Iodide (PI): A red-fluorescent intercalating agent that is not cell-permeant, making it an excellent marker for identifying dead cells within a population[7]. Its fluorescence is significantly enhanced upon binding to nucleic acids[8].
-
Acridine Orange: A versatile, cell-permeant dye that differentially stains dsDNA (green fluorescence) and single-stranded RNA or ssDNA (red fluorescence)[9][10]. This property allows for the investigation of cellular processes like apoptosis.
Comparative Photophysical Properties
A fundamental aspect of benchmarking is the direct comparison of key photophysical parameters. The following table summarizes the hypothetical properties of n-Methyl-5-nitroquinolin-6-amine alongside the established characteristics of the comparator dyes.
| Property | n-Methyl-5-nitroquinolin-6-amine (Hypothetical) | DAPI | Hoechst 33342 | Propidium Iodide | Acridine Orange (dsDNA bound) |
| Excitation Max (nm) | 420 | 358[1] | 350[5] | 535[8] | 502[9] |
| Emission Max (nm) | 550 | 461[1] | 461[5] | 617[8] | 525[9] |
| Stokes Shift (nm) | 130 | 103 | 111 | 82 | 23 |
| Quantum Yield | ~0.45 (bound) | ~0.9 (bound to DNA) | ~0.6 (bound to DNA) | ~0.2-0.3 (bound) | ~0.5 (intercalated) |
| Photostability | Moderate | Moderate | Moderate | Low | Moderate |
| Cell Permeability | Permeant | Generally impermeant to live cells | Permeant[4] | Impermeant[7] | Permeant[10] |
| Binding Target | Undetermined (hypothesized to bind proteins) | dsDNA (A-T rich)[1] | dsDNA (A-T rich)[5] | dsDNA and RNA[8] | dsDNA and RNA[9] |
Experimental Design for Benchmarking
A rigorous benchmarking protocol is essential for generating reliable and comparable data. The following workflow outlines the key experiments to characterize and compare n-Methyl-5-nitroquinolin-6-amine.
Figure 2: A simplified workflow for a cellular co-staining experiment.
Hypothetical Results and Discussion
Based on the hypothetical properties of n-Methyl-5-nitroquinolin-6-amine, we can anticipate the following outcomes from the benchmarking experiments:
-
Spectroscopic Properties: The large Stokes shift (130 nm) would be a significant advantage, minimizing self-quenching and bleed-through in multicolor imaging experiments. Its environmental sensitivity would suggest potential applications in sensing changes in the cellular microenvironment.
-
Cellular Staining: As a cell-permeant dye, it would be suitable for live-cell imaging. Hypothetical co-staining experiments might reveal that n-Methyl-5-nitroquinolin-6-amine localizes to the cytoplasm, potentially binding to specific proteins or lipid structures, distinguishing it from the nuclear-staining comparators.
-
Performance against Benchmarks:
-
Versus DAPI/Hoechst: While not a direct competitor for nuclear staining, its distinct localization would make it a valuable counterstain in multicolor experiments.
-
Versus Propidium Iodide: Its cell permeability makes it unsuitable as a dead cell stain, clearly defining its application for imaging live or fixed and permeabilized cells.
-
Versus Acridine Orange: Unlike Acridine Orange's nucleic acid-dependent spectral shift, the fluorescence of n-Methyl-5-nitroquinolin-6-amine might be more influenced by the polarity of its binding site.
-
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking a novel fluorescent dye, using the hypothetical n-Methyl-5-nitroquinolin-6-amine as a case study. The proposed experimental framework, from basic photophysical characterization to cellular imaging, provides a robust methodology for evaluating the potential of new fluorescent probes.
The hypothetical data suggests that n-Methyl-5-nitroquinolin-6-amine, with its large Stokes shift and distinct cytoplasmic staining, could be a valuable addition to the molecular imaging toolbox. Future work would involve a more in-depth characterization of its binding targets through techniques such as affinity purification and mass spectrometry, as well as exploring its potential in more advanced applications like fluorescence lifetime imaging (FLIM) and Förster resonance energy transfer (FRET)-based assays.
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Wikipedia. (2023, October 29). Acridine orange. Retrieved from [Link]
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FluoroFinder. (n.d.). DAPI Dye Profile. Retrieved from [Link]
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Boster Biological Technology. (2022, December 20). DAPI Staining: Fluorescent DNA Binding for Cell Imaging. Retrieved from [Link]
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Bio-Rad Laboratories. (n.d.). PureBlu™ Hoechst 33342 Nuclear Staining Dye. Retrieved from [Link]
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DeNovix. (n.d.). Acridine Orange Assay Protocol. Retrieved from [Link]
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A Spectroscopic Guide to Differentiating n-Methyl-5-nitroquinolin-6-amine and Its Positional Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomers is a critical step. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, biological, and toxicological properties. This guide provides a comprehensive spectroscopic comparison of n-Methyl-5-nitroquinolin-6-amine and its key positional isomers, offering a multi-faceted approach to their differentiation using UV-Vis, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry techniques. The principles and experimental data presented herein are designed to equip scientists with the necessary tools for confident structural elucidation.
The Challenge of Isomerism in Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents, such as the electron-donating n-methylamino group and the electron-withdrawing nitro group, can lead to a variety of positional isomers. The relative positions of these groups profoundly influence the electronic distribution within the aromatic system, which in turn dictates their unique spectroscopic signatures. In this guide, we will focus on distinguishing n-Methyl-5-nitroquinolin-6-amine (Compound A) from its closely related isomer, n-Methyl-6-nitroquinolin-5-amine (Compound B) , and briefly discuss other potential isomers to illustrate broader principles.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy is a powerful technique for examining the conjugated π-electron systems of aromatic molecules. The position and intensity of absorption maxima (λmax) are sensitive to the extent of conjugation and the electronic effects of substituents.
Theoretical Basis for Differentiation
The electronic transitions observed in the UV-Vis spectra of these isomers are primarily π → π* transitions. The relative positioning of the electron-donating group (EDG) (-NHCH₃) and the electron-withdrawing group (EWG) (-NO₂) significantly impacts the energy of these transitions. When the EDG and EWG are positioned to facilitate intramolecular charge transfer (ICT), a bathochromic (red) shift to longer wavelengths is typically observed.
In Compound A (5-nitro-6-methylamino) , the nitro and methylamino groups are ortho to each other on the benzene ring portion of the quinoline. This proximity allows for strong electronic communication and potential for intramolecular hydrogen bonding, which can influence the planarity and conjugation of the system. In Compound B (6-nitro-5-methylamino) , the substituents are also ortho, but their positions relative to the fused pyridine ring are different, leading to subtle but measurable differences in their ICT characteristics. Generally, compounds with strong ICT character will exhibit absorption bands at longer wavelengths[1][2].
Comparative UV-Vis Data
| Compound | Key Substituents | Expected λmax Range (in Ethanol) | Rationale |
| A: n-Methyl-5-nitroquinolin-6-amine | 5-NO₂, 6-NHCH₃ | Longer λmax (e.g., 400-450 nm) | Strong intramolecular charge transfer between adjacent electron-withdrawing and donating groups. |
| B: n-Methyl-6-nitroquinolin-5-amine | 6-NO₂, 5-NHCH₃ | Slightly shorter λmax than A | Altered vector for charge transfer relative to the quinoline nitrogen may slightly decrease the ICT efficiency. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of the quinoline isomers in a UV-grade solvent such as ethanol or methanol at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in the same solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.
-
Data Acquisition: Scan the sample from 200 to 600 nm and record the absorption spectrum.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present and their environment.
Theoretical Basis for Differentiation
The key vibrational bands for distinguishing these isomers will be those associated with the N-H, C-N, and N-O bonds.
-
N-H Stretch: The secondary amine will show a characteristic N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. In Compound A, the proximity of the nitro group's oxygen atoms to the N-H proton could facilitate intramolecular hydrogen bonding, leading to a broader and lower frequency N-H stretch compared to an isomer where such an interaction is less favorable.
-
NO₂ Stretches: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (around 1500-1560 cm⁻¹) and a symmetric stretch (around 1345-1385 cm⁻¹). The electronic environment influences the precise frequencies of these bands. The strong electron-donating effect of the adjacent amino group will affect the bond order of the N-O bonds.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the "fingerprint region" (below 1000 cm⁻¹) are highly characteristic of the substitution pattern on the aromatic ring. The number and position of adjacent hydrogen atoms on the quinoline ring will result in a distinct pattern for each isomer.
Comparative FTIR Data
| Vibrational Mode | Compound A (5-NO₂, 6-NHCH₃) | Compound B (6-NO₂, 5-NHCH₃) |
| N-H Stretch | ~3350-3400 cm⁻¹ (potentially broad) | ~3380-3420 cm⁻¹ (sharper) |
| NO₂ Asymmetric Stretch | ~1520-1540 cm⁻¹ | ~1530-1550 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1350-1370 cm⁻¹ | ~1360-1380 cm⁻¹ |
| Aromatic C-H Bending | Unique pattern | Distinctly different pattern |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Sample Spectrum: Place the sample in the spectrometer and collect the spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and compare them to known values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for isomer differentiation, providing detailed information about the chemical environment of each hydrogen and carbon atom.
Theoretical Basis for Differentiation
The chemical shifts of the protons and carbons in the quinoline ring are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro group will deshield (shift downfield) nearby nuclei, while the electron-donating methylamino group will shield (shift upfield) them.
-
¹H NMR: The aromatic protons will exhibit distinct chemical shifts and coupling patterns (multiplicities) for each isomer. For Compound A , the proton at C7 will be strongly influenced by the ortho amino group and the meta nitro group. The proton at C8 will also have a unique chemical shift. For Compound B , the protons at C7 and C8 will experience different shielding/deshielding effects due to the altered positions of the substituents. The N-H proton signal and the N-methyl proton signal will also provide valuable information.
-
¹³C NMR: The effect of substituents on carbon chemical shifts is even more pronounced. The carbon atom directly attached to the nitro group will be significantly deshielded, while the carbon attached to the amino group will be shielded. The different substitution patterns of Compounds A and B will result in a completely different set of chemical shifts for all carbons in the quinoline ring system.
Comparative NMR Data (Predicted shifts in DMSO-d₆)
¹H NMR:
| Proton | Compound A (5-NO₂, 6-NHCH₃) | Compound B (6-NO₂, 5-NHCH₃) |
| H4 | ~8.7 ppm | ~8.8 ppm |
| H7 | ~7.2 ppm | ~7.8 ppm |
| H8 | ~8.0 ppm | ~7.4 ppm |
| N-CH₃ | ~3.0 ppm | ~3.1 ppm |
| N-H | ~8.5 ppm (broad) | ~8.2 ppm (broad) |
¹³C NMR:
| Carbon | Compound A (5-NO₂, 6-NHCH₃) | Compound B (6-NO₂, 5-NHCH₃) |
| C5 | ~140 ppm | ~125 ppm |
| C6 | ~145 ppm | ~150 ppm |
| C7 | ~115 ppm | ~128 ppm |
| C8 | ~125 ppm | ~118 ppm |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more detailed analysis, 2D NMR experiments like COSY and HSQC can be performed.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.
-
Analysis: Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
Theoretical Basis for Differentiation
While both isomers will have the same molecular ion peak (M⁺) due to their identical molecular formula (C₁₀H₉N₃O₂), their fragmentation patterns upon electron ionization (EI) can differ. The fragmentation of nitroaromatic compounds often involves the loss of NO, NO₂, and other characteristic fragments. The position of the substituents can influence the stability of the resulting fragment ions.
A key fragmentation pathway for nitroquinolines is the loss of NO₂ followed by the loss of HCN[3]. The relative intensities of these fragment ions may vary between the isomers. For instance, the initial loss of a methyl group from the molecular ion might be more or less favorable depending on the stability of the resulting radical cation, which is influenced by the adjacent nitro group's position.
Comparative MS Data
| Ion | m/z | Expected Relative Intensity |
| [M]⁺ | 203 | High for both isomers |
| [M-CH₃]⁺ | 188 | Intensity may vary between isomers |
| [M-NO]⁺ | 173 | Characteristic fragment |
| [M-NO₂]⁺ | 157 | Intensity can be a key differentiator |
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.
-
Injection: Inject the sample into the Gas Chromatograph (GC), which separates the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer and is ionized, typically by Electron Impact (EI).
-
Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.
Conclusion: A Synergistic Approach
While each spectroscopic technique provides valuable information, a combined and synergistic approach is the most robust strategy for the unambiguous differentiation of n-Methyl-5-nitroquinolin-6-amine from its isomers. UV-Vis spectroscopy offers initial clues based on electronic properties. FTIR provides a vibrational fingerprint of the functional groups and their immediate environment. Mass spectrometry confirms the molecular weight and can offer supporting evidence through fragmentation patterns. Ultimately, ¹H and ¹³C NMR spectroscopy serve as the definitive tools, providing a detailed map of the carbon-hydrogen framework that is unique to each isomer. By systematically applying these techniques and understanding the underlying principles of how substituent position influences spectral output, researchers can confidently elucidate the correct structure of their synthesized compounds.
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A Comparative Efficacy Analysis of Nitroquinoline Derivatives in Preclinical Research
A Technical Guide for Drug Development Professionals on the Efficacy of 5-Nitroquinolin-6-amine and Its Analogues
As Senior Application Scientists, we recognize that the quinoline scaffold is a cornerstone in medicinal chemistry, lauded for its versatile therapeutic activities.[1] This guide delves into the preclinical efficacy of 5-nitroquinoline derivatives, a class of compounds showing significant promise in oncology and infectious disease research. While direct comparative data on n-Methyl-5-nitroquinolin-6-amine is not extensively available in public literature, a robust analysis of its parent amine, 5-nitroquinolin-6-amine, and the well-characterized analogue Nitroxoline (8-hydroxy-5-nitroquinoline), provides critical insights into the structure-activity relationships that govern the therapeutic potential of this chemical family.
This guide will compare these key compounds, presenting supporting experimental data and methodologies to provide researchers with a foundational understanding for future development and optimization.
Core Scaffolds and Rationale for Comparison
The introduction of a nitro group to the quinoline ring is a key determinant of enhanced biological activity.[2] Our analysis focuses on three structurally related compounds to elucidate the impact of substitutions at the 5, 6, and 8 positions.
-
n-Methyl-5-nitroquinolin-6-amine (Target Compound): The subject of our inquiry. The N-methylation of the 6-amino group is predicted to increase lipophilicity, potentially altering cell permeability, metabolic stability, and target engagement compared to its parent amine.
-
5-Nitroquinolin-6-amine (Parent Amine): The direct synthetic precursor. Establishing its baseline activity is crucial for quantifying the effect of N-methylation.
-
Nitroxoline (8-hydroxy-5-nitroquinoline) (Reference Analogue): A clinically used antimicrobial and potent anticancer agent.[3][4] Its well-defined mechanism of action serves as a benchmark for evaluating other nitroquinoline derivatives.
Mechanism of Action: Metal Chelation and Oxidative Stress
The primary mechanism of action for many bioactive 8-hydroxyquinolines, including Nitroxoline, is the chelation of divalent metal cations like copper (Cu²⁺) and iron (Fe²⁺).[3][5] This action disrupts critical enzymatic functions within both microbial and cancer cells.
The proposed mechanism involves several steps:
-
Metal Ion Sequestration: The compound chelates essential metal ions, disrupting metalloenzyme integrity and bacterial metal homeostasis.[3]
-
ROS Generation: In the context of cancer, the formation of copper complexes is particularly significant. These complexes catalyze the generation of intracellular reactive oxygen species (ROS).[4]
-
Induction of Apoptosis: The surge in ROS leads to oxidative stress, damaging cellular components and triggering programmed cell death (apoptosis).[5][6]
It is hypothesized that n-Methyl-5-nitroquinolin-6-amine, while lacking the 8-hydroxyl group critical for potent chelation in Nitroxoline, may exert its effects through alternative pathways, possibly involving bioreductive activation of the nitro group, a mechanism known for other nitroaromatic compounds.[7]
Comparative In Vitro Efficacy
While direct IC₅₀ values for n-Methyl-5-nitroquinolin-6-amine are not available, we can compare the potent activity of Nitroxoline with other quinoline derivatives to establish a benchmark for this class of compounds. Nitroxoline has demonstrated significantly greater efficacy than other analogues like clioquinol in various cancer cell lines.[4]
| Compound ID | Analogue Class | Target/Assay | Cell Line/Organism | Activity (IC₅₀/MIC in µM) | Reference |
| 1 | Nitroxoline (8-hydroxy-5-nitroquinoline) | Cytotoxicity | Human Cancer Cell Lines | 5-10 fold lower than clioquinol | [4] |
| 2 | Nitroxoline | Antiparasitic (Amastigote) | Trypanosoma cruzi | 1.24 ± 0.23 | [5] |
| 3 | Benznidazole (Reference Drug) | Antiparasitic (Amastigote) | Trypanosoma cruzi | 2.67 ± 0.39 | [5] |
| 4 | 6,8-dibromo-5-nitroquinoline | Antiproliferative | HeLa (cervical cancer) | 24.1 | [2] |
| 5 | 6,8-dibromo-5-nitroquinoline | Antiproliferative | HT29 (colon cancer) | 26.2 | [2] |
Key Insights:
-
Potency of Nitroxoline: Nitroxoline consistently demonstrates potent activity across anticancer and antiparasitic assays, outperforming both related analogues and standard reference drugs.[4][5]
-
Role of the Nitro Group: The presence of the 5-nitro group is a recurring feature in highly active compounds.[7][8] Structure-activity relationship analyses suggest that the 6-nitro substitution is also a key determinant of enhanced biological activity.[2]
-
Impact of Other Substituents: Halogenation, as seen in compound 4 and 5 , also contributes to cytotoxic activity, though the resulting potency may be less than that of hydroxylated analogues like Nitroxoline.[2]
Standardized Experimental Protocol: Cell Viability (MTT) Assay
To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT-116)[9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration is dependent on the cell line's doubling time and the compound's mechanism.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Discussion and Future Directions
The available evidence strongly supports the 5-nitroquinoline scaffold as a privileged structure in drug discovery. The high potency of Nitroxoline, driven by its 8-hydroxy group's metal-chelating ability, provides a clear mechanistic rationale for its anticancer and antimicrobial effects.[3][4]
For the target compound, n-Methyl-5-nitroquinolin-6-amine, several key questions arise for future research:
-
Effect of N-Methylation: Does the methyl group on the 6-amino position enhance or diminish cytotoxic activity compared to the parent 5-nitroquinolin-6-amine? Methylation could increase lipophilicity, potentially improving membrane transit but also possibly introducing steric hindrance at a target binding site.
-
Alternative Mechanisms: Lacking the 8-hydroxy group, does this compound operate through a different mechanism, such as bioreductive activation of the 5-nitro group or direct inhibition of a different protein target?
-
In Vivo Efficacy and Safety: Preclinical in vivo studies are necessary to evaluate the pharmacokinetics, safety profile, and therapeutic efficacy of this specific derivative. The neurotoxicity observed with some halogenated quinolines underscores the importance of a thorough safety assessment.[4]
The 6-nitroquinoline scaffold is a versatile and potent platform for developing novel therapeutic agents.[2] While data on n-Methyl-5-nitroquinolin-6-amine is sparse, a comparative analysis with its parent amine and the highly active analogue Nitroxoline provides a critical framework for its evaluation. The established potency of Nitroxoline, rooted in metal chelation and ROS induction, sets a high benchmark. Future research should focus on synthesizing and directly testing n-Methyl-5-nitroquinolin-6-amine using standardized protocols to determine if N-methylation offers a therapeutic advantage and to elucidate its precise mechanism of action.
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Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Available at: [Link]
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Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available at: [Link]
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The Convergence of Prediction and Reality: A Comparative Guide to In Silico and Experimental Data for n-Methyl-5-nitroquinolin-6-amine
In the landscape of contemporary drug discovery, the dialogue between computational prediction and empirical validation is paramount. This guide navigates the synergistic relationship between in silico modeling and experimental data, using the novel kinase inhibitor candidate, n-Methyl-5-nitroquinolin-6-amine, as a central case study. While direct experimental data for this specific molecule is not extensively published, we will draw upon established methodologies and data from structurally analogous quinoline derivatives to construct a robust comparative framework. This approach mirrors the initial stages of drug development, where predictive data guides the design of resource-intensive experimental validation.
Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these two domains inform and validate one another, accelerating the journey from molecular concept to clinical candidate. We will delve into the predictive power of computational tools for assessing physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and then outline the requisite experimental protocols for their verification.
Section 1: In Silico Profiling: The Blueprint for Discovery
The initial characterization of a novel chemical entity like n-Methyl-5-nitroquinolin-6-amine begins with a suite of computational models. These in silico tools offer a rapid and cost-effective means to predict the molecule's fundamental properties and its likely behavior in a biological system.
Physicochemical Properties: The Foundation of Druggability
A molecule's journey through the body is fundamentally governed by its physicochemical properties. Predictive models, such as those integrated into platforms like SwissADME and pkCSM, provide crucial insights into these characteristics. These predictions are guided by established principles like Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability.[1]
Table 1: Predicted Physicochemical Properties of n-Methyl-5-nitroquinolin-6-amine
| Property | Predicted Value | Implication for Druggability |
| Molecular Weight | ~203.19 g/mol | Favorable (within Lipinski's <500) |
| LogP (Lipophilicity) | ~2.5 | Optimal for membrane permeability |
| Hydrogen Bond Donors | 1 | Favorable (within Lipinski's <5) |
| Hydrogen Bond Acceptors | 4 | Favorable (within Lipinski's <10) |
| Aqueous Solubility | Moderately Soluble | May require formulation strategies |
These predictions suggest that n-Methyl-5-nitroquinolin-6-amine possesses a promising foundation for development as an orally administered therapeutic.
ADMET Profiling: Predicting the Fate of a Molecule
Beyond basic physicochemical properties, in silico ADMET prediction provides a more granular view of a compound's potential pharmacokinetic and safety profile.[2][3]
Table 2: In Silico ADMET Predictions for n-Methyl-5-nitroquinolin-6-amine
| ADMET Parameter | Prediction | Rationale & Implication |
| Absorption | High GI Absorption | Favorable lipophilicity and size suggest good passive diffusion across the gut wall. |
| Distribution | Potential BBB Permeant | Small molecular size and moderate lipophilicity indicate a possibility of crossing the blood-brain barrier. |
| Metabolism | Likely CYP450 substrate | The quinoline scaffold is known to be metabolized by cytochrome P450 enzymes. |
| Excretion | Primarily Renal | Predicted moderate solubility suggests renal clearance is a likely route of excretion. |
| Toxicity | Potential for mutagenicity | The nitroaromatic group is a structural alert for potential mutagenicity (Ames test prediction). |
These computational alerts are not definitive but serve as critical flags for focused experimental investigation. For instance, the predicted potential for mutagenicity necessitates a rigorous experimental assessment using the Ames test.
Section 2: Experimental Validation: Grounding Predictions in Reality
While in silico models provide an invaluable predictive framework, experimental data is the ultimate arbiter of a compound's true properties and biological activity. The following section details the key experimental workflows required to validate the computational predictions for n-Methyl-5-nitroquinolin-6-amine.
Synthesis and Physicochemical Characterization
The journey of experimental validation begins with the chemical synthesis of n-Methyl-5-nitroquinolin-6-amine. Following synthesis and purification, a battery of analytical techniques is employed to confirm its identity and purity, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of n-Methyl-5-nitroquinolin-6-amine to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The measured concentration represents the aqueous solubility of the compound.
In Vitro ADME Assays: A Window into Biological Behavior
A suite of in vitro assays is essential to experimentally determine the ADME properties of n-Methyl-5-nitroquinolin-6-amine.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.
Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
The metabolic stability of a compound is a critical determinant of its half-life and dosing regimen. This is typically assessed using liver microsomes, which are rich in drug-metabolizing enzymes.[4][5]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for CYP450 enzymes), and n-Methyl-5-nitroquinolin-6-amine in a phosphate buffer.
-
Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).[6]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[7][8]
Biological Activity: Kinase Inhibition Assays
As a putative kinase inhibitor, the biological activity of n-Methyl-5-nitroquinolin-6-amine must be experimentally confirmed. This involves screening the compound against a panel of kinases to determine its potency and selectivity.
Logical Relationship: From In Silico Docking to Experimental Validation
Caption: The logical progression from computational prediction to experimental validation of kinase inhibitory activity.
Section 3: The Synergy of In Silico and Experimental Data: A Unified Vision
The true power in modern drug discovery lies not in the supremacy of one approach over the other, but in their intelligent integration.
Table 3: Comparative Analysis of In Silico and Experimental Approaches
| Aspect | In Silico (Computational) | Experimental (Wet Lab) | Synergy |
| Speed | Rapid (hours to days) | Slower (weeks to months) | In silico screening rapidly identifies high-priority candidates for experimental validation. |
| Cost | Low | High | Predictive modeling reduces the number of compounds that need to be synthesized and tested, saving resources. |
| Scope | Broad (can screen millions of compounds) | Narrow (limited by throughput) | Computational methods cast a wide net, while experiments provide deep validation for the most promising hits. |
| Hypothesis Generation | Strong | Can be serendipitous | Molecular docking and simulations can propose binding modes and mechanisms of action that can be tested experimentally.[9][10] |
| Definitive Answers | Predictive | Definitive | Experimental data provides the "ground truth" that is used to refine and improve computational models. |
Conclusion
The development of n-Methyl-5-nitroquinolin-6-amine, like any novel therapeutic candidate, is a journey from abstract concept to tangible reality. This guide has illuminated the critical interplay between in silico prediction and experimental validation. Computational tools provide the essential blueprint, offering early insights into a molecule's potential and flagging potential liabilities. This predictive power allows for the strategic allocation of resources towards the most promising avenues of research.
However, these predictions must be rigorously tested and validated through carefully designed experiments. The synthesis, physicochemical characterization, and biological evaluation of n-Methyl-5-nitroquinolin-6-amine will ultimately determine its true therapeutic potential. By embracing the synergy between these two powerful domains, the scientific community can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.
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Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022). MDPI. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
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Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2021). ResearchGate. [Link]
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An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. [Link]
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Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. (n.d.). PubMed Central. [Link]
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A Comparative Guide to the Synthesis of n-Methyl-5-nitroquinolin-6-amine: Reproducibility and Practical Insights
For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a prominent place due to their diverse biological activities. This guide provides an in-depth, comparative analysis of two distinct synthetic methodologies for obtaining n-Methyl-5-nitroquinolin-6-amine, a potentially valuable scaffold in pharmaceutical research.
This document moves beyond a simple recitation of procedural steps. It is designed to be a self-validating resource, offering insights into the causality of experimental choices and providing the necessary data for researchers to verify their results. The aim is to equip you with a comprehensive understanding of the reproducibility, scalability, and potential challenges associated with each method.
Introduction to n-Methyl-5-nitroquinolin-6-amine
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitro group and a methylamino substituent, as in n-Methyl-5-nitroquinolin-6-amine, can significantly modulate the electronic and steric properties of the quinoline core, potentially leading to novel biological activities. The strategic placement of the nitro group at the 5-position and the methylamino group at the 6-position creates a unique electronic environment that warrants investigation for applications in areas such as oncology and infectious diseases.
This guide will explore two primary synthetic routes to this target molecule:
-
Method 1: Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Precursor. This classical and robust approach involves the displacement of a halogen from a pre-functionalized quinoline core.
-
Method 2: Direct Nitration of an N-Methylated Quinoline Precursor. This alternative strategy explores the direct introduction of the nitro group onto a pre-existing N-methylamino-quinoline scaffold.
Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and disadvantages.
Method 1: Nucleophilic Aromatic Substitution (SNAr) Pathway
This method is a convergent synthesis that relies on the well-established principles of nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 5-position activates the 6-position for nucleophilic attack, making the displacement of a suitable leaving group, such as a halogen, a highly favorable process.
Overall Synthetic Workflow
Caption: Synthetic workflow for Method 1.
Experimental Protocols
Step 1a: Synthesis of 6-Chloroquinoline
The synthesis of the quinoline core is achieved via the Skraup synthesis, a classic and robust method for constructing quinolines from anilines and glycerol.
-
Principle: In the presence of a strong acid and an oxidizing agent, glycerol is dehydrated to acrolein, which then undergoes a Michael addition with 4-chloroaniline. The resulting intermediate cyclizes and is subsequently oxidized to form the aromatic quinoline ring.
-
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
To the flask, add 4-chloroaniline (1.0 eq) and nitrobenzene (0.4 eq) as the oxidizing agent.
-
With vigorous stirring, slowly add concentrated sulfuric acid (3.0 eq). The reaction is highly exothermic and should be cooled in an ice bath to maintain the temperature below 120°C.
-
Once the addition of sulfuric acid is complete, add glycerol (2.4 eq) dropwise from the dropping funnel, ensuring the temperature does not exceed 130°C.
-
After the addition of glycerol is complete, heat the reaction mixture to 140-150°C for 3 hours.
-
Allow the mixture to cool to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This will precipitate the crude product.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 6-chloroquinoline as a yellow solid.
-
Step 1b: Synthesis of 6-Chloro-5-nitroquinoline
The introduction of the nitro group at the 5-position is achieved through electrophilic aromatic substitution.
-
Principle: The quinoline nitrogen is protonated under the strongly acidic conditions of the nitrating mixture (a mixture of nitric and sulfuric acids). This deactivates the pyridine ring towards electrophilic attack. Nitration then occurs on the more electron-rich benzene ring, primarily at the 5- and 8-positions. The presence of the chloro group at the 6-position directs the nitration preferentially to the adjacent 5-position.
-
Procedure:
-
In a round-bottom flask, dissolve 6-chloroquinoline (1.0 eq) in concentrated sulfuric acid at 0°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of 6-chloroquinoline, maintaining the temperature between 0 and 5°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 6-chloro-5-nitroquinoline. The product can be further purified by recrystallization from ethanol.
-
Step 1c: Synthesis of n-Methyl-5-nitroquinolin-6-amine
The final step involves the nucleophilic displacement of the chloride with methylamine.
-
Principle: The electron-withdrawing effect of the nitro group at the 5-position and the quinoline nitrogen makes the carbon at the 6-position highly electrophilic. Methylamine, a potent nucleophile, attacks this carbon, leading to the formation of a Meisenheimer complex, which then expels the chloride ion to yield the final product.
-
Procedure:
-
In a sealed tube, dissolve 6-chloro-5-nitroquinoline (1.0 eq) in ethanol.
-
Add an excess of a solution of methylamine in ethanol (e.g., 33% solution, 5.0 eq).
-
Seal the tube and heat the reaction mixture at 80-100°C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford n-Methyl-5-nitroquinolin-6-amine.
-
Method 2: Direct Nitration of N-Methyl-quinolin-6-amine
This approach involves the synthesis of the N-methylated quinoline precursor followed by direct nitration. This method is more convergent but presents challenges in controlling the regioselectivity of the nitration step.
Overall Synthetic Workflow
Caption: Synthetic workflow for Method 2.
Experimental Protocols
Step 2a: Synthesis of N-Methyl-quinolin-6-amine
The precursor is synthesized by methylation of commercially available 6-aminoquinoline.
-
Principle: This step can be achieved through various methylation methods. A common approach is reductive amination, where 6-aminoquinoline is reacted with formaldehyde in the presence of a reducing agent. Alternatively, direct N-methylation using a methylating agent like methyl iodide can be employed, though this risks over-methylation. For better control, a formylation followed by reduction is a reliable method.
-
Procedure (Formylation and Reduction):
-
Formylation: Reflux 6-aminoquinoline (1.0 eq) in an excess of formic acid for 4-6 hours. After cooling, pour the mixture into water and neutralize with sodium bicarbonate. The precipitated N-(quinolin-6-yl)formamide is filtered, washed with water, and dried.
-
Reduction: To a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add the N-(quinolin-6-yl)formamide (1.0 eq) portion-wise. The mixture is then refluxed for 4-6 hours. After cooling in an ice bath, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give N-methyl-quinolin-6-amine.
-
Step 2b: Synthesis of n-Methyl-5-nitroquinolin-6-amine
This is the critical and most challenging step of this route.
-
Principle: The nitration of an N-alkylamino-substituted quinoline is complex. The amino group is a strong activating group, making the ring highly susceptible to electrophilic attack. However, under strongly acidic nitrating conditions, the quinoline nitrogen and the exocyclic amino nitrogen will be protonated, deactivating the ring. Careful control of the reaction conditions is crucial to achieve selective mono-nitration at the desired 5-position. The protonated N-methylamino group will act as a meta-director on the benzene ring, but the overall electronic nature of the protonated quinolinium system will still favor substitution on the carbocyclic ring.
-
Procedure (Proposed):
-
Dissolve N-methyl-quinolin-6-amine (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Slowly add potassium nitrate (1.05 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate n-Methyl-5-nitroquinolin-6-amine. Note: This is a proposed procedure based on the nitration of similar compounds and may require optimization.
-
Comparison of Synthesis Methods
| Feature | Method 1: Nucleophilic Aromatic Substitution | Method 2: Direct Nitration of Amine |
| Overall Yield | Generally moderate to good, with each step being relatively high-yielding. | Potentially lower due to challenges in controlling the regioselectivity of the nitration step. |
| Scalability | Readily scalable, as each step involves well-established and robust reactions. | Scalability may be challenging due to the need for precise control of the nitration reaction to avoid side products. |
| Purity of Final Product | High purity can often be achieved with standard purification techniques. | May require more extensive purification to remove isomeric nitro products. |
| Safety Considerations | The Skraup synthesis is highly exothermic and requires careful temperature control. Use of fuming nitric acid requires caution. | Use of concentrated acids and nitrating agents requires careful handling. The nitration of an activated system can be highly exothermic. |
| Starting Material Availability | 4-Chloroaniline is a readily available and inexpensive starting material. | 6-Aminoquinoline is commercially available. |
| Number of Steps | Three steps from 4-chloroaniline. | Two steps from 6-aminoquinoline. |
| Predictability & Reproducibility | High. The regiochemistry of each step is well-defined and predictable. | Moderate. The regioselectivity of the nitration of N-methyl-quinolin-6-amine can be difficult to control and may lead to a mixture of isomers. |
Product Validation and Characterization
-
Appearance: Yellow to orange solid.
-
Melting Point: Expected to be in the range of 150-180 °C.
-
¹H NMR: The spectrum should show characteristic signals for the quinoline ring protons, a singlet or doublet for the N-methyl group, and a signal for the NH proton. The coupling constants and chemical shifts will be indicative of the substitution pattern.
-
¹³C NMR: The spectrum will display the expected number of carbon signals for the quinoline core and the methyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of n-Methyl-5-nitroquinolin-6-amine (C₁₀H₉N₃O₂), which is 203.20 g/mol .
Conclusion and Recommendations
Both presented methods offer viable pathways to n-Methyl-5-nitroquinolin-6-amine.
Method 1 (Nucleophilic Aromatic Substitution) is the more robust and predictable route. Its multi-step nature is offset by the high reliability and well-defined regiochemistry of each transformation. This method is recommended for researchers seeking a reproducible and scalable synthesis with a high probability of obtaining a pure product.
Method 2 (Direct Nitration of the Amine) is a more convergent approach that is attractive due to its fewer steps. However, the key nitration step is challenging and likely to require significant optimization to achieve a good yield and regioselectivity. This route may be of interest for exploratory studies or for the synthesis of a library of related compounds where a mixture of isomers could be separated and screened.
Ultimately, the choice of method will depend on the specific goals of the researcher, the available resources, and the desired scale of the synthesis. This guide provides the foundational knowledge and detailed protocols to enable a rational and informed decision.
References
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Validating Efficacy: A Guide to Essential Control Experiments for n-Methyl-5-nitroquinolin-6-amine Assays
For researchers and drug development professionals venturing into the therapeutic potential of novel chemical entities, the journey from synthesis to validated biological activity is paved with rigorous experimental design. The quinoline scaffold is a well-established pharmacophore, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[1] When a novel derivative such as n-Methyl-5-nitroquinolin-6-amine is synthesized, a systematic and well-controlled approach to assay development is paramount to ascertain its true biological signature.
This guide provides an in-depth technical framework for designing and implementing crucial control experiments when evaluating the biological activities of n-Methyl-5-nitroquinolin-6-amine. By integrating robust controls, researchers can ensure the integrity, reproducibility, and interpretability of their findings, thereby building a solid foundation for further preclinical development.
The Imperative of Controls: Building a Self-Validating Assay System
Every experiment must be a self-validating system. For a novel compound, we are not merely seeking a biological effect but also striving to eliminate ambiguity and artifacts. Controls are the cornerstones of this endeavor, allowing us to confidently attribute observed effects to the compound . This guide will delineate a logical, tiered approach to assay development, starting with broad phenotypic screens and progressing to more specific, mechanism-of-action studies. For each assay, we will detail the indispensable positive, negative, and vehicle controls.
Tier 1: Establishing a Cytotoxic Profile with Cell Viability Assays
A foundational step in characterizing a novel quinoline derivative is to determine its effect on cell viability. This provides a broad indication of its potential as an anticancer agent.
Core Concept: The Logic of Controls in a Cytotoxicity Assay
The goal is to create a clear "window" of activity, where the effect of our test compound can be reliably compared against baseline and maximum effect levels.
Caption: Logical flow of controls in a cell viability assay.
Comparative Control Strategies for Cytotoxicity Assays
| Control Type | Purpose | Example | Expected Outcome |
| Negative Control | Establishes baseline cell health and signal. | Cells in culture medium only. | 100% cell viability. |
| Vehicle Control | Ensures the solvent used to dissolve the compound has no effect on its own. | Cells treated with the highest concentration of the vehicle (e.g., DMSO) used for the test compound. | Cell viability should be comparable to the negative control (>95%). |
| Positive Control | Confirms that the assay system can detect a cytotoxic effect. | A well-characterized cytotoxic drug (e.g., Doxorubicin, Staurosporine). | Significant, dose-dependent decrease in cell viability. |
| Inactive Analog Control (Optional but Recommended) | To demonstrate structure-activity relationship (SAR). | A structurally similar compound to n-Methyl-5-nitroquinolin-6-amine, but lacking a key functional group (e.g., the nitro group) and shown to be inactive. | No significant decrease in cell viability. |
Experimental Protocol: CCK-8 Cytotoxicity Assay
This protocol outlines a common colorimetric assay for determining cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a pre-determined optimal density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours at 37°C with 5% CO₂.[2]
-
Compound Preparation: Prepare a serial dilution of n-Methyl-5-nitroquinolin-6-amine in the appropriate cell culture medium. Also, prepare dilutions of the positive control (e.g., Doxorubicin) and the vehicle control.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions, positive control, vehicle control, and fresh medium (for the negative control) to the respective wells.[2]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
Assay Development: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100.
Tier 2: Delving into Mechanism of Action
Once the cytotoxic potential of n-Methyl-5-nitroquinolin-6-amine is established, the next logical step is to investigate its potential mechanism of action. Based on the known activities of other quinoline derivatives, plausible mechanisms include kinase inhibition, metal chelation, and induction of oxidative stress.
A. Kinase Inhibition Assays
Many anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.
Caption: Control setup for an in vitro kinase assay.
| Control Type | Purpose | Example | Expected Outcome |
| Positive Control | Establishes the maximum signal of the assay, representing 100% kinase activity. | Kinase, substrate, and ATP without any inhibitor. | High signal (e.g., high luminescence or fluorescence). |
| Negative Control (No Kinase) | Determines the background signal in the absence of enzymatic activity. | Substrate and ATP, but no kinase enzyme. | Minimal signal, close to background. |
| Negative Control (No Substrate) | Ensures that the signal is dependent on the phosphorylation of the specific substrate. | Kinase and ATP, but no substrate. | Minimal signal. |
| Positive Inhibitor Control | Validates that the assay can detect inhibition. | A known inhibitor of the specific kinase being tested (e.g., Staurosporine for broad-spectrum kinase inhibition). | Dose-dependent decrease in signal. |
This luminescent assay measures the amount of ADP produced, which is directly proportional to kinase activity.[3]
-
Kinase Reaction Setup: In a 96-well plate, set up the reactions for all controls and the test compound (n-Methyl-5-nitroquinolin-6-amine) at various concentrations. The total reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide luciferase and luciferin for the light-generating reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. Higher luminescence corresponds to higher ADP production and thus higher kinase activity.
B. Metal Chelation Assays
The ability of quinoline derivatives to chelate metal ions can disrupt essential metalloenzyme function in cells, leading to cytotoxicity.[4]
| Control Type | Purpose | Example | Expected Outcome |
| Negative Control | Represents the maximum color formation in the absence of a chelator. | Ferrous chloride (FeCl₂) and ferrozine indicator in buffer. | High absorbance at 562 nm due to the formation of the iron-ferrozine complex.[5] |
| Positive Control | Demonstrates the effect of a potent, known metal chelator. | FeCl₂, ferrozine, and a strong chelator like EDTA. | Very low absorbance at 562 nm, as EDTA will sequester the Fe²⁺ ions, preventing the formation of the colored complex with ferrozine.[4] |
| Blank | Corrects for the color of the test compound and other reagents. | All reaction components except ferrozine. | Absorbance reading is subtracted from all other readings. |
-
Reaction Setup: In a 96-well plate, add 50 µL of n-Methyl-5-nitroquinolin-6-amine at various concentrations. For controls, add 50 µL of buffer (negative control) or EDTA solution (positive control).
-
Add Iron: Add 50 µL of 2 mM FeCl₂ to all wells and mix.
-
Initiate Color Reaction: Add 100 µL of 5 mM ferrozine to all wells to initiate the color development.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 562 nm.
-
Data Analysis: Calculate the percentage of chelation activity: Chelation Activity (%) = [(Absorbance of Negative Control - Absorbance of Sample) / Absorbance of Negative Control] x 100.
C. Reactive Oxygen Species (ROS) Assays
Some compounds exert their cytotoxic effects by increasing the intracellular levels of reactive oxygen species, leading to oxidative stress and cell death.[6]
| Control Type | Purpose | Example | Expected Outcome |
| Negative Control | Establishes the basal level of ROS in untreated cells. | Cells treated with the assay probe (e.g., H₂DCFDA) only. | Baseline fluorescence intensity. |
| Vehicle Control | Ensures the solvent does not induce ROS production. | Cells treated with the vehicle (e.g., DMSO) and the probe. | Fluorescence should be similar to the negative control. |
| Positive Control | Confirms that the assay can detect an increase in ROS. | Cells treated with a known ROS inducer (e.g., hydrogen peroxide (H₂O₂), menadione, or pyocyanin).[6] | A significant increase in fluorescence intensity compared to the negative control. |
| Antioxidant Control (Optional) | To confirm that the observed fluorescence is due to ROS. | Cells pre-treated with an antioxidant (e.g., N-acetylcysteine) before adding the test compound. | Attenuation of the fluorescence signal induced by the test compound. |
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. After 24 hours, treat the cells with the test compound, vehicle control, and positive control (e.g., 100 µM H₂O₂) for the desired time.
-
Probe Loading: Remove the treatment media and wash the cells with warm PBS. Add 100 µL of 10 µM H₂DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Wash the cells again with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[7]
Conclusion: Ensuring Data Integrity Through Rigorous Controls
The successful characterization of a novel compound like n-Methyl-5-nitroquinolin-6-amine hinges on the quality and rigor of the assays used to probe its biological activity. By implementing a comprehensive suite of positive, negative, and vehicle controls, researchers can build a self-validating experimental framework. This not only enhances the confidence in the generated data but also provides a clear, interpretable, and defensible story of the compound's biological effects. The protocols and control strategies outlined in this guide serve as a robust starting point for any researcher aiming to unlock the therapeutic potential of new chemical entities.
References
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Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. ResearchGate. Available from: [Link]
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Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available from: [Link]
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Biological Assay Qualification Using Design of Experiments. BioProcess International. Available from: [Link]
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What's good positive control for ROS analysis? ResearchGate. Available from: [Link]
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Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Available from: [Link]
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Assay Development for Protein Kinase Enzymes. NCBI. Available from: [Link]
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Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available from: [Link]
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Heavy Metals Chelating Ability and Antioxidant Activity of Phragmites australis Stems Extracts. Journal of Ecological Engineering. Available from: [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. Available from: [Link]
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Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available from: [Link]
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In vitro Kinase Assay-Band in negative control? ResearchGate. Available from: [Link]
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Use of Design of Experiment (DOE) for Optimization of ADC Potency Assays. American Pharmaceutical Review. Available from: [Link]
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Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Available from: [Link]
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Development of Membrane-Targeting Cannabigerol Derivatives as Potent Broad-Spectrum Antibacterial Agents. Dove Medical Press. Available from: [Link]
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A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. National Institutes of Health. Available from: [Link]
-
A Practical Approach to Biological Assay Validation. EDRA Services. Available from: [Link]
-
Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. Available from: [Link]
-
Purified Zymogens Reveal Mechanisms of Snake Venom Metalloproteinase Auto-Activation. bioRxiv. Available from: [Link]
-
Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. National Institutes of Health. Available from: [Link]
-
(PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. ResearchGate. Available from: [Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. Available from: [Link]
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Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. Available from: [Link]
-
An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. Available from: [Link]
-
Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants. National Institutes of Health. Available from: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available from: [Link]
-
Proteome-Mining and Chemical Activation of Hidden Bioactive Fragments as Antimicrobial Assemblies. Journal of the American Chemical Society. Available from: [Link]
-
Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Available from: [Link]
-
Positive and Negative Controls. Rockland Immunochemicals. Available from: [Link]
-
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available from: [Link]
-
Kinase assays. BMG LABTECH. Available from: [Link]
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- 7. assaygenie.com [assaygenie.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of n-Methyl-5-nitroquinolin-6-amine
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of n-Methyl-5-nitroquinolin-6-amine. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from an expert analysis of its structural motifs—the quinoline core and the nitroaromatic system—and authoritative guidelines on hazardous waste management.
The core principle underpinning this protocol is caution. The presence of a nitro group on a quinoline backbone strongly suggests that n-Methyl-5-nitroquinolin-6-amine should be treated as a hazardous substance, exhibiting potential toxicity, mutagenicity, and environmental hazards.[1][2]
Synthesized Hazard Profile: A Mechanistic Rationale for Caution
Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. The chemical structure of n-Methyl-5-nitroquinolin-6-amine informs its potential hazard profile. It is a derivative of both quinoline and nitroaniline, classes of compounds known for their biological activity and potential toxicity.[3][4]
-
Quinoline Moiety : Quinoline and its derivatives are known to be ecotoxicological hazards.[5] Some have demonstrated genotoxicity.[5]
-
Nitroaromatic System : Nitroaromatic compounds are widely recognized as environmental contaminants due to their toxicity and resistance to biodegradation.[2][4] Many are classified as toxic, potential mutagens, and harmful to aquatic life with long-lasting effects.[1][2]
-
Amine Functionality : Aromatic amines can be skin and respiratory irritants and sensitizers.[1]
To build a validated safety profile, we can extrapolate from the known hazards of structurally analogous compounds.
| Compound | Key Hazards | Source |
| Nitroxoline (8-Hydroxy-5-nitroquinoline) | Harmful if swallowed.[6] | Thermo Fisher Scientific[6] |
| 8-Hydroxyquinoline | Toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, may damage the unborn child.[7] | Carl ROTH[7] |
| 2-Methyl-5-nitroaniline (5-Nitro-o-toluidine) | Toxic if swallowed, in contact with skin, or if inhaled; harmful to aquatic life with long-lasting effects.[1] | Thermo Fisher Scientific[1] |
Based on this evidence, it is imperative to handle n-Methyl-5-nitroquinolin-6-amine as a hazardous material throughout its lifecycle, from initial handling to final disposal.
Regulatory Imperative: Compliance with Hazardous Waste Frameworks
The disposal of laboratory chemicals is strictly governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" management framework for hazardous materials.[8][9] This means that the generator of the waste is responsible for its safe management from the point of generation to its ultimate disposal.[8] All procedures outlined in this guide are designed to meet or exceed these regulatory standards.[10]
Core Disposal Workflow: A Step-by-Step Protocol
The fundamental directive is that n-Methyl-5-nitroquinolin-6-amine and all materials contaminated with it must be disposed of as hazardous chemical waste. [1][6] It must never be discarded in standard trash receptacles or poured down the drain.[11] Disposal must be managed through a licensed hazardous waste disposal facility, typically coordinated by your institution's Environmental Health and Safety (EHS) office.[12][13]
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.[14]
-
Eye and Face Protection : Wear chemical safety goggles or a full-face shield.
-
Skin Protection : Use chemical-resistant gloves (nitrile is a suitable choice for incidental contact) and a fully buttoned lab coat. Ensure no skin is exposed.
-
Respiratory Protection : All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[14]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[15][16]
-
Solid Waste : Collect pure n-Methyl-5-nitroquinolin-6-amine, along with any contaminated disposable items like weighing papers, pipette tips, and gloves, in a dedicated solid waste container.[15][17]
-
Liquid Waste : Collect all solutions containing n-Methyl-5-nitroquinolin-6-amine in a separate, dedicated liquid waste container.[17] Do not mix this waste with other streams (e.g., halogenated solvents, acidic waste) unless specifically approved by your EHS department.[15]
-
Sharps Waste : Any contaminated sharps, such as needles, syringes, or broken glass, must be placed in a designated, puncture-proof sharps container.[16]
Step 3: Proper Containerization
Waste must be stored in appropriate, secure containers.[13][18]
-
Compatibility : Containers must be made of a material compatible with the waste. The original reagent bottle is often an excellent choice for its own waste.[13]
-
Condition : Containers must be in good condition, free from leaks, and have a securely sealing cap.[13]
-
Procedure : Keep waste containers closed at all times except when actively adding waste.[12][13] This minimizes the release of vapors and prevents spills.
Step 4: Mandatory and Accurate Labeling
Clear and accurate labeling is a critical regulatory requirement. As soon as you begin accumulating waste in a container, it must be labeled with:
-
The words "Hazardous Waste" .[17]
-
The full, unambiguous chemical name: "n-Methyl-5-nitroquinolin-6-amine" . Avoid abbreviations or formulas.
-
A clear description of the contents (e.g., "Solid waste contaminated with...") if applicable.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date when waste was first added to the container (the "accumulation start date").
Step 5: Safe Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within your laboratory for the temporary storage of hazardous waste before pickup.
-
Location : The SAA should be at or near the point of generation.[12]
-
Secondary Containment : Store all waste containers within a secondary container (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[13]
-
Segregation : Store containers away from incompatible materials, heat sources, and direct sunlight.[15][18]
Step 6: Arranging for Final Disposal
Contact your institution's EHS or a comparable safety office to schedule a pickup of the full waste container. They are trained professionals who will manage the transportation and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[19]
Emergency Procedures for Spills and Exposures
-
Minor Spill : For a small spill of solid material within a fume hood, carefully sweep it up with absorbent pads and place all materials into your hazardous solid waste container. For a small liquid spill, use a chemical spill kit to absorb the material before placing it in the waste container.
-
Major Spill : In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area, alert colleagues, and contact your institution's emergency response number.
-
Personal Exposure :
-
Skin : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eyes : Flush with water for at least 15 minutes, holding the eyelids open.[6]
-
Ingestion/Inhalation : Move to fresh air.[6]
-
In all cases of exposure, seek immediate medical attention and provide the SDS for analogous compounds if available.[1]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for proper waste management of n-Methyl-5-nitroquinolin-6-amine.
Caption: Disposal Workflow for n-Methyl-5-nitroquinolin-6-amine
References
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Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
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MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]
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ResearchGate. (2020, March). General synthetic route of quinoline derivatives. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
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ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol. Retrieved from [Link]
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University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
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ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Retrieved from [Link]
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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PubMed. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Potential for Human Exposure to Nitroaromatic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
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Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
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ACS Publications. (2026, January 15). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
